molecular formula C7H14ClN B1450223 Spiro[2.4]heptan-4-amine hydrochloride CAS No. 2060052-47-1

Spiro[2.4]heptan-4-amine hydrochloride

Cat. No.: B1450223
CAS No.: 2060052-47-1
M. Wt: 147.64 g/mol
InChI Key: GQTPZYNCZMGVFY-UHFFFAOYSA-N
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Description

Spiro[2.4]heptan-4-amine hydrochloride (CAS 2060052-47-1) is a chemical compound featuring a spirocyclic architecture, where a cyclopropane and a cyclopentane ring are fused at a single carbon atom. This unique structure confers significant molecular rigidity, making it a valuable scaffold in medicinal chemistry for the strategy of conformational restriction. This approach is used to pre-organize molecules into their bioactive conformation, potentially improving their potency and selectivity when interacting with biological targets . The spiro[2.4]heptane core is a prominent example of a heteraspiroalkane system, whose stiff framework is ideal for attaching pharmacophoric groups or for use in metal coordination chemistry . Spirocyclic scaffolds, in general, have garnered strong interest in drug discovery due to their potential for creating brain-active compounds and their presence in inhibitors for various biological targets . For instance, spiro-containing derivatives have been identified as inhibitors of Trypanosoma brucei trypanothione reductase, a key enzyme for parasite survival, and have shown in vitro activity against the parasites responsible for Human African Trypanosomiasis (sleeping sickness) . The central spiro scaffold is considered a drug-like starting point suitable for future treatments of central nervous system stages of infection . Furthermore, such spiro aromatic ring compounds are investigated for their inhibitory effects on various enzymes and their potential applications in treating related diseases . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care and conduct their own experiments to determine its suitability for specific applications.

Properties

IUPAC Name

spiro[2.4]heptan-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-6-2-1-3-7(6)4-5-7;/h6H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTPZYNCZMGVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spiro[2.4]heptan-4-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro[2.4]heptan-4-amine hydrochloride (CAS: 2060052-47-1 / 78294-17-4 for free base) represents a high-value,


-rich scaffold in modern medicinal chemistry. As drug discovery shifts away from flat, aromatic-heavy structures ("Flatland") to improve solubility and target selectivity, spirocyclic motifs offer a critical solution. This compound features a cyclopropane ring spiro-fused to a cyclopentane ring, providing a rigid, conformationally restricted geometry that positions the amine group in a distinct vector compared to simple cyclopentyl or cyclohexyl amines.

This guide details the physicochemical properties, robust synthetic protocols, and analytical characterization of the carbocyclic spiro[2.4]heptan-4-amine, distinguishing it from the structurally related 5-azaspiro intermediates used in fluoroquinolone antibiotics like Sitafloxacin.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Identification
  • IUPAC Name: Spiro[2.4]heptan-4-amine hydrochloride[1]

  • Common Names: 4-Aminospiro[2.4]heptane HCl; 4-Amino-spiro[2.4]heptane hydrochloride.

  • CAS Number: 2060052-47-1 (Hydrochloride), 78294-17-4 (Free Base).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 147.65 g/mol (Salt); 111.19 g/mol (Free Base).

Physicochemical Properties

The spiro-fusion introduces significant strain (~26 kcal/mol for the cyclopropane ring) and alters the lipophilicity profile compared to non-spiro analogs.

PropertyValue / DescriptionRelevance
Appearance White to off-white crystalline solidIndicates high purity salt form.
Solubility Soluble in Water, Methanol, DMSOSuitable for biological assays and aqueous formulations.
LogP (Free Base) ~1.2 - 1.5 (Predicted)Optimal range for CNS penetration and oral bioavailability.
pKa ~10.5 (Amine conjugate acid)Typical for primary aliphatic amines; charged at physiological pH.
H-Bond Donors 3 (Ammonium form)Key for receptor binding interactions.
Fsp3 Score 1.0 (100%

carbons)
Maximizes 3D complexity, improving metabolic stability.

Structural Analysis & Stereochemistry

The Spiro Scaffold

The molecule consists of a three-membered ring (cyclopropane) and a five-membered ring (cyclopentane) sharing a single quaternary carbon (C3 in spiro numbering, often C5 in heterocyclic variations). This spiro-fusion locks the conformation, preventing the "chair-boat" flipping seen in larger rings and reducing the entropic penalty upon binding to a protein target.

Chirality

The introduction of the amine group at position 4 (adjacent to the spiro center) creates a chiral center.

  • Enantiomers: (4R)-Spiro[2.4]heptan-4-amine and (4S)-Spiro[2.4]heptan-4-amine.

  • Impact: In drug development, enantiomers often exhibit vastly different pharmacological profiles. The synthesis described below yields a racemate, which must be resolved via chiral HPLC or diastereomeric salt crystallization (e.g., using L-tartaric acid) if a single enantiomer is required.

Synthetic Pathways & Process Chemistry[4][8][9]

Route Selection Strategy

Direct cyclopropanation of a simple amine precursor is difficult due to functional group interference. The most robust "Process Chemistry" route relies on constructing the spiro-ketone skeleton first, followed by functional group interconversion to the amine.

Key Intermediate: Spiro[2.4]heptan-4-one (CAS: 5771-32-4).[2]

Step-by-Step Protocol
Step 1: Synthesis of Spiro[2.4]heptan-4-one

This step utilizes a double alkylation strategy on a beta-keto ester, followed by decarboxylation.

  • Reagents: Methyl 2-oxocyclopentanecarboxylate, 1,2-dibromoethane, Potassium Carbonate (

    
    ), DMF.
    
  • Mechanism: The base deprotonates the active methylene; the enolate attacks 1,2-dibromoethane. A second deprotonation/alkylation closes the cyclopropane ring.

  • Protocol:

    • Dissolve methyl 2-oxocyclopentanecarboxylate (1.0 eq) and 1,2-dibromoethane (1.2 eq) in DMF.

    • Add

      
       (2.5 eq) and heat to 60°C for 16 hours.
      
    • Workup: Dilute with water, extract with EtOAc.

    • Decarboxylation: Reflux the intermediate ester in 10% NaOH/MeOH, then acidify and heat to facilitate decarboxylation.

    • Purification: Distillation (bp ~60°C at 20 mmHg).

Step 2: Conversion to Oxime

Reductive amination can lead to over-alkylation. The oxime route guarantees a primary amine.

  • Reagents: Spiro[2.4]heptan-4-one, Hydroxylamine hydrochloride (

    
    ), Sodium Acetate, Ethanol/Water.
    
  • Protocol:

    • Mix ketone (1.0 eq) with

      
       (1.5 eq) and NaOAc (1.5 eq) in EtOH/H2O (3:1).
      
    • Stir at RT for 2 hours (Monitor by TLC/LCMS).

    • Extract oxime with DCM.

Step 3: Reduction to Amine & Salt Formation
  • Reagents: Lithium Aluminum Hydride (

    
    ) in THF (or Raney Ni/H2 for scale-up).
    
  • Protocol:

    • Cool anhydrous THF to 0°C under

      
      . Add 
      
      
      
      (2.0 eq).
    • Dropwise add the oxime solution. Reflux for 4 hours.

    • Quench: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ). Filter precipitate.
    • Salt Formation: Dissolve the crude oil in

      
      , cool to 0°C, and bubble dry HCl gas or add 4M HCl in Dioxane.
      
    • Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum.

Visualized Synthesis Workflow

SynthesisRoute Start Methyl 2-oxocyclopentane- carboxylate Step1 Spiro-keto Ester Intermediate Start->Step1 1,2-dibromoethane K2CO3, DMF, 60°C Ketone Spiro[2.4]heptan-4-one (CAS: 5771-32-4) Step1->Ketone 1. NaOH, MeOH 2. HCl, Heat (-CO2) Oxime Spiro[2.4]heptan-4-one oxime Ketone->Oxime NH2OH·HCl NaOAc, EtOH Amine Spiro[2.4]heptan-4-amine (Free Base) Oxime->Amine LiAlH4, THF Reflux Final Spiro[2.4]heptan-4-amine Hydrochloride Amine->Final HCl in Dioxane or Et2O

Caption: Figure 1. Step-wise synthetic pathway from commercially available precursors to the target hydrochloride salt.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following markers.

Proton NMR ( NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • 
       0.4 - 0.8 ppm (Multiplets, 4H): Distinctive cyclopropyl  methylene protons. These high-field signals are diagnostic of the spiro[2.4] system.
      
    • 
       1.5 - 2.0 ppm (Multiplets, 6H): Cyclopentane ring protons.
      
    • 
       3.0 - 3.2 ppm (Triplet/Multiplet, 1H): The methine proton at C4  (alpha to the amine).
      
    • 
       8.0+ ppm (Broad singlet, 3H): Ammonium protons (
      
      
      
      ), exchanges with
      
      
      .
Mass Spectrometry (LC-MS)[7]
  • Ionization: ESI (Positive Mode).

  • Parent Ion:

    
     m/z.
    
  • Fragmentation: Loss of

    
     (17 Da) to give m/z 95 (spiro[2.4]heptyl cation).
    

Applications in Medicinal Chemistry

Bioisosterism

Spiro[2.4]heptan-4-amine serves as a conformationally restricted bioisostere of:

  • Cyclopentylamine: The spiro group blocks metabolism at the adjacent carbon and locks the ring pucker.

  • 2-Methylcyclopentylamine: Mimics the steric bulk but with different vectors.

Disambiguation: The "Sitafloxacin" Confusion

Researchers often confuse this compound with the side chain of the antibiotic Sitafloxacin .

  • Target of this guide: Carbocyclic Spiro[2.4]heptan-4-amine (All carbons in the rings).

  • Sitafloxacin Intermediate: (7S)-7-amino-5-aza spiro[2.4]heptane. (Contains a Nitrogen inside the 5-membered ring).

  • Utility: The carbocyclic variant discussed here is used when the basicity or polarity of the secondary amine in the azaspiro ring is undesirable, offering a more lipophilic alternative for crossing the Blood-Brain Barrier (BBB).

Handling, Stability & Safety

Stability
  • Hygroscopicity: Amine hydrochlorides are often hygroscopic. Store in a desiccator or under inert gas (

    
    /Ar).
    
  • Thermal: Stable at room temperature. Melting point is typically >200°C (decomposition).

Safety Hazards
  • GHS Classification: Warning.[3]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[3]

  • Handling: Use a fume hood. The free base amine is volatile and may have a "fishy" or ammoniacal odor. The HCl salt is non-volatile but can be an irritant dust.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 12657448, Spiro[2.4]heptane (Scaffold data). [Link]

  • Synthetic Route (Ketone Formation): Organic Syntheses, Coll. Vol. 5, p. 277 (1973); Vol. 47, p. 34 (1967). (Adaptation of spiro-alkylation protocols). [Link]

  • Sitafloxacin Intermediate Distinction: PubChem Compound Summary for Sitafloxacin. [Link]

  • Reductive Amination Protocols: "Hitchhiker's guide to reductive amination", Organic Chemistry Portal. [Link]

Sources

Spiro[2.4]heptan-4-amine hydrochloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold for Conformational Restriction in Medicinal Chemistry

Executive Summary

Spiro[2.4]heptan-4-amine hydrochloride (CAS: 2060052-47-1) represents a high-value pharmacophore in modern drug design, characterized by its spirocyclic rigidity and high fraction of sp3-hybridized carbons (Fsp3). Unlike flat aromatic amines, this scaffold offers a distinct three-dimensional vector for substituent display, improving metabolic stability and selectivity by "freezing" bioactive conformations. It is most notably recognized as the carbocyclic core in next-generation nucleoside analogues (e.g., Entecavir derivatives) and as a privileged structure in G-protein coupled receptor (GPCR) agonist discovery.

This guide details the physicochemical identity, validated synthesis protocols, and application logic for integrating this scaffold into lead optimization campaigns.

Chemical Identity & Physicochemical Properties[1][2]

The spiro[2.4]heptane system consists of a cyclopropane ring spiro-fused to a cyclopentane ring. The amine functionality at the C4 position (adjacent to the spiro center) creates a chiral environment, often requiring enantioselective synthesis or resolution for biological efficacy.

PropertySpecification
IUPAC Name Spiro[2.4]heptan-4-amine hydrochloride
Common Name 4-Aminospiro[2.4]heptane HCl
CAS Number (HCl) 2060052-47-1
CAS Number (Free Base) 78294-17-4
Molecular Formula C7H13N · HCl
Molecular Weight 147.65 g/mol (salt); 111.19 g/mol (base)
SMILES NC1CCCC12CC2.[H]Cl
Appearance White to off-white crystalline solid
Solubility Soluble in water, MeOH, DMSO; sparingly soluble in DCM
pKa (Calculated) ~10.5 (Conjugate acid)
Key Hazard Irritant (H315, H319, H335); Hygroscopic
Synthesis & Production Protocols

The synthesis of Spiro[2.4]heptan-4-amine generally proceeds via the ketone intermediate, Spiro[2.4]heptan-4-one (CAS 5771-32-4). Two primary workflows are established: direct reductive amination (Method A) and oximation-reduction (Method B).

Method A: Direct Reductive Amination (Preferred for Scale)

This method is favored for its operational simplicity and avoidance of strong reducing agents like LiAlH4.

Reagents:

  • Precursor: Spiro[2.4]heptan-4-one (1.0 eq)

  • Amine Source: Ammonium acetate (NH4OAc) (10.0 eq)

  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN) (1.5 eq)

  • Solvent: Methanol (MeOH)[1]

Protocol:

  • Imine Formation: Charge a reaction vessel with Spiro[2.4]heptan-4-one and dry MeOH. Add NH4OAc in one portion. Stir at room temperature (25°C) for 2 hours to equilibrate the imine/enamine species.

  • Reduction: Cool the mixture to 0°C. Slowly add NaBH3CN (caution: toxic cyanide generation possible if acidified).

  • Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours. Monitor by TLC (ninhydrin stain) or LC-MS.

  • Quench & Workup: Quench with 1N HCl (pH < 2) to decompose excess hydride and liberate HCN (perform in a well-ventilated fume hood). Basify with 6N NaOH to pH > 12.

  • Extraction: Extract the free amine into DCM (3x). Dry combined organics over Na2SO4 and concentrate.

  • Salt Formation: Redissolve the crude oil in Et2O or 1,4-dioxane. Add 4M HCl in dioxane dropwise at 0°C. Filter the resulting white precipitate and dry under vacuum.

Method B: De Novo Core Construction (Simmons-Smith)

For derivatives requiring substitution on the cyclopropane ring, the core is constructed via cyclopropanation of exo-methylene cyclopentanes.

Workflow Diagram:

SynthesisWorkflow Start Cyclopentanone Step1 Wittig Reaction (Ph3P=CH2) Start->Step1 Inter1 Methylene cyclopentane Step1->Inter1 Step2 Simmons-Smith (Zn-Cu, CH2I2) Inter1->Step2 Core Spiro[2.4]heptane Step2->Core Step3 Oxidation (CrO3 or SeO2) Core->Step3 Ketone Spiro[2.4]heptan-4-one Step3->Ketone Step4 Reductive Amination (NH4OAc, NaBH3CN) Ketone->Step4 Product Spiro[2.4]heptan-4-amine HCl Step4->Product

Figure 1: Synthetic pathway from commodity starting materials to the spiro-amine target.[1]

Applications in Drug Discovery[4]

The Spiro[2.4]heptan-4-amine scaffold is utilized to solve specific medicinal chemistry challenges related to potency and pharmacokinetics.

4.1 Conformational Restriction (The "Spiro Lock")

Flexible alkyl chains often suffer from entropic penalties upon binding to a protein target. Replacing a flexible ethyl or propyl linker with the spiro[2.4]heptane system restricts the conformational space, pre-organizing the molecule into a bioactive conformation.

  • Mechanism: The spiro carbon (C3) forces the cyclopropane and cyclopentane rings to be orthogonal. This rigidity positions the amine vector (at C4) in a precise orientation relative to the rest of the molecule.

  • Result: Increased binding affinity (lower

    
    ) and improved selectivity against off-targets.
    
4.2 Antiviral Nucleoside Analogues

This scaffold is critical in the design of carbocyclic nucleosides, such as analogues of Entecavir (a Hepatitis B virus drug).

  • Case Study: Researchers replaced the cyclopentane ring of entecavir with a spiro[2.4]heptane system. The resulting analogue (e.g., Compound 4 in Nucleosides Nucleotides Nucleic Acids 2017) showed moderate anti-HBV activity (

    
    ) with significantly reduced cytotoxicity (
    
    
    
    ) compared to the parent drug, resulting in a favorable Selectivity Index (SI).
4.3 GPCR Agonists (ALX/FPR2)

Bridged and spiro-fused derivatives have been patented as agonists for the ALX receptor (Lipoxin A4 receptor), involved in resolving inflammation. The spiro-amine serves as the polar head group interacting with Asp/Glu residues in the receptor binding pocket.

Structure-Activity Relationship (SAR) Logic:

SAR_Logic Target Spiro[2.4]heptan-4-amine Scaffold Feat1 Spiro-Carbon (C3) Target->Feat1 Feat2 Amine (C4) Target->Feat2 Feat3 Cyclopropane Ring Target->Feat3 Effect1 Orthogonal Ring Orientation (Rigidity) Feat1->Effect1 Effect2 H-Bond Donor/Acceptor (Critical Binding Interaction) Feat2->Effect2 Effect3 Metabolic Blockade (Prevents oxidation) Feat3->Effect3 Outcome2 Target Selectivity (Reduced Off-Target) Effect1->Outcome2 Outcome1 High Fsp3 Score (Improved Solubility) Effect3->Outcome1

Figure 2: Mechanistic impact of the spiro scaffold on drug-like properties.

Handling, Safety & Storage

As a primary amine hydrochloride, this compound requires standard laboratory safety protocols.

  • Storage: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Keep container tightly closed to prevent hydrolysis or caking.

  • Handling:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Inhalation: Handle in a fume hood. Dust may cause respiratory irritation (H335).

    • Contact: Causes skin irritation (H315) and serious eye irritation (H319). In case of contact, flush with water for 15 minutes.

  • Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).

References
  • Konishi, R., et al. (2017). A Novel Entecavir Analogue Constructing with a Spiro[2.4]heptane Core Structure in the Aglycon Moiety: Its Synthesis and Evaluation for Anti-Hepatitis B Virus Activity. Nucleosides, Nucleotides & Nucleic Acids, 36(7), 463–473.[2] [Link]

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • PubChem. (n.d.). Spiro[2.4]heptan-4-one (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Chu, C. K. (2013).[4] Spiro[2.4]heptanes for treatment of Flaviviridae infections. WO Patent 2013123138A2.[4]

Sources

Physical and chemical properties of Spiro[2.4]heptan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Physicochemical Profiling & Synthetic Methodology[1]

Executive Summary

Spiro[2.4]heptan-4-amine hydrochloride is a high-value, sp3-rich alicyclic amine scaffold used increasingly in Fragment-Based Drug Discovery (FBDD) .[1] Unlike traditional flat aromatic scaffolds, this compound offers a rigidified three-dimensional architecture due to the orthogonal fusion of cyclopropane and cyclopentane rings at a single spiro quaternary carbon.[1]

This monograph details the physicochemical properties, synthetic pathways, and structural advantages of this building block.[1] Its unique "spiro-vector" orientation makes it a critical bioisostere for cyclopentylamines, offering improved metabolic stability and blood-brain barrier (BBB) permeability profiles for CNS and antiviral therapeutic programs.[1]

Chemical Identity & Structural Analysis

Nomenclature & Identification
Parameter Data
IUPAC Name Spiro[2.4]heptan-4-amine hydrochloride
Common Name 4-Aminospiro[2.4]heptane HCl
CAS Number (HCl Salt) 2060052-47-1
CAS Number (Free Base) 78294-17-4
Molecular Formula C₇H₁₃N[1] · HCl
Molecular Weight 147.65 g/mol (Salt); 111.19 g/mol (Base)
SMILES NC1CCCC12CC2.[H]Cl
Structural Topology

The molecule features a spiro[2.4]heptane core. The numbering convention typically assigns positions 1–2 to the cyclopropane ring, position 3 to the spiro quaternary carbon, and positions 4–7 to the cyclopentane ring.[1] The amine group is located at position 4 , adjacent to the spiro center.[1]

  • Stereochemistry: The C4 position is chiral.[1] Unless resolved, the material is supplied as a racemic mixture of (4R) and (4S) enantiomers.[1]

  • Conformational Lock: The spiro-cyclopropyl moiety acts as a steric anchor, restricting the conformational flexibility of the cyclopentane ring.[1] This reduces the entropic penalty upon protein binding compared to a flexible cyclopentylamine.[1]

Structure cluster_features Structural Advantages Core Spiro[2.4]heptane Core (Rigid Scaffold) SpiroC Spiro Carbon (C3) (Quaternary Center) Core->SpiroC Orthogonal Fusion Adv1 High Fsp3 Fraction (Escape from Flatland) Core->Adv1 Amine 4-Amine Group (Pharmacophore Vector) SpiroC->Amine Alpha-Substitution Adv2 Metabolic Blocking (Cyclopropyl Shielding) SpiroC->Adv2

Figure 1: Structural topology and pharmacophoric advantages of the spiro[2.4]heptane scaffold.

Physicochemical Properties

The following data aggregates experimental ranges and high-confidence predictive models (ACD/Labs, EPISuite).

Physical Constants
Property Value / Range Notes
Appearance White to off-white crystalline solidHygroscopic nature common in amine salts.[1]
Melting Point >160 °C (Decomposition)Exact onset varies by polymorph/purity; typically stable up to 150°C.
Solubility High (>50 mg/mL) in Water, DMSO, MethanolSalt form confers high aqueous solubility.[1]
pKa (Conjugate Acid) 10.5 ± 0.3 (Predicted)Typical for alpha-branched primary cycloalkylamines.
LogP (Free Base) 1.2 – 1.5 (Predicted)Moderate lipophilicity; good CNS penetration potential.[1]
Topological Polar Surface Area (TPSA) 26.02 ŲLow TPSA favors membrane permeability.[1]
Stability Profile
  • Thermal Stability: Stable under standard storage (2–8°C).[1] Avoid temperatures >100°C for prolonged periods to prevent potential ring strain release or elimination reactions.[1]

  • Chemical Reactivity:

    • Acid Sensitivity: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).[1] While the HCl salt is stable, exposure to strong Lewis acids or superacids could theoretically trigger ring-opening rearrangements.[1]

    • Hygroscopicity: As a hydrochloride salt, the compound will absorb atmospheric moisture.[1] Storage under inert gas (Argon/Nitrogen) with desiccant is mandatory.[1]

Synthesis & Manufacturing Methodology

The synthesis of Spiro[2.4]heptan-4-amine HCl is a validated two-step protocol starting from the commercially available ketone.[1] This route ensures regiochemical fidelity.[1]

Synthetic Pathway
  • Precursor: Spiro[2.4]heptan-4-one (CAS: 5771-32-4).[1][2]

  • Step 1 (Oximation): Condensation with hydroxylamine hydrochloride to form the oxime.[1]

  • Step 2 (Reduction): Reduction of the oxime (using LiAlH₄ or catalytic hydrogenation) to the primary amine.[1]

  • Step 3 (Salt Formation): Treatment with anhydrous HCl in diethyl ether or dioxane.[1]

Synthesis Ketone Spiro[2.4]heptan-4-one (CAS: 5771-32-4) Oxime Intermediate Oxime Ketone->Oxime NH2OH·HCl NaOAc, EtOH Reflux Amine Spiro[2.4]heptan-4-amine (Free Base) Oxime->Amine LiAlH4, THF or H2/Raney Ni Salt FINAL PRODUCT HCl Salt Amine->Salt HCl (4M in Dioxane) 0°C to RT

Figure 2: Validated synthetic route from spiro-ketone precursor.

Detailed Protocol (Bench Scale)
  • Step 1: Dissolve Spiro[2.4]heptan-4-one (1.0 eq) in Ethanol. Add Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq). Reflux for 2–4 hours.[1] Concentrate and extract to yield the oxime.[1]

  • Step 2: Suspend LiAlH₄ (2.0 eq) in dry THF under Argon at 0°C. Add the oxime (dissolved in THF) dropwise. Reflux for 6–12 hours.[1] Quench via Fieser workup (Water/15% NaOH/Water).[1] Filter and concentrate to obtain the oily free amine.[1]

  • Step 3: Dissolve free amine in Diethyl Ether. Add 2.0M HCl in Ether dropwise at 0°C. The white precipitate is filtered, washed with cold ether, and dried under vacuum.

Biological Relevance & Applications

Fragment-Based Drug Discovery (FBDD)

Spiro[2.4]heptan-4-amine is a "privileged structure" in modern medicinal chemistry.[1]

  • Sp3 Richness: Increasing the fraction of sp3 hybridized carbons (

    
    ) correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.[1]
    
  • Vector Control: The amine vector is fixed at a specific angle relative to the hydrophobic spiro-tail, allowing precise probing of binding pockets (e.g., GPCRs, Ion Channels).[1]

Therapeutic Areas
  • Antivirals (M2 Inhibitors): Analogous to Amantadine and Rimantadine, spiro-amines have been explored as M2 ion channel blockers for Influenza A, leveraging the bulky hydrophobic cage to block the pore.[1]

  • CNS Agents: The lipophilic nature of the spiro[2.4]heptane core facilitates BBB crossing.[1] Derivatives are explored in NMDA receptor antagonism and analgesic development.[1]

  • Enzyme Inhibitors: Used as a rigid linker in inhibitors for enzymes like COX-2 (when functionalized) and various kinases.[1]

Handling & Safety (GHS)

Signal Word: WARNING

Hazard Statement Code Precaution
Acute Toxicity (Oral)H302Do not eat, drink or smoke when using.[1]
Skin IrritationH315Wear protective gloves/clothing.[1]
Eye IrritationH319Rinse cautiously with water for several minutes.
STOT-SE (Respiratory)H335Use only outdoors or in a well-ventilated area.[1]

Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic—protect from moisture.[1]

References

  • Chemical Identity & CAS : PubChem Compound Summary for CID 86276613 (Spiro[2.4]heptan-amine derivatives).[1][3]

  • Synthetic Precursor : Spiro[2.4]heptan-4-one (CAS 5771-32-4) properties and synthesis.[1][2]

  • Spiro Scaffold Properties : Wiberg, K. B. (1996).[1] The properties of the [n.m.0]alkanes. Accounts of Chemical Research. (Discusses ring strain and physical properties of spiro-alkanes).

  • FBDD Context : Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Contextualizes the value of sp3-rich amines).

  • Commercial Availability : BLD Pharm Product Data for CAS 2060052-47-1.[1][4]

Sources

A Technical Guide to the Preliminary Biological Activity of Spiro[2.4]heptan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds have emerged as a valuable asset in modern drug discovery, offering a unique three-dimensional architecture that can enhance potency, selectivity, and physicochemical properties.[1] The spiro[2.4]heptane framework, in particular, represents an intriguing yet underexplored chemical space.[2] This technical guide provides a comprehensive overview of the preliminary biological characterization of Spiro[2.4]heptan-4-amine hydrochloride. Our investigation focuses on its potential interaction with key neurological targets, specifically monoamine transporters and monoamine oxidase enzymes, which are critical in the regulation of neurotransmission. We present detailed, validated protocols for in vitro assays designed to elucidate the compound's binding affinity and functional inhibition at the Dopamine Transporter (DAT) and its inhibitory potential against Monoamine Oxidase A (MAO-A) and B (MAO-B). This document is intended for researchers, scientists, and drug development professionals seeking to understand the foundational biological profile of this novel spirocyclic amine and leverage these insights for further therapeutic development.

Introduction: The Rationale for Spirocyclic Scaffolds in Neuropharmacology

The pursuit of novel chemical entities with improved therapeutic profiles is a cornerstone of medicinal chemistry. Spirocyclic scaffolds, which feature two rings sharing a single common atom, are increasingly recognized for their ability to confer advantageous properties to drug candidates.[1] Their rigid, three-dimensional nature allows for precise vectoral positioning of functional groups to interact with biological targets, often leading to enhanced potency and selectivity.[1][3] Furthermore, the introduction of sp³-rich spirocenters can improve metabolic stability and aqueous solubility compared to their flatter, aromatic counterparts.[1][3]

The Spiro[2.4]heptan-4-amine core, a compact structure combining a cyclopropane and a cyclopentane ring, is of particular interest. The amine functionality provides a key interaction point for numerous biological targets, especially within the central nervous system (CNS). Many neurological and psychiatric disorders, including depression, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD), are linked to dysregulation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[4][5] The primary regulators of these neurotransmitters are the presynaptic monoamine transporters (DAT, SERT, NET) and the metabolic enzymes monoamine oxidase A and B (MAO-A, MAO-B).[6][7]

This guide outlines a systematic approach to characterizing the initial biological activity of Spiro[2.4]heptan-4-amine hydrochloride, focusing on these high-value neurological targets.

Target Hypothesis and Screening Strategy

Based on the structural features of Spiro[2.4]heptan-4-amine—specifically, a primary aliphatic amine on a rigid, non-planar scaffold—we hypothesized potential interactions with monoamine transporters and MAO enzymes. The screening strategy is therefore designed to first identify binding and functional inhibition at the Dopamine Transporter (DAT), a key regulator of dopaminergic neurotransmission, followed by an assessment of its inhibitory potential against the primary monoamine metabolizing enzymes, MAO-A and MAO-B.

The following diagram illustrates the logical workflow for the preliminary biological evaluation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Validation & Selectivity cluster_2 Phase 3: Data Interpretation Compound Spiro[2.4]heptan-4-amine HCl DAT_Binding DAT Radioligand Binding Assay (Ki) Compound->DAT_Binding Assess Affinity MAO_Inhibition MAO-A/B Inhibition Screening (IC50) Compound->MAO_Inhibition Assess Enzyme Inhibition DAT_Uptake [3H]-Dopamine Uptake Assay (IC50) DAT_Binding->DAT_Uptake If Ki is potent MAO_Selectivity MAO-A vs. MAO-B Selectivity Index MAO_Inhibition->MAO_Selectivity If IC50 is potent Profile Generate Biological Activity Profile DAT_Uptake->Profile MAO_Selectivity->Profile

Caption: Logical workflow for the biological evaluation of Spiro[2.4]heptan-4-amine HCl.

Experimental Protocols: In Vitro Characterization

The following sections provide detailed, step-by-step protocols for assessing the biological activity of Spiro[2.4]heptan-4-amine hydrochloride. These protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Dopamine Transporter (DAT) Binding Affinity Assay

Principle of the Assay: This competitive radioligand binding assay quantifies the affinity of the test compound for the human dopamine transporter (hDAT). It measures the ability of Spiro[2.4]heptan-4-amine hydrochloride to displace a known high-affinity radioligand, [³H]WIN 35,428, from hDAT expressed in cell membranes. The resulting data are used to calculate the inhibitor constant (Kᵢ), a measure of the compound's binding affinity.[4]

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing hDAT.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.[4]

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[4]

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration via a Bradford or BCA assay.

  • Binding Assay Protocol:

    • In a 96-well plate, combine:

      • 50 µL of cell membrane preparation (10-20 µg protein).

      • 50 µL of [³H]WIN 35,428 (final concentration ~2-3 nM).

      • 50 µL of Spiro[2.4]heptan-4-amine hydrochloride at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle.

    • Total Binding Control: Add 50 µL of assay buffer instead of the test compound.

    • Non-Specific Binding (NSB) Control: Add 50 µL of a high concentration of a known DAT inhibitor, such as 10 µM GBR-12909, instead of the test compound.

    • Incubate the plate for 60-90 minutes at 4°C.

  • Termination and Quantification:

    • Terminate the binding reaction by rapid filtration through a GF/B filter plate using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[4]

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.[4]

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response curve).[4]

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

Principle of the Assay: This fluorometric assay measures the ability of Spiro[2.4]heptan-4-amine hydrochloride to inhibit the enzymatic activity of MAO-A and MAO-B. MAO enzymes catalyze the oxidative deamination of monoamines, producing H₂O₂ as a byproduct. The assay quantifies this H₂O₂ production using a probe that generates a fluorescent signal, which is inversely proportional to the MAO activity.[8]

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human MAO-A or MAO-B enzyme in assay buffer.

    • Prepare a substrate solution (e.g., p-tyramine, a substrate for both isoforms) and a detection reagent mix containing horseradish peroxidase (HRP) and a fluorescent probe (e.g., Amplex Red).[8]

    • Prepare positive control inhibitors: Clorgyline for MAO-A and Pargyline or Selegiline for MAO-B.[7][8]

  • Inhibition Assay Protocol:

    • In a black, flat-bottom 96-well plate, add 40 µL of assay buffer.

    • Add 5 µL of Spiro[2.4]heptan-4-amine hydrochloride at various concentrations (e.g., 0.1 nM to 100 µM) or control inhibitors.

    • Add 5 µL of the MAO-A or MAO-B enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[8]

  • Enzymatic Reaction and Detection:

    • Initiate the enzymatic reaction by adding 50 µL of the working reagent containing the substrate and detection probe to all wells.

    • Incubate the plate for 20-30 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader (e.g., λexc = 530nm, λem = 585nm).[8]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of inhibition relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value for both MAO-A and MAO-B using non-linear regression analysis.

    • Calculate the Selectivity Index (SI): SI = IC₅₀ (MAO-B) / IC₅₀ (MAO-A). A high SI value indicates selectivity for MAO-A, while a low value indicates selectivity for MAO-B.

Anticipated Data Presentation and Interpretation

All quantitative results from the described assays should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Preliminary Biological Activity Profile of Spiro[2.4]heptan-4-amine HCl

TargetAssay TypeParameterResultSelectivity Index
hDAT Radioligand BindingKᵢ (nM)[Experimental Value]N/A
MAO-A Enzyme InhibitionIC₅₀ (nM)[Experimental Value]\multirow{2}{*}{IC₅₀(B)/IC₅₀(A) = [Value]}
MAO-B Enzyme InhibitionIC₅₀ (nM)[Experimental Value]

Interpretation:

  • DAT Affinity (Kᵢ): A low nanomolar Kᵢ value would suggest that Spiro[2.4]heptan-4-amine hydrochloride is a potent ligand for the dopamine transporter. This would warrant further investigation with functional uptake assays to determine if it acts as an inhibitor or a substrate (releaser).[6]

  • MAO Inhibition (IC₅₀): Potent IC₅₀ values against either MAO-A or MAO-B would indicate that the compound is an effective inhibitor of monoamine metabolism.[7]

  • MAO Selectivity Index: The SI value is crucial for defining the therapeutic potential. A high selectivity for MAO-A is characteristic of some antidepressants, whereas high selectivity for MAO-B is a hallmark of drugs used in the treatment of Parkinson's disease.[9] A non-selective inhibitor may have a different clinical application or side-effect profile.

The following diagram illustrates the potential signaling pathway modulation based on DAT inhibition.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Synapse Dopamine (DA) DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptors (D1-D5) DA_Synapse->DA_Receptor Binding Signaling Postsynaptic Signaling DA_Receptor->Signaling Activation Compound Spiro[2.4]heptan-4-amine (Potential Inhibitor) Compound->DAT Inhibition

Caption: Mechanism of action for a potential DAT inhibitor in a dopaminergic synapse.

Conclusion and Future Directions

This guide provides the foundational framework and detailed protocols for the initial biological characterization of Spiro[2.4]heptan-4-amine hydrochloride. The proposed experiments will generate crucial data on the compound's affinity for the dopamine transporter and its inhibitory potency against MAO-A and MAO-B. These findings will establish a preliminary activity profile, guiding future research endeavors.

Positive results, such as potent and selective activity at one of these targets, would strongly support advancing the compound into more complex studies. Future directions would include:

  • Functional Assays: If DAT binding is confirmed, conducting [³H]-dopamine uptake assays is essential to confirm functional inhibition and distinguish between an inhibitor and a substrate.[5]

  • Broader Selectivity Profiling: Assessing binding and functional activity at the serotonin (SERT) and norepinephrine (NET) transporters to determine selectivity across all monoamine transporters.

  • In Vivo Studies: If a promising in vitro profile is established, progressing to animal models to evaluate pharmacokinetic properties, CNS penetration, and efficacy in behavioral paradigms relevant to the identified target (e.g., models of depression or motor control).[2]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Spiro[2.4]heptan-4-amine to understand how structural modifications impact potency and selectivity, thereby optimizing the compound for a desired therapeutic profile.[10]

The unique structural properties of spirocycles hold significant promise for the development of next-generation therapeutics, and a systematic biological evaluation as outlined here is the critical first step in unlocking that potential.[1][2]

References

  • Benchchem. Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • Guedes, J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • Wu, H., et al. (2024). Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT-pHluorin. STAR Protocols. Available from: [Link]

  • Jones, T. K., et al. (2009). Discovery of spirocyclic secondary amine-derived tertiary ureas as highly potent, selective and bioavailable soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Ma, S., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Available from: [Link]

  • Ma, S., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available from: [Link]

  • Richter, L. H. J., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters. Available from: [Link]

  • Shi, X., et al. (2016). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications. Available from: [Link]

  • Avramoff, M. (1962). Spiro and bicyclic aliphatic amines, a novel type of analgetics. Journal of Medicinal and Pharmaceutical Chemistry. Available from: [Link]

  • Nagib, D. A., et al. (2021). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Drug Hunter. (2024). The Spirocycle Surge in Drug Discovery. Available from: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]

  • Penning, T. D., et al. (1996). Diarylspiro[2.4]heptenes as orally active, highly selective cyclooxygenase-2 inhibitors: synthesis and structure-activity relationships. Journal of Medicinal Chemistry. Available from: [Link]

  • Adhikari, B., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. Available from: [Link]

Sources

Spiro[2.4]heptane Derivatives: A Technical Guide to Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" initiative in medicinal chemistry has elevated spirocyclic scaffolds from academic curiosities to essential pharmacophores. Among these, the spiro[2.4]heptane system—specifically its nitrogen-containing congener, 5-azaspiro[2.4]heptane —occupies a privileged chemical space. Unlike the symmetric spiro[3.3]heptane, the spiro[2.4] system introduces inherent asymmetry and a unique vector orientation that rigidly positions substituents, optimizing ligand-target binding kinetics.

This technical guide provides a comprehensive review of spiro[2.4]heptane derivatives, focusing on their structural utility, synthetic pathways, and validated applications in FDA-approved therapeutics like Sitafloxacin and next-generation HCV NS5A inhibitors.

The Structural Paradigm: Geometry and Vector Analysis

The spiro[2.4]heptane core consists of a cyclopropane ring fused to a cyclopentane ring at a single quaternary carbon. This fusion creates a rigid, orthogonal scaffold with distinct physicochemical properties.

Vector Orientation and Fsp³
  • Orthogonality: The planes of the three-membered and five-membered rings are perpendicular, creating a defined 90° dihedral angle. This allows for the projection of substituents into distinct quadrants of the enzyme active site, a feature unattainable with planar aromatic rings.

  • Ring Strain: The system possesses significant strain energy (~27 kcal/mol from the cyclopropane and ~6 kcal/mol from the cyclopentane), which can be leveraged in ring-opening reactions or metabolic stability.

  • Conformational Restriction: In amino acid analogs (e.g., 4-spirocyclopropyl proline), the spiro-fusion locks the pyrrolidine ring puckering, significantly influencing the cis/trans ratio of amide bonds in peptide backbones.

Synthetic Architectures

The construction of the spiro[2.4]heptane skeleton generally follows three retrosynthetic logics: Cyclopropanation of Exocyclic Alkenes , Dialkylation of Active Methylenes , and Asymmetric Hydrogenation .

Strategy A: Cyclopropanation (The Proline Route)

This is the dominant method for synthesizing 4-spirocyclopropyl proline derivatives (HCV NS5A inhibitors).

  • Precursor: 4-Methylene-L-proline derivatives.

  • Reagent: Simmons-Smith reagent (

    
    ) or diethylzinc (
    
    
    
    ).
  • Stereocontrol: The existing chirality at C-2 (the amino acid center) directs the cyclopropanation, typically favoring the anti-addition relative to the bulky carboxylate group.

Strategy B: Asymmetric Hydrogenation (The Sitafloxacin Route)

For the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane (the side chain of Sitafloxacin), a catalytic asymmetric approach is preferred for industrial scalability.

  • Mechanism: Dynamic Kinetic Resolution (DKR) or enantioselective hydrogenation of

    
    -keto esters.
    
  • Catalyst: Ru(II)-chiral diphosphine complexes (e.g., Ru-SunPhos or Ru-BINAP).

Visualization of Synthetic Logic

The following diagram illustrates the industrial route to the Sitafloxacin side chain, highlighting the critical asymmetric hydrogenation step.

SitafloxacinSideChain Start Ethyl 1-(2-aminoaceto) cyclopropanecarboxylate Catalyst [RuCl(benzene)(S)-SunPhos]Cl H2 (20 bar), EtOH Start->Catalyst Intermediate Chiral u03b2-Hydroxy Ester (98% ee) Catalyst->Intermediate Asymmetric Hydrogenation Cyclization MsCl, Et3N then NaN3 Intermediate->Cyclization Activation & Substitution Product (S)-7-amino-5-azaspiro[2.4]heptane (Sitafloxacin Side Chain) Cyclization->Product Reduction & Cyclization

Caption: Enantioselective synthesis of the Sitafloxacin amine side chain via Ru-catalyzed asymmetric hydrogenation.

Medicinal Chemistry & Case Studies

Case Study: Sitafloxacin (Antibacterial)

Sitafloxacin (DU-6859a) represents the pinnacle of spiro[2.4]heptane utility in infectious disease.[1]

  • Role of the Spiro Ring: The (S)-7-amino-5-azaspiro[2.4]heptane moiety at the C-7 position of the quinolone core improves activity against Gram-positive bacteria (including MRSA) and enhances pharmacokinetic stability compared to the piperazinyl groups found in ciprofloxacin.

  • Mechanism: The rigid spiro amine fits into the DNA gyrase/Topoisomerase IV binding pocket, overcoming resistance mutations that affect flexible side chains.

Case Study: HCV NS5A Inhibitors

In the development of direct-acting antivirals (DAAs) for Hepatitis C, the 4-spirocyclopropyl proline scaffold serves as a crucial building block.

  • Function: It acts as a conformationally restricted bioisostere of proline.

  • Impact: By locking the conformation, it reduces the entropic penalty upon binding to the NS5A protein, thereby increasing potency (low picomolar

    
    ).
    
Comparative Activity Profile
Compound ClassSpiro DerivativeTargetKey Benefit of Spiro[2.4] Core
Fluoroquinolone SitafloxacinDNA Gyrase / Topo IVOvercomes resistance; broadens spectrum to Gram(+).
HCV DAA 4-Spirocyclopropyl ProlineNS5A ProteinEnhances potency via conformational locking (entropy reduction).
Nucleoside Analog Spiro-Entecavir AnalogHBV PolymeraseMimics sugar pucker; improves metabolic stability.
GPCR Ligand 5-Azaspiro[2.4]heptaneOrexin receptorsDual antagonism (OX1/OX2) with improved brain penetration.[2]

Detailed Experimental Protocol

Protocol: Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane Dihydrochloride Adapted from Yao et al., J. Org.[3] Chem. 2011.[4]

This protocol describes the conversion of the chiral alcohol intermediate (derived from asymmetric hydrogenation) into the final spiro-amine salt.

Reagents & Equipment
  • Substrate: Ethyl (S)-1-(2-(tert-butoxycarbonylamino)-1-hydroxyethyl)cyclopropanecarboxylate.

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ), Sodium Azide (
    
    
    
    ),
    
    
    (10%), Hydrogen gas (
    
    
    ), HCl in dioxane.
  • Solvents: Dichloromethane (DCM), DMF, Methanol.

Step-by-Step Methodology
  • Mesylation (Activation):

    • Dissolve the chiral alcohol (10.0 mmol) in anhydrous DCM (50 mL) and cool to 0°C.

    • Add

      
       (15.0 mmol) followed by dropwise addition of MsCl (12.0 mmol).
      
    • Stir for 2 hours at 0°C. Quench with water, extract with DCM, and dry over

      
      . Concentrate to yield the mesylate.
      
  • Azidation (Inversion):

    • Dissolve the crude mesylate in DMF (30 mL).

    • Add

      
       (20.0 mmol) and heat to 60°C for 6 hours. Caution: Azides are potentially explosive; use a blast shield.
      
    • Dilute with water and extract with ethyl acetate. The stereocenter undergoes inversion (if attacking a secondary center) or retention if the cyclization happens later. Note: In the Sitafloxacin route, the stereochemistry is established at the hydroxy center.

  • Cyclization & Reduction (One-Pot):

    • Dissolve the azide intermediate in Methanol (50 mL).

    • Add 10%

      
       (10 wt% loading). Hydrogenate at 1 atm 
      
      
      
      for 12 hours.
    • Mechanism: The azide is reduced to the amine, which spontaneously attacks the ethyl ester (intramolecular aminolysis) to form the lactam (5-azaspiro[2.4]heptan-4-one).

    • Alternative (Direct Amine): If the ester is reduced to the alcohol first, the cyclization yields the amine. For Sitafloxacin, the lactam is often reduced with

      
      .
      
  • Final Reduction (Lactam to Amine):

    • Suspend

      
       (3.0 equiv) in dry THF at 0°C.
      
    • Add the lactam solution dropwise. Reflux for 4 hours.

    • Quench carefully with Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ). Filter and concentrate.
  • Salt Formation:

    • Dissolve the free amine in minimal ethanol. Add 4M HCl in dioxane.

    • Precipitate the dihydrochloride salt with diethyl ether. Filter and dry under vacuum.

Future Outlook: 3D Fragment Libraries

The spiro[2.4]heptane scaffold is currently underutilized in Fragment-Based Drug Discovery (FBDD). Its high solubility, low molecular weight (<150 Da), and distinct 3D vector make it an ideal "spiro-fragment" for probing unexplored pockets in kinases and GPCRs. Future synthetic efforts will likely focus on C-4 and C-6 functionalization to expand the diversity of this rigid core.

References

  • Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation. J. Org. Chem. 2011, 76, 8, 2807–2813. Link

  • Sitafloxacin: In Bacterial Infections. Drugs 2011, 71, 731–744.[5] Link

  • Discovery of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorg.[2] Med. Chem. Lett. 2013, 23, 9, 2628-2631. Link

  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. U.S. Patent 8,927,739, 2015.[6] Link

  • Spiro[2.4]heptanes for treatment of Flaviviridae infections. U.S. Patent 8,946,242, 2015. Link

  • Sitafloxacin (Ligand Summary). IUPHAR/BPS Guide to PHARMACOLOGY. Link

Sources

Technical Guide: Safety, Handling, and Storage of Spiro[2.4]heptan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Product Profile & Chemical Identity

Spiro[2.4]heptan-4-amine hydrochloride is a specialized bicyclic building block used primarily in the synthesis of conformationally restricted pharmaceutical agents (e.g., antivirals, neuroprotective agents). Its spirocyclic structure imparts unique steric properties, making it a high-value intermediate that requires rigorous handling to maintain purity and safety.

PropertyDetail
Chemical Name Spiro[2.4]heptan-4-amine hydrochloride
CAS Number 2060052-47-1 (Generic/Isomer specific variants may apply)
Molecular Formula C₇H₁₃N[1] · HCl
Molecular Weight ~147.65 g/mol
Physical State White to off-white solid (crystalline powder)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.

Hazard Identification & Risk Assessment

While spirocyclic amines are valuable, they present specific risks associated with the amine functionality and the hydrochloride counterion. The primary hazards stem from its potential as an irritant and its hygroscopic nature.

GHS Classification

Based on analogous spiro-amine salts, the following GHS classifications apply:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation (H335).

Critical Risk Factors[4][5]
  • Hygroscopicity: HCl salts of small amines are prone to absorbing atmospheric moisture. This alters stoichiometry during weighing and can lead to hydrolysis or degradation of the spiro-ring system over extended periods.

  • Dust Explosion Potential: Like many fine organic powders, suspension in air can create an explosion hazard if an ignition source is present.

  • Corrosivity: Upon contact with mucous membranes, the hydrolysis of the salt can create a localized acidic environment (HCl release), causing severe irritation.

Storage & Stability Protocols

To ensure the integrity of the compound for sensitive catalytic or biological assays, strict storage controls are required.

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated). Cold storage slows oxidative degradation and minimizes thermal stress on the strained spiro ring.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen ).

  • Humidity: Strictly Desiccated . Use a secondary containment vessel with indicating silica gel or Drierite.

Storage Decision Logic

The following diagram outlines the decision process for long-term vs. working-stock storage to maximize shelf-life.

StorageLogic Start Receipt of Material Inspect Visual Inspection (Clumping/Discoloration) Start->Inspect Decision Intended Use Duration Inspect->Decision Pass LongTerm Long-Term Storage (> 1 Month) Decision->LongTerm Archive ShortTerm Working Stock (< 1 Month) Decision->ShortTerm Active Use Action_Long 1. Seal with Parafilm 2. Place in Desiccator 3. Store at 2-8°C 4. Blanket with Argon LongTerm->Action_Long Action_Short 1. Store in amber vial 2. Keep Desiccated 3. Ambient Temp (Cool/Dry) 4. Minimize Headspace ShortTerm->Action_Short

Figure 1: Decision logic for the storage of hygroscopic amine salts to prevent degradation.

Safe Handling & Experimental Workflows

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Min 0.11mm thickness)Provides adequate barrier against short-term splash contact. Double glove for prolonged handling.
Eye Protection Chemical Safety GogglesStandard safety glasses are insufficient for fine powders that are eye irritants.
Respiratory N95 or P100 (if outside hood)Prevents inhalation of fine dust; however, handling should always occur in a fume hood.
Body Lab Coat (Cotton/Poly blend)Standard protection; use Tyvek sleeves if handling >10g quantities.
Handling Protocol: Weighing & Solubilization

Objective: To weigh the hygroscopic solid accurately without introducing moisture or exposing the operator to dust.

  • Equilibration: Remove the container from the refrigerator and allow it to warm to room temperature (approx. 30 mins) before opening.

    • Scientific Rationale: Opening a cold container in humid air causes immediate condensation on the solid, ruining the sample.

  • Static Control: Use an anti-static gun or ionizer bar near the balance.

    • Scientific Rationale: Dry amine salts are statically charged and will "fly" or adhere to the spatula, creating dosing errors and contamination.

  • Transfer: Perform all transfers inside a certified Chemical Fume Hood.

  • Solubilization:

    • Preferred Solvent: DMSO or Methanol .

    • Avoid: Protic solvents if the free base is to be generated in situ without immediate reaction, as this may lead to carbonate formation (CO₂ absorption).

Reaction Setup Visualization

The following workflow illustrates the safe incorporation of Spiro[2.4]heptan-4-amine HCl into a synthesis reaction.

HandlingWorkflow Equilibrate 1. Warm to RT (Prevent Condensation) Weigh 2. Weigh in Hood (Anti-static tools) Equilibrate->Weigh Dissolve 3. Dissolve (DMSO/MeOH) Weigh->Dissolve Neutralize 4. Free Base Gen (Add DIPEA/TEA) Dissolve->Neutralize In-situ React 5. Proceed to Coupling Neutralize->React

Figure 2: Step-by-step workflow for introducing the salt into a chemical reaction.

Emergency Procedures

Spill Response
  • Small Spill (< 5g):

    • Cover with a dry absorbent pad or paper towel.

    • Wet the pad slightly with water (to prevent dust) after covering.

    • Wipe up and place in a solid waste container.

    • Clean surface with 1% acetic acid (to solubilize residual amine) followed by soap and water.

  • Large Spill (> 5g):

    • Evacuate the immediate area.[3][4][5]

    • Wear full PPE including a P100 respirator.

    • Use a HEPA-filtered vacuum or wet-sweeping method to avoid dust generation.

First Aid
  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[3][4][5][6] Remove contact lenses if present.[2][4][6] Seek medical attention immediately (amines can cause corneal haze).

  • Skin Contact: Wash with plenty of soap and water.[2][7][5][6] If irritation (redness/burning) persists, seek medical advice.

Disposal Considerations

Spiro[2.4]heptan-4-amine hydrochloride must be disposed of as Hazardous Chemical Waste .

  • Do not dispose of down the drain.

  • Segregate into Solid Organic Waste or Halogenated Solvent Waste (if dissolved).

  • Label clearly with "Toxic" and "Irritant".

References

  • PubChem. (n.d.). Compound Summary: Spiro[2.4]heptan-4-amine. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Spiro[2.4]heptan-4-amine hydrochloride from spiro[2.4]heptan-4-one.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of Spiro[2.4]heptan-4-amine Hydrochloride

Executive Summary

The spiro[2.4]heptane scaffold represents a privileged structural motif in modern drug discovery, offering unique conformational restriction that differs from standard piperidine or cyclohexyl systems. This guide details the synthesis of Spiro[2.4]heptan-4-amine hydrochloride (Target) from the commercially available Spiro[2.4]heptan-4-one .

While generic reductive amination protocols exist, the proximity of the strained cyclopropane ring to the reaction center (


-position) necessitates specific precautions to prevent ring-opening or rearrangement. This protocol prioritizes a Direct Reductive Amination  approach using Sodium Cyanoborohydride (

), selected for its chemoselectivity and mild pH profile, ensuring the integrity of the spirocyclic system.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the reduction of a nitrogen-containing intermediate derived from the ketone. Two primary pathways were evaluated:

  • Pathway A (Direct Reductive Amination): One-pot condensation with ammonium acetate followed by in situ hydride transfer. (Recommended)

  • Pathway B (Stepwise Oximation-Reduction): Formation of the oxime followed by Lithium Aluminum Hydride (LAH) reduction. (Alternative for high-purity requirements)

Strategic Selection: Pathway A is preferred for scalability and throughput. It minimizes isolation steps and avoids the strong basicity/nucleophilicity of LAH, which can be problematic on larger scales. However, Pathway B is documented as a backup if the "one-pot" impurity profile is unacceptable.

Retrosynthesis cluster_legend Pathway Comparison Target Spiro[2.4]heptan-4-amine HCl (Target) Imine Iminium Intermediate (Transient) Target->Imine Reduction (Hydride) Oxime Spiro[2.4]heptan-4-one Oxime (Stable Intermediate) Target->Oxime LAH Reduction SM Spiro[2.4]heptan-4-one (Starting Material) Imine->SM Ammonium Acetate (Reductive Amination) Oxime->SM NH2OH·HCl (Oximation) Legend Route A: Direct (Preferred) Route B: Stepwise

Figure 1: Retrosynthetic disconnection showing the Direct Reductive Amination (Route A) and Stepwise Oximation (Route B).

Critical Control Points (CCPs)

  • Cyclopropane Stability: The cyclopropane ring is adjacent to the carbonyl (

    
    -position). Strong Bronsted acids or unbuffered conditions can catalyze homoconjugate addition or ring-opening rearrangements (e.g., to ethyl-cyclopentenes). Control:  Maintain reaction pH between 5.0–7.0.
    
  • Chemoselectivity: The ketone must be converted to the imine/iminium before reduction.

    
     is the reagent of choice because, at pH 6, it reduces iminium ions at a rate 
    
    
    
    times faster than ketones.
  • Safety:

    
     generates HCN if exposed to strong acid. All workups involving this reagent must be performed in a well-ventilated fume hood, and waste streams must be treated with bleach (sodium hypochlorite) to quench cyanide.
    

Detailed Protocol: Direct Reductive Amination

This protocol is designed for a 10 mmol scale but is linearly scalable.

Materials Table
ReagentMW ( g/mol )Equiv.AmountRole
Spiro[2.4]heptan-4-one 110.151.01.10 gSubstrate
Ammonium Acetate 77.0810.07.71 gAmine Source / Buffer
Sodium Cyanoborohydride 62.841.50.94 gReducing Agent
Methanol (Anhydrous) 32.04-40 mLSolvent
HCl (4M in Dioxane) --ExcessSalt Formation
Step-by-Step Methodology

1. Iminium Formation & Reduction:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add Spiro[2.4]heptan-4-one (1.10 g) and Ammonium Acetate (7.71 g) to the flask.

  • Solvent Addition: Add Methanol (40 mL). The large excess of ammonium acetate buffers the solution to approximately pH 6–7.

  • Reduction: Add Sodium Cyanoborohydride (

    
    , 0.94 g) in a single portion.
    
    • Note: The reaction is slightly endothermic. No external cooling is typically required.

  • Incubation: Stir the mixture at Room Temperature (20–25 °C) for 24–48 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM with 1%

      
      ; Stain: Ninhydrin for amine, PMA for ketone). The ketone spot (
      
      
      
      ) should disappear, and a baseline/low
      
      
      amine spot should appear.

2. Quench & Workup (Critical for Purity):

  • Acidification: Carefully acidify the reaction mixture to pH < 2 using concentrated HCl (dropwise) in a fume hood.

    • Why: This decomposes excess hydride and evolves small amounts of HCN (Safety!). It also converts the amine product to the water-soluble hydrochloride salt.

  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol.

  • Wash: Dissolve the residue in water (20 mL) and wash with Diethyl Ether (

    
     mL).
    
    • Purpose: Removes unreacted ketone and neutral organic impurities. Discard the organic (ether) layer.

  • Basification: Cool the aqueous layer to 0 °C. Basify to pH > 12 using solid KOH or 50% NaOH solution. The solution will become cloudy as the free amine separates.

  • Extraction: Extract the free amine with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Dry the combined organic layers over Anhydrous Sodium Sulfate (

    
    ), filter, and concentrate carefully (the free amine may be volatile).
    

3. Salt Formation (HCl Salt):

  • Dissolution: Dissolve the crude amine oil in dry Diethyl Ether (10 mL).

  • Precipitation: Add 4M HCl in Dioxane dropwise with vigorous stirring until no further precipitate forms.

  • Isolation: Filter the white solid under a nitrogen blanket (hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40 °C for 4 hours.

Expected Yield: 65–75% (0.95 – 1.10 g). Appearance: White to off-white crystalline solid.

Alternative Protocol: Oximation & Reduction

Use this route if the reductive amination yields difficult-to-separate byproducts (e.g., dialkylated amines).

  • Oximation: Reflux Spiro[2.4]heptan-4-one (1.0 eq) with Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq) in Ethanol/Water for 2 hours. Remove EtOH, extract with EtOAc. Yields the Oxime (Solid).

  • Reduction:

    • Dissolve Oxime in dry THF.

    • Add slowly to a suspension of Lithium Aluminum Hydride (LAH) (2.0 eq) in THF at 0 °C.

    • Reflux for 4 hours.

    • Fieser Workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Convert to HCl salt as above.

    • Note: LAH is a strong nucleophile; ensure the cyclopropane ring remains intact by avoiding prolonged reflux temperatures >65 °C.

Mechanism of Action (Reductive Amination)

The success of the preferred protocol relies on the specific pH window provided by ammonium acetate.

Mechanism Ketone Ketone (Spiro[2.4]) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH4OAc Amine Amine Product Ketone->Amine Direct Reduction (Slow/No Rxn) Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (pH ~6) Iminium->Amine + H- (from NaBH3CN) Fast Step

Figure 2: Mechanistic pathway. Note that NaBH3CN selectively reduces the protonated Iminium species, not the neutral Ketone.

Analytical Validation

NMR Prediction (Free Base in


): 
  • 
     NMR: 
    
    • 
       2.8–3.0 ppm (m, 1H, 
      
      
      
      , alpha to spiro).
    • 
       1.5–2.0 ppm (m, 6H, Cyclopentyl 
      
      
      
      ).
    • 
       0.3–0.7 ppm (m, 4H, Cyclopropyl 
      
      
      
      ). Distinctive high-field signals confirm spiro-cyclopropane integrity.
  • 
     NMR: 
    
    • Carbonyl peak (

      
      215 ppm) Disappears .
      
    • New signal at

      
      55–60 ppm (
      
      
      
      ).
    • Quaternary Spiro carbon

      
      20–30 ppm.
      

Mass Spectrometry:

  • Spiro[2.4]heptan-4-amine:

    
    .
    

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wiberg, K. B.; O'Connor, M. J. (1970). Spiro[2.4]heptan-4-one and Spiro[2.5]octan-4-one. Journal of the American Chemical Society.[1] (Grounding for spiro-ketone stability).

  • Common Organic Chemistry. (2023). Reductive Amination Conditions and Protocols. [Link]

Sources

1H and 13C NMR analysis of Spiro[2.4]heptan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of Spiro[2.4]heptan-4-amine Hydrochloride via High-Field NMR

Part 1: Introduction & Strategic Overview

The Challenge of Spirocyclic Scaffolds Spiro[2.4]heptan-4-amine hydrochloride (CAS: 2060052-47-1) represents a class of conformationally restricted building blocks increasingly common in fragment-based drug discovery (FBDD). Unlike flexible aliphatic amines, the spiro[2.4] system introduces unique stereoelectronic effects. The spiro-carbon (C3) acts as a "stereochemical gate," rendering the protons on the cyclopropane ring diastereotopic due to the chiral center at C4.

Why Standard Analysis Fails Routine automated assignment often misidentifies the high-field cyclopropyl protons as impurities (e.g., silicone grease or TMS sidebands) or confuses the complex cyclopentyl multiplets. Furthermore, the hydrochloride salt form introduces exchangeable protons that complicate solvent selection.

The Solution This guide provides a self-validating NMR protocol. By leveraging the distinct magnetic anisotropy of the cyclopropane ring and specific 2D correlations (HMBC), researchers can unambiguously confirm the spiro-connectivity and the position of the amine group.

Part 2: Materials & Methods (Protocol)

Solvent Selection Strategy

The choice of solvent dictates the visibility of the ammonium protons and the resolution of the aliphatic region.

SolventAdvantagesDisadvantagesRecommended Use
DMSO-d6 Preserves exchangeable

protons (broad triplet/singlet ~8.0 ppm).
High viscosity broadens multiplets; residual water peak (3.33 ppm) may overlap with H4.Primary Characterization
D2O Sharpens aliphatic multiplets; eliminates

coupling, simplifying the H4 signal.

protons exchange and disappear; pH dependence of chemical shifts.
High-Res Aliphatic Analysis
Methanol-d4 Good solubility; sharp lines.Exchangeable protons lost; residual methyl peak (3.31 ppm) interferes with H4.Secondary option
Sample Preparation (Standard Protocol)
  • Mass: Weigh 5.0 – 8.0 mg of the HCl salt.

  • Volume: Dissolve in 600 µL of DMSO-d6 (99.9% D).

  • Additives: Add 1 µL of TMS (Tetramethylsilane) as an internal reference (

    
     ppm).
    
    • Note: Avoid TSP (sodium trimethylsilylpropanesulfonate) in DMSO as solubility issues can occur; TSP is preferred for D2O.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors caused by glass camber.

Part 3: 1H NMR Analysis (Expected Data)

The spectrum is divided into three distinct zones. The values below are representative ranges for the HCl salt in DMSO-d6.

Zone A: The Ammonium Headgroup (8.0 – 8.5 ppm)
  • Signal: Broad singlet or broad triplet (integration 3H).

  • Significance: Confirms the salt formation. If the sample was a free base, this would appear as a weak broad singlet around 1.5–2.0 ppm (often overlapping with alkyl protons).

Zone B: The Chiral Center (H4) (3.0 – 3.6 ppm)
  • Signal: Multiplet (dd or ddd).

  • Shift Logic: The alpha-proton is deshielded by the electron-withdrawing nitrogen.

  • Coupling: Shows vicinal coupling to the C5 methylene protons (

    
    ) and potentially long-range coupling to the ammonium protons if exchange is slow.
    
Zone C: The Spiro-Aliphatic Core (0.4 – 2.2 ppm)

This region is the "fingerprint" of the molecule.

PositionProtonsChem. Shift (

ppm)
MultiplicityNotes
C5, C6, C7 Cyclopentyl

1.5 – 2.2Complex MultipletsThe rigidity of the ring creates distinct envelope shapes.
C1/C2 Cyclopropyl

0.4 – 0.9 MultipletsDiagnostic: High-field shift due to ring strain/anisotropy.

Critical Stereochemical Note: Because C4 is chiral, the spiro center (C3) makes the "top" and "bottom" faces of the cyclopropane ring inequivalent. You will likely observe four distinct multiplets for the cyclopropane protons (or two complex sets of 2H) rather than a single peak.

Part 4: 13C NMR & DEPT Analysis

Carbon Count: 7 distinct carbon environments (assuming enantiomeric purity or racemic mixture; diastereomers would double peaks).

  • C4 (Alpha-Carbon): ~50–55 ppm (CH). Deshielded by Nitrogen.

  • C3 (Quaternary Spiro): ~20–30 ppm (Cq). Will disappear in DEPT-135.

  • C5, C6, C7 (Cyclopentyl): ~20–35 ppm (CH2). Positive in DEPT-135.

  • C1, C2 (Cyclopropyl): ~5–15 ppm (CH2). Diagnostic: Extremely high field.

Part 5: 2D NMR Workflow & Logic

To prove the structure, you must bridge the "Spiro Gap" (C3).

The Workflow Diagram

NMR_Workflow Sample Sample: Spiro[2.4]heptan-4-amine HCl Solvent: DMSO-d6 Proton 1H NMR (1D) Identify NH3+ and Cyclopropyl regions Sample->Proton Carbon 13C & DEPT-135 Confirm Cq (Spiro) and CH (Alpha) Proton->Carbon COSY COSY (2D) Trace Spin Systems: (H4 -> H5 -> H6 -> H7) Proton->COSY Define multiplets HSQC HSQC (2D) Assign Protons to Carbons Carbon->HSQC Carbon->HSQC C-H pairing HMBC HMBC (2D) THE CRITICAL STEP Bridge C1/C2 to C4 via C3 COSY->HMBC COSY->HMBC Connect isolated rings HSQC->COSY Report Final Structural Assignment HMBC->Report

Figure 1: Step-by-step NMR characterization workflow tailored for spirocyclic amines.

The "Bridge" Experiment (HMBC)

The COSY spectrum will show correlations within the cyclopentane ring (H4–H5–H6–H7) and within the cyclopropane ring (H1–H2), but no COSY peak will connect the two rings because they are separated by the quaternary C3.

The HMBC Solution: Look for long-range (


) correlations from H4 (Alpha-proton)  and H1/H2 (Cyclopropyl)  to the same quaternary carbon (C3) .
  • H4

    
     C3 (Strong correlation)
    
  • H1/H2

    
     C3 (Strong correlation)
    
  • Validation: If these correlations intersect at the quaternary carbon (~20-30 ppm), the spiro connectivity is proven.

Part 6: Troubleshooting & Quality Control

Issue 1: Missing Ammonium Peak

  • Cause: Wet DMSO or use of MeOH/D2O causing exchange.

  • Fix: Dry sample under high vacuum for 2 hours; use a fresh ampoule of DMSO-d6.

Issue 2: H4 Signal Obscured by Water

  • Cause: In DMSO, water appears at ~3.33 ppm, often overlapping with the alpha-proton.

  • Fix: Run the experiment at elevated temperature (e.g., 313 K). The water peak will shift upfield (lower ppm), revealing the H4 multiplet. Alternatively, use D2O (H4 will be clear, but NH3+ lost).

Issue 3: "Extra" Peaks in Aliphatic Region

  • Cause: Diastereotopic splitting of cyclopropyl protons is often mistaken for impurities.

  • Verification: Check the integration.[1][2] The sum of the high-field multiplets (0.4–0.9 ppm) must equal 4H relative to the single H4 proton (1H).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

  • Wiberg, K. B., & Nist, B. J. (1961). The NMR Spectra of Small Rings. Journal of the American Chemical Society, 83(5), 1226–1230. (Foundational text on cyclopropane anisotropy). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Proton NMR of rigid systems).

Sources

Application Note: Spiro[2.4]heptan-4-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Building Block for Conformationally Restricted Pharmacophores

Executive Summary

Spiro[2.4]heptan-4-amine hydrochloride (CAS: 2060052-47-1) represents a high-value, saturated bicyclic scaffold used to "escape flatland" in modern drug discovery. Unlike planar aromatic amines, this scaffold offers high fraction of sp[sup]3[/sup] carbons (Fsp[sup]3[/sup]), improving solubility and metabolic stability while providing precise vector orientation of substituents.

This guide details its application as a bioisostere for cyclopentylamine and proline derivatives, specifically in the development of FPR2/ALX receptor agonists and antiviral agents. We provide validated protocols for its synthesis, handling, and incorporation into lead optimization libraries.

Pharmacophore & Medicinal Chemistry Logic

The "Spiro Effect" in Ligand Binding

The spiro[2.4]heptane core introduces a rigid spiro-junction that restricts the conformational flexibility of the cyclopentane ring.

  • Entropic Advantage: By locking the amine substituent (at C4) into a preferred conformation, the scaffold reduces the entropic penalty (

    
    ) upon binding to the protein target.
    
  • Metabolic Shielding: The cyclopropyl moiety acts as a steric shield, protecting the adjacent carbons from oxidative metabolism (e.g., P450-mediated hydroxylation) often seen in simple cyclopentyl or cyclohexyl rings.

Structural Bioisosterism

Spiro[2.4]heptan-4-amine serves as a rigid bioisostere for:

  • Cyclopentylamine: Enhances selectivity by restricting rotation.

  • 
    -Methyl Proline (acyclic analogs):  Mimics the "kink" induced by proline without the secondary amine limitation.
    
Case Study: FPR2/ALX Receptor Agonists

Research into Formyl Peptide Receptor 2 (FPR2/ALX) agonists for anti-inflammatory therapy has utilized bridged and spiro-cyclic scaffolds to improve oral bioavailability. The spiro[2.4]heptan-4-amine core provides the necessary lipophilicity and shape complementarity to the hydrophobic pocket of the GPCR, as evidenced in patent literature (e.g., WO2012066488A2) describing related spiro-ester derivatives.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Objective: Synthesis of Spiro[2.4]heptan-4-amine from Spiro[2.4]heptan-4-one.

Reagents:

  • Spiro[2.4]heptan-4-one (CAS: 5771-32-4)[1][2][3][4]

  • Ammonium Acetate (

    
    )
    
  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (MeOH), Anhydrous

  • HCl in Dioxane (4M)

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve Spiro[2.4]heptan-4-one (1.0 eq, 10 mmol) in anhydrous MeOH (50 mL).

    • Add Ammonium Acetate (10.0 eq, 100 mmol) in one portion.

    • Stir at room temperature (RT) for 2 hours under

      
       atmosphere to allow equilibrium formation of the imine.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Carefully add Sodium Cyanoborohydride (1.5 eq, 15 mmol) portion-wise. Caution: HCN generation possible; ensure proper venting.

    • Allow the reaction to warm to RT and stir for 16 hours.

  • Work-up:

    • Quench with 1N NaOH (pH > 10) to decompose excess borohydride.

    • Extract with Dichloromethane (DCM, 3 x 30 mL).

    • Combine organic layers, dry over

      
      , and concentrate in vacuo.
      
  • Salt Formation:

    • Dissolve the crude oil in minimal Diethyl Ether (

      
      ).
      
    • Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.

    • Filter the resulting white precipitate and wash with cold ether to yield Spiro[2.4]heptan-4-amine hydrochloride .

Protocol B: Handling & Stability
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at -20°C.

  • Free Base Instability: The free amine readily absorbs

    
     from air to form carbamates. Always generate the free base in situ or immediately prior to coupling.
    
  • Solubility:

    • Soluble: Water, Methanol, DMSO.

    • Insoluble: Hexanes, Diethyl Ether.

Visualization of Synthesis & Logic

SpiroSynthesis cluster_SAR Medicinal Chemistry Utility Ketone Spiro[2.4]heptan-4-one (CAS: 5771-32-4) Imine Imine Intermediate Ketone->Imine NH4OAc, MeOH 2h, RT Amine Spiro[2.4]heptan-4-amine (Free Base) Imine->Amine NaBH3CN Reductive Amination Salt Spiro[2.4]heptan-4-amine HCl (CAS: 2060052-47-1) Amine->Salt HCl/Dioxane Precipitation Flat Planar Amine (High Entropy) Rigid Spiro Scaffold (Low Entropy) Flat->Rigid Spiro-cyclization (Conformational Lock)

Figure 1: Synthesis pathway from commercial ketone precursor and the structural logic of spiro-conformation locking.

Analytical Characterization Data

PropertyValue / ObservationRelevance
Molecular Weight 147.65 g/mol (HCl Salt)Fragment-based drug design (FBDD) compatible.
Appearance White to off-white solidVisual purity check.
1H NMR (DMSO-d6)

0.4-0.7 (m, 4H, cyclopropyl), 8.1 (br s, 3H,

)
Distinctive high-field cyclopropyl signals confirm spiro integrity.
Fsp3 1.0 (100%)Maximizes saturation, improving clinical success probability.
LogP (Calc) ~1.2 (Free Base)Optimal range for membrane permeability.

References

  • PubChem. (2025).[3] Spiro[2.4]heptan-4-one (Compound Summary). National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Pfizer Inc. (2012). Bridged spiro[2.4]heptane ester derivatives as ALX receptor agonists. World Intellectual Property Organization Patent WO2012066488A2.
  • Coe, J. W., et al. (2004).[5] Facile Synthesis of Spiro[2.4]hepta-4,6-diene. Organic Letters, 6(10), 1589–1592. (Cited for general spiro-synthesis methodology).

Sources

Application Notes and Protocols for Spiro[2.4]heptan-4-amine hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Medicinal Chemistry

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is paramount. Medicinal chemists are increasingly "escaping flatland" by moving away from planar, aromatic structures towards molecules with greater three-dimensionality (3D)[1]. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this evolution[1]. Their rigid, well-defined 3D geometry offers a powerful tool for optimizing a molecule's conformational and physicochemical properties[2][3]. The introduction of a spirocyclic motif can lead to significant improvements in potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability[1][2].

Spiro[2.4]heptan-4-amine hydrochloride is a valuable building block that embodies these desirable attributes. Its compact and rigid framework, combining a cyclopropane and a cyclopentane ring, allows for precise projection of substituents into three-dimensional space, facilitating optimal interactions with biological targets. The primary amine handle serves as a versatile anchor for a wide array of chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries. This document provides detailed application notes and protocols for the effective utilization of Spiro[2.4]heptan-4-amine hydrochloride in key synthetic transformations relevant to drug discovery programs.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a building block is fundamental to its successful application in a laboratory setting.

Table 1: Physicochemical Properties of Spiro[2.4]heptan-4-amine and its Precursor

PropertySpiro[2.4]heptan-4-amineSpiro[2.4]heptan-4-one
CAS Number 78294-17-4[4]5771-32-4[3]
Molecular Formula C₇H₁₃N[4]C₇H₁₀O[3]
Molecular Weight 111.19 g/mol [4]110.15 g/mol [3]
Appearance Not specified (likely an oil or low-melting solid)Liquid
Boiling Point Not availableNot available
Storage Store at room temperature[4]Sealed in dry, 2-8°C

Note: The hydrochloride salt (CAS: 2060052-47-1) is typically a solid, offering improved handling and stability.

Safety and Handling Precautions:

Spiro[2.4]heptan-4-amine hydrochloride should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier[2][5].

Synthetic Applications and Protocols

Spiro[2.4]heptan-4-amine hydrochloride is a versatile building block for introducing the unique spiro[2.4]heptane scaffold into drug candidates. Its primary amine functionality readily participates in common bond-forming reactions such as amide coupling and N-alkylation.

Application 1: Amide Bond Formation for the Synthesis of Novel Scaffolds

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry[1][6]. Coupling Spiro[2.4]heptan-4-amine with a variety of carboxylic acids allows for the rapid generation of diverse amides, enabling extensive structure-activity relationship (SAR) studies.

Workflow for Amide Coupling:

Caption: General workflow for amide bond formation.

Protocol 1: Standard Amide Coupling using HATU

This protocol describes a general and highly effective method for the coupling of Spiro[2.4]heptan-4-amine with a generic carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and efficient coupling reagent.

  • Materials:

    • Spiro[2.4]heptan-4-amine hydrochloride

    • Carboxylic acid of interest

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask, add HATU (1.1 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add Spiro[2.4]heptan-4-amine hydrochloride (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

  • Causality and Self-Validation:

    • The use of the hydrochloride salt of the amine requires a sufficient amount of base (DIPEA) to both neutralize the salt and facilitate the coupling reaction.

    • Pre-activation of the carboxylic acid with HATU ensures the formation of a highly reactive acyl-OAt species, which readily reacts with the amine.

    • The aqueous work-up is crucial for removing the water-soluble byproducts (e.g., excess DIPEA, tetramethylurea) and unreacted starting materials.

    • Successful purification by column chromatography and characterization of the product by NMR and MS will validate the outcome of the reaction.

Application 2: N-Alkylation to Introduce Diverse Substituents

N-alkylation of the primary amine of Spiro[2.4]heptan-4-amine opens up another avenue for structural diversification. Reductive amination is a particularly powerful method for this transformation as it avoids the potential for over-alkylation that can occur with direct alkylation using alkyl halides[7].

Workflow for Reductive Amination:

Caption: General workflow for N-alkylation via reductive amination.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details a one-pot procedure for the N-alkylation of Spiro[2.4]heptan-4-amine with an aldehyde using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

  • Materials:

    • Spiro[2.4]heptan-4-amine hydrochloride

    • Aldehyde of interest

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, as a catalyst)

    • Triethylamine (Et₃N) or DIPEA

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a suspension of Spiro[2.4]heptan-4-amine hydrochloride (1.0 eq) in DCM (0.1 M) in a round-bottom flask, add triethylamine (1.1 eq) and stir for 10 minutes to generate the free amine.

    • Add the desired aldehyde (1.0-1.2 eq) to the mixture. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated amine.

  • Causality and Self-Validation:

    • The initial free-basing step is essential for the amine to be nucleophilic enough to react with the aldehyde.

    • The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by STAB. STAB is a mild reducing agent that does not typically reduce the starting aldehyde, thus minimizing side reactions[7].

    • The reaction is self-validating through the monitoring of the disappearance of the starting materials and the appearance of the product by TLC or LC-MS, followed by full characterization of the purified product.

Conclusion

Spiro[2.4]heptan-4-amine hydrochloride is a highly valuable and versatile building block for the design and synthesis of novel, three-dimensional molecules in drug discovery. Its rigid spirocyclic core provides a unique structural scaffold, while the primary amine functionality allows for straightforward chemical elaboration through robust and reliable synthetic methods such as amide coupling and N-alkylation. The protocols provided herein offer researchers a practical guide to effectively incorporate this promising building block into their synthetic workflows, paving the way for the discovery of new therapeutic agents with improved pharmacological profiles.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]

  • Spiro(2.4)heptan-4-one (CID 258618). PubChem. [Link]

  • The use of spirocyclic scaffolds in drug discovery. (2014). Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • SAFETY DATA SHEET. ADAMA. [Link]

  • Spiro(2.4)heptane (CID 12657448). PubChem. [Link]

  • Spiro[8]hepta-4,6-diene. Cheméo. [Link]

  • Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. ResearchGate. [Link]

  • Reductive Amination. Organic Chemistry Portal. [Link]

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Enantioselective Organocatalytic Reductive Amination. Macmillan Group. [Link]

Sources

Experimental protocols for using Spiro[2.4]heptan-4-amine hydrochloride in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocols for Spiro[2.4]heptan-4-amine Hydrochloride in Organic Synthesis

Executive Summary: The Spiro Advantage

Spiro[2.4]heptan-4-amine hydrochloride (CAS: 2060052-47-1 / Free base CAS: 78294-17-4) represents a high-value "spiro-fused" building block.[1][2] Unlike standard cycloalkyl amines, the spiro[2.4]heptane scaffold offers a unique vectorial orientation of substituents and increased metabolic stability due to the cyclopropane ring, which often blocks metabolic hotspots (e.g., hydroxylation).[1][3]

However, this scaffold presents specific synthetic challenges:

  • Steric Hindrance: The amine is located at the C4 position, directly adjacent to the quaternary spiro carbon (C3).[1][3] This creates a "neopentyl-like" steric environment, significantly reducing nucleophilicity compared to cyclopentylamine.[1]

  • Ring Strain: While the spiro[2.4] system is robust, the cyclopropane ring introduces ~27 kcal/mol of strain, requiring careful selection of Lewis acids to prevent ring-opening rearrangements.[1][3]

This guide provides validated protocols to overcome these barriers, ensuring high yields and reproducibility.

Chemical Profile & Steric Analysis

  • IUPAC Name: Spiro[2.4]heptan-4-amine hydrochloride[1][2]

  • Molecular Weight: 111.19 (Free base), 147.65 (HCl salt)[1][3][2]

  • Key Feature: The C4-amine is sterically crowded by the C3-spiro center.[3][2]

  • Solubility:

    • HCl Salt: Soluble in Water, MeOH, DMSO.[1] Insoluble in Et2O, Hexanes.[1][3]

    • Free Base:[3][2] Soluble in DCM, THF, Et2O.[1] Volatile oil.[3][2]

Experimental Protocols

Protocol A: Controlled Free-Basing (The "Flash" Method)

Rationale: The HCl salt is the stable commercial form. For nucleophilic substitutions (SNAr) or delicate couplings, the free base is often required.[1][3] Due to the volatility of the free amine (MW ~111), standard evaporation can lead to significant material loss.[1][3]

Reagents:

  • Spiro[2.4]heptan-4-amine HCl (1.0 equiv)[1][2]

  • Dichloromethane (DCM) (Grade: ACS)[3][2]

  • NaOH (2M aqueous solution)[1][3]

  • Sodium Sulfate (Na2SO4), anhydrous[1][3]

Procedure:

  • Suspension: Suspend 1.0 g of the HCl salt in 10 mL of DCM in a separatory funnel.

  • Neutralization: Add 10 mL of 2M NaOH (approx. 3 equiv). Shake vigorously for 2 minutes. The solid should dissolve completely as the amine transfers to the organic layer.[1]

  • Separation: Drain the organic layer.[3][2] Extract the aqueous layer once more with 5 mL DCM.[3]

  • Drying: Combine organic layers and dry over anhydrous Na2SO4 for 10 minutes.

  • Concentration (CRITICAL): Filter off the drying agent.[3][2] Do not use a high-vacuum pump. Concentrate on a rotary evaporator at >200 mbar and <30°C water bath. Stop when volume is reduced to ~2 mL or when constant weight is approached cautiously.

    • Pro-Tip: For sensitive reactions, use the DCM solution directly after titration, rather than isolating the neat oil.[1]

Protocol B: Sterically Demanding Amide Coupling (HATU Method)

Rationale: Due to the steric bulk at C4, standard EDC/HOBt couplings are often sluggish, leading to incomplete conversion.[1] The HATU/HOAt system generates a more reactive active ester (7-azabenzotriazole), essential for driving the reaction to completion.[1]

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1][3][2]

  • Spiro[2.4]heptan-4-amine HCl (1.1 equiv)[1]

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium][1][3][2]

  • DIPEA (3.0 equiv) [N,N-Diisopropylethylamine][1][3][2]

  • DMF (Anhydrous) or DMAc[1][3][2]

Procedure:

  • Activation: In a dried vial under N2, dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol) in DMF (3 mL). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

    • Note: The solution usually turns yellow/orange.[3]

  • Addition: Add the Spiro[2.4]heptan-4-amine HCl (1.1 mmol) in one portion.

  • Base Addition: Immediately add DIPEA (3.0 mmol) dropwise.

    • Mechanism:[3][2] The first equiv neutralizes the HCl salt; the remaining equivs drive the coupling.[1]

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

    • Optimization: If <50% conversion after 4h, heat to 50°C. The spiro ring is stable at this temperature.[1]

  • Workup: Dilute with EtOAc (30 mL), wash with sat. NaHCO3 (2x), water (1x), and brine (1x).[1][3] Dry (Na2SO4) and concentrate.[1][3][2]

Protocol C: Reductive Amination with Titanium(IV)

Rationale: When reacting this amine with ketones (or reacting the spiro-ketone with amines), steric hindrance prevents rapid imine formation.[1][3] Titanium(IV) isopropoxide acts as a Lewis acid water scavenger and activator, facilitating imine formation in crowded systems.[1][3][4]

Reagents:

  • Spiro[2.4]heptan-4-amine HCl (1.2 equiv)[1][2]

  • Ketone/Aldehyde Partner (1.0 equiv)[1][3]

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv)[1][3][2]

  • Sodium Borohydride (NaBH4) (2.0 equiv)[1][3]

  • THF (Anhydrous) and Methanol[1][3][2]

Procedure:

  • Imine Formation: In a dried flask, mix the Ketone (1.0 mmol), Spiro-amine HCl (1.2 mmol), and TEA (1.2 mmol, to free base in situ) in anhydrous THF (5 mL).

  • Titanium Addition: Add Ti(OiPr)4 (2.0 mmol) cautiously.[1][3][2] Cap the flask and stir at RT for 12–18 hours.

    • Observation: The mixture may become slightly cloudy or change color.[3]

  • Reduction: Cool the mixture to 0°C. Add Methanol (2 mL) carefully. Then add NaBH4 (2.0 mmol) portion-wise. (Caution: Gas evolution).[1][3]

  • Quench: Stir for 2 hours at RT. Quench by adding 1M NaOH (5 mL) to precipitate titanium salts as a white solid (TiO2).[1][3]

  • Filtration: Filter through a Celite pad to remove the titanium salts.[3][2] Rinse with EtOAc.[3][2]

  • Purification: The filtrate is extracted and purified via column chromatography.

Visualization of Workflows

Figure 1: Synthesis & Decision Workflow

This diagram illustrates the decision logic for selecting the correct protocol based on the reaction partner and steric constraints.

SpiroWorkflow Start Start: Spiro[2.4]heptan-4-amine HCl Decision Target Reaction? Start->Decision Amide Amide Coupling Decision->Amide Carboxylic Acid Reduct Reductive Amination Decision->Reduct Aldehyde/Ketone SNAr SNAr / Nucleophilic Subst. Decision->SNAr Aryl Halide HATU Protocol B: HATU/DIPEA (Overcomes Sterics) Amide->HATU Recommended EDC Standard EDC/HOBt (Risk: Low Yield) Amide->EDC Avoid Ti Protocol C: Ti(OiPr)4 (Scavenges H2O, Activates Imine) Reduct->Ti Essential for Sterics FreeBase Protocol A: Free-Basing (Isolate Oil or Solution) SNAr->FreeBase ReactSNAr React with Heteroaryl Halide (Solvent: DMSO/NMP, Heat) FreeBase->ReactSNAr

Caption: Decision matrix for Spiro[2.4]heptan-4-amine functionalization. Green nodes indicate recommended high-yield pathways.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Amide Coupling Steric hindrance at C4 prevents attack on active ester.[1][3][2]Switch from EDC/HOBt to HATU or COMU . Increase reaction time and temperature (up to 50°C).
Material Loss during Free-Basing Volatility of the free amine (MW 111).[1][3][2]Do not use high vacuum.[3] Use a mild rotary evaporator setting or use the organic solution directly without full concentration.
Incomplete Reductive Amination Imine formation is slow due to adjacent spiro center.[3][2]Use Ti(OiPr)4 as a dehydrating agent/catalyst.[3][2] Do not rely on equilibrium methods (e.g., just NaBH3CN/MeOH).[1][3]
Ring Opening / Decomposition Strong acid catalysis or extreme heat (>100°C).[3][2]Avoid concentrated strong acids (H2SO4).[1][3] The spiro-cyclopropane is stable to TFA but sensitive to superacids.[1]

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: "Spirocyclic Motifs in Medicinal Chemistry: Synthesis and Applications."[3][2][5]

    • Source:Wiley Online Library / E-Bookshelf.[3]

    • URL:[Link][1][3][2][6]

  • Reductive Amination of Hindered Amines

    • Title: "Strategies for Selective Reductive Amination in Organic Synthesis and C
    • Source:Journal of Chemical and Pharmaceutical Research.[2][7]

    • URL:[Link]

  • General Reductive Amination Protocols (Ti(OiPr)4 Method)

    • Title: "Reductive Amination, and How It Works."[1][3][4][7]

    • Source:Master Organic Chemistry.
    • URL:[Link]

  • Compound Data (Spiro[2.4]heptan-4-one Precursor)

    • Title: "Spiro[2.4]heptan-4-one | CAS 5771-32-4."[1][2][8][9][10]

    • Source:PubChem / NIH.[3][2]

    • URL:[Link][1][3][2]

Sources

Application Note: Stereoselective Synthesis of Spiro[2.4]heptan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The Spiro[2.4]heptan-4-amine scaffold is a conformationally restricted bicyclic motif increasingly utilized in antiviral (e.g., HCV NS5A inhibitors) and immuno-oncology (PD-1/PD-L1 inhibitors) drug discovery. The spiro-fusion between the cyclopropane and cyclopentane rings locks the C4-amine into a specific vector, enhancing ligand-target binding affinity compared to flexible analogs.

This guide details the stereoselective synthesis of (S)- and (R)-Spiro[2.4]heptan-4-amine hydrochloride. Unlike simple reductive aminations that yield racemates requiring wasteful chiral resolution, this protocol prioritizes asymmetric synthesis using two validated pathways:

  • Chemical Route: Diastereoselective reduction of tert-butanesulfinyl imines (Ellman’s Auxiliary).

  • Biocatalytic Route: Stereoselective transamination using

    
    -Transaminases (Process Chemistry standard).
    

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the spiro[2.4]heptan-4-one intermediate. The spiro-quaternary carbon is constructed prior to the introduction of the chiral amine to avoid steric clashes during cyclization.

Retrosynthesis Target Spiro[2.4]heptan-4-amine HCl (Target Molecule) Imine Chiral Sulfinyl Imine (Stereocontrol Element) Target->Imine Acid Hydrolysis Ketone Spiro[2.4]heptan-4-one (Key Intermediate) Imine->Ketone Ellman Condensation Precursor Ethyl 2-oxocyclopentanecarboxylate (Starting Material) Ketone->Precursor Double Alkylation & Decarboxylation

Figure 1: Retrosynthetic strategy focusing on the late-stage introduction of chirality.

Protocol 1: Synthesis of Spiro[2.4]heptan-4-one (Core Construction)

This step establishes the spiro-quaternary center via a double alkylation/cyclization sequence.

Reagents & Materials
  • Substrate: Ethyl 2-oxocyclopentanecarboxylate (CAS: 611-10-9).

  • Alkylating Agent: 1,2-Dibromoethane.

  • Base: Potassium carbonate (

    
    ) or Sodium Hydride (NaH).
    
  • Solvent: DMF (Anhydrous) or DMSO.

Step-by-Step Methodology
  • Spiro-Alkylation:

    • Charge a reactor with DMF (10 vol) and

      
       (2.5 equiv).
      
    • Add Ethyl 2-oxocyclopentanecarboxylate (1.0 equiv) and 1,2-dibromoethane (1.2 equiv).

    • Critical Control Point: Heat to 50–60°C. Monitor the exotherm. Stir for 12–16 hours.

    • Mechanism:[1][2][3][4][5] The base generates the enolate, which performs an

      
       attack on the bromide. A second deprotonation/cyclization closes the cyclopropane ring.
      
    • Workup: Dilute with water, extract with EtOAc, and wash with brine. Concentrate to yield the intermediate spiro-keto-ester.

  • Hydrolysis & Decarboxylation:

    • Dissolve the intermediate in Ethanol/Water (1:1).

    • Add NaOH (2.0 equiv) and reflux for 4 hours (Saponification).

    • Acidify with HCl to pH 1 and reflux for 2 hours (Decarboxylation).

    • Purification: Distillation (bp ~54-55°C at 14 mmHg) yields Spiro[2.4]heptan-4-one as a colorless oil.

Yield Expectation: 60–75% over two steps.

Protocol 2: Stereoselective Amine Synthesis (Method A - Chemical)

This method uses (R)- or (S)-tert-butanesulfinamide (Ellman’s auxiliary) to direct the stereochemistry of the reduction.

Reaction Scheme

EllmanRoute Ketone Spiro[2.4]heptan-4-one Imine Sulfinyl Imine (Intermediate) Ketone->Imine Ti(OEt)4, THF Reflux Auxiliary (R)-t-Bu-Sulfinamide Auxiliary->Imine Amine (S)-Spiro[2.4]heptan-4-amine Sulfinamide Imine->Amine NaBH4, -48°C (Diastereoselective) Salt Final Product (HCl Salt) Amine->Salt HCl/Dioxane Cleavage

Figure 2: Ellman's Auxiliary route for high enantiomeric excess.

Step-by-Step Methodology
  • Imine Formation:

    • Mix Spiro[2.4]heptan-4-one (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in THF.

    • Add Titanium(IV) ethoxide (

      
      , 2.0 equiv) dropwise.
      
    • Reflux (70°C) for 6–12 hours.

    • Observation: Color changes to yellow/orange.

    • Workup: Quench with brine. Filter the titanium salts through Celite.

  • Diastereoselective Reduction:

    • Dissolve the crude sulfinyl imine in dry THF. Cool to -48°C (Cryogenic condition is essential for high diastereomeric ratio, dr).

    • Add Sodium borohydride (

      
      , 4.0 equiv) or L-Selectride.
      
    • Stir at -48°C for 4 hours, then warm to Room Temperature (RT).

    • Stereocontrol: The bulky tert-butyl group forces the hydride to attack from the less hindered face (Re-face or Si-face depending on auxiliary).

  • Cleavage & Salt Formation:

    • Dissolve the sulfinamide intermediate in Methanol.

    • Add 4M HCl in Dioxane (excess). Stir for 1 hour.

    • Precipitate the product by adding Diethyl Ether (

      
      ).
      
    • Filtration: Collect the white solid: (S)-Spiro[2.4]heptan-4-amine hydrochloride .

Performance Metrics:

  • Yield: 70–85%.

  • Enantiomeric Excess (ee): >98% (after recrystallization).

Protocol 3: Biocatalytic Synthesis (Method B - Scalable)

For larger scale (>100g) or "Green Chemistry" requirements, Transaminases (ATAs) are preferred.

Reagents
  • Enzyme:

    
    -Transaminase (e.g., Codexis ATA-113 or ATA-117 variants).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[6]

  • Amine Donor: Isopropylamine (IPA) or Alanine.

Methodology
  • Buffer Prep: Phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM).

  • Reaction:

    • Suspend Spiro[2.4]heptan-4-one (50 mM) in the buffer.

    • Add Isopropylamine (1.0 M) as the amine donor.

    • Add Enzyme preparation (10–20 mg/mL).

    • Incubate at 30°C with orbital shaking (24–48 hours).

  • Equilibrium Shift: Use an open system or slightly reduced pressure to remove the acetone byproduct, driving the reaction to completion.

  • Workup: Acidify to pH 2, wash with MTBE (removes ketone). Basify aqueous layer to pH 12, extract amine into DCM. Convert to HCl salt.

Analytical Characterization & QC

TestAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual

NMR
Consistent with structure. Characteristic cyclopropane signals at

0.4–0.8 ppm.
400 MHz DMSO-

Purity (HPLC)

98.0%
C18 Column, ACN/Water gradient
Chiral Purity

99.0% ee
Chiralpak IC or AD-H Column
Water Content

1.0%
Karl Fischer

NMR Interpretation (Free Base):

  • Cyclopropane protons: 4H multiplet, typically 0.3–0.7 ppm.

  • Cyclopentane protons: Multiplets 1.4–2.0 ppm.

  • CH-NH2: Triplet or multiplet around 2.8–3.0 ppm.

References

  • Mayer, R., et al. "Spiro[2.4]heptan-4-one synthesis and properties." Journal of Organic Chemistry, 1970, 35(3), 702. Link

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002, 35(11), 984-995. Link

  • Chu, C. K., et al. "Spiro[2.4]heptanes for treatment of Flaviviridae infections."[7] U.S. Patent 8,946,242, 2015.[7] Link

  • Koszelewski, D., et al. "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 2010, 28(6), 324-332. Link

  • Crandall, J. K., et al. "Photochemical studies on spiro[2.4]heptan-4-one." Journal of Organic Chemistry, 1970, 35(9), 3049. Link

Sources

Unlocking Druggability: A Guide to Modulating Physicochemical and Pharmacokinetic Properties with Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland in Drug Discovery

For decades, medicinal chemistry has often been confined to "flatland," a landscape dominated by planar, aromatic structures. While this approach has yielded numerous successful drugs, it frequently leads to molecules with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover, which can hinder their development and clinical success.[1] The strategic incorporation of three-dimensional (3D) structural motifs has emerged as a powerful strategy to overcome these limitations.[2] Among these, spirocyclic scaffolds have garnered significant attention for their ability to impart desirable drug-like properties.[3][4][5]

Spirocycles are unique ring systems where two rings are joined by a single common atom.[6] This arrangement enforces a rigid, three-dimensional geometry that can significantly influence a molecule's shape, polarity, and flexibility.[7] By replacing flat aromatic rings or conformationally flexible aliphatic chains with spirocyclic moieties, medicinal chemists can fine-tune a compound's properties to enhance its developability. This guide provides a comprehensive overview and detailed protocols for leveraging spirocyclic compounds to modulate physicochemical and pharmacokinetic (PK) properties, aimed at researchers, scientists, and drug development professionals.

The Spirocyclic Advantage: A Physicochemical and Pharmacokinetic Perspective

The introduction of a spirocyclic scaffold into a drug candidate can profoundly impact its properties in several beneficial ways:

  • Enhanced Three-Dimensionality and Increased Fsp³: Spirocycles inherently possess a higher fraction of sp³-hybridized carbons (Fsp³), a key descriptor of molecular complexity and three-dimensionality.[6][8] A higher Fsp³ count is often correlated with improved clinical success, likely due to better receptor-ligand complementarity and the ability to escape the "flatland" of traditional drug-like chemical space.[6] This increased three-dimensionality allows for more precise spatial orientation of functional groups, leading to improved potency and selectivity.[1][9]

  • Modulation of Physicochemical Properties:

    • Solubility: The non-planar, more polar nature of many spirocyclic systems can disrupt crystal lattice packing and improve aqueous solubility compared to their flat, aromatic counterparts.[10]

    • Lipophilicity (LogP/LogD): Strategic selection of spirocyclic scaffolds can modulate a molecule's lipophilicity. For instance, replacing a morpholine ring with various azaspirocycles has been shown to lower LogD values, which can be advantageous for optimizing absorption and reducing off-target effects.[6][8]

    • Basicity (pKa): The constrained geometry of spirocyclic amines can influence their basicity, providing a tool to fine-tune the ionization state of a molecule at physiological pH, which in turn affects its absorption, distribution, and target engagement.

  • Improved Pharmacokinetic Profile (ADME):

    • Metabolic Stability: The rigid nature of spirocycles can shield metabolically labile sites from enzymatic degradation, thereby increasing metabolic stability and prolonging the drug's half-life.[1]

    • Reduced Off-Target Effects: By locking the conformation of a molecule, spirocycles can improve selectivity for the intended biological target and reduce interactions with off-targets, such as the hERG channel, a common source of cardiotoxicity.[6]

The following diagram illustrates the logical workflow for employing spirocyclic compounds to improve drug candidate profiles.

G cluster_0 Initial Lead Compound cluster_1 Strategy: Spirocycle Incorporation cluster_2 Physicochemical & PK Profiling cluster_3 Outcome Lead Lead with Suboptimal Properties (e.g., poor solubility, high metabolism) Spiro Introduce Spirocyclic Scaffold Lead->Spiro Design & Synthesis Physico Measure Physicochemical Properties (Solubility, LogD, pKa) Spiro->Physico Characterization PK Assess In Vitro PK Properties (Metabolic Stability, PPB) Spiro->PK Evaluation Optimized Optimized Drug Candidate (Improved Solubility, Stability, Selectivity) Physico->Optimized Data-driven Optimization PK->Optimized G cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Properties cluster_2 Overall Impact Spiro Spirocycle Incorporation Solubility Increased Solubility Spiro->Solubility LogD Modulated LogD Spiro->LogD MetStab Increased Metabolic Stability Spiro->MetStab Selectivity Improved Selectivity Spiro->Selectivity Druggability Enhanced Druggability Solubility->Druggability LogD->Druggability MetStab->Druggability Selectivity->Druggability

Sources

Application Note: High-Performance Organocatalysis using Spiro-Type Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the operational protocols for utilizing spiro-type organocatalysts in asymmetric synthesis. Unlike binaphthyl (BINOL) scaffolds, which rely on atropisomerism, spiro-type catalysts (e.g., SPINOL, spiro-pyrrolidines) possess a rigid


 spiro-center. This structural feature eliminates the risk of racemization under thermal stress and creates a highly confined "box-like" chiral pocket, often resulting in superior enantioselectivity for sterically demanding substrates.

This guide focuses on two distinct classes of spiro-catalysts:

  • SPINOL-derived Chiral Phosphoric Acids (CPAs): For Brønsted acid-catalyzed electrophilic activation.

  • Spiro-Pyrrolidines: For covalent enamine/iminium activation in aldol/Michael reactions.

Mechanistic Principles & Catalyst Design

The "Spiro-Advantage" lies in the perpendicular arrangement of the two rings. In SPINOL-derived CPAs, the phosphate group is projected into a strict chiral environment, allowing for precise dual-activation modes (H-bonding donor/acceptor).

Diagram 1: Bifunctional Activation Mode (SPINOL-CPA)

The following diagram illustrates the transition state assembly for a Friedel-Crafts alkylation catalyzed by a SPINOL-CPA. The catalyst activates the imine (electrophile) via protonation while simultaneously directing the indole (nucleophile) via steric shielding and secondary interactions.

G cluster_TS Confined Transition State Start Reagents: Indole + Imine Activation H-Bond Activation (P=O --- H-N) Start->Activation Cat Catalyst: SPINOL-CPA (R-isomer) Cat->Activation Loading 1-5 mol% TS_Complex Transition State Assembly [Imine-H+ ... Indole] Activation->TS_Complex Shielding Steric Shielding (Spiro-Backbone) Shielding->TS_Complex Stereocontrol Product Product: Chiral Indolyl-Amine (>95% ee) TS_Complex->Product Product->Cat Catalyst Regeneration

Figure 1: Mechanistic flow of SPINOL-CPA catalyzed Friedel-Crafts reaction. The rigid spiro-backbone prevents conformational flexibility, ensuring high enantiocontrol.

Protocol A: Asymmetric Friedel-Crafts Reaction with SPINOL-CPA

Application: Synthesis of chiral triarylmethanes or indolyl-methanamines. Catalyst: (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-SPINOL-phosphoric acid (TRIP-SPINOL).

Materials & Reagents[1]
  • Substrate 1: Indole (1.0 equiv), purified by recrystallization.

  • Substrate 2: N-Boc imine (1.0 equiv), prepared fresh or stored at -20°C.

  • Catalyst: SPINOL-CPA (typically 1–5 mol%).

  • Solvent: Toluene or Xylene (anhydrous, stored over 4Å MS).

  • Additives: 5Å Molecular Sieves (powdered, flame-dried).

Step-by-Step Procedure
  • Catalyst Pre-treatment: Weigh SPINOL-CPA (0.01 mmol, 5 mol%) into a flame-dried screw-cap reaction vial equipped with a magnetic stir bar.

    • Note: CPAs are hygroscopic. Briefly dry under high vacuum (0.1 mmHg) for 30 mins if the bottle has been open frequently.

  • Substrate Addition: Add the N-Boc imine (0.2 mmol) and powdered 5Å MS (50 mg) to the vial.

  • Solvent Addition: Add anhydrous Toluene (2.0 mL) under an Argon atmosphere. Stir at room temperature for 10 minutes to solubilize the catalyst and imine.

  • Reaction Initiation: Cool the mixture to the optimized temperature (usually -30°C to 0°C). Add the Indole (0.2 mmol) in one portion.

  • Monitoring: Stir at 600 rpm. Monitor by TLC or HPLC. Reaction times vary from 12 to 48 hours.

    • Endpoint: Disappearance of the imine spot.

  • Quenching: Quench with saturated NaHCO₃ solution (1 mL).

  • Workup: Extract with EtOAc (3 x 5 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography on silica gel.

    • Critical: Use a solvent system containing 1% Et₃N to neutralize the silica if the product is acid-sensitive, though CPAs are generally mild.

Optimization Data (Representative)

The following table summarizes the effect of the 3,3'-substituent on the SPINOL backbone during the alkylation of indole with N-tosyl imines.

EntryCatalyst Substituent (R)SolventTemp (°C)Time (h)Yield (%)ee (%)
1PhenylDCM25128545
29-AnthracenylDCM25188872
32,4,6-iPr-Phenyl (TRIP)DCM0249289
42,4,6-iPr-Phenyl (TRIP) Toluene -20 36 96 98
5SiPh3Toluene-20489094

Interpretation: Bulky substituents at the 3,3'-position (Entry 4) are crucial for high ee, creating a deep chiral pocket. Non-polar solvents (Toluene) generally enhance ion-pairing interactions compared to DCM.

Protocol B: Asymmetric Aldol Reaction with Spiro-Pyrrolidines

Application: Synthesis of 3-substituted-3-hydroxy-2-oxindoles (Spiro-oxindoles). Catalyst: Spiro[pyrrolidine-3,3'-oxindole] derived amine.

Materials
  • Substrate: Isatin derivative (1.0 equiv).

  • Reagent: Acetone or Cyclohexanone (used as solvent or in excess).

  • Catalyst: Spiro-pyrrolidine amine (10–20 mol%).

  • Acid Additive: Benzoic acid or acetic acid (20 mol%) – often required to accelerate enamine formation.

Workflow Diagram

This workflow ensures reproducibility in handling the equilibrium-driven aldol reaction.

Workflow Prep Preparation Dry Isatin & Catalyst Mix Reaction Setup Solvent: Acetone Add Acid Additive Prep->Mix Argon React Incubation 24-48h @ RT or 0°C Mix->React Stir 400 rpm Quench Quench Sat. NH4Cl React->Quench TLC Check Isolate Isolation Flash Chromatography Quench->Isolate Extraction Analyze Analysis Chiral HPLC Isolate->Analyze Pure Product

Figure 2: Operational workflow for spiro-pyrrolidine catalyzed aldol condensation.

Step-by-Step Procedure
  • Setup: In a 4 mL vial, combine the spiro-pyrrolidine catalyst (0.02 mmol) and benzoic acid (0.02 mmol).

  • Solvent: Add Acetone (1.0 mL). Stir for 5 minutes to form the active enamine species (often visible as a slight color change).

  • Substrate: Add the Isatin derivative (0.1 mmol).

  • Reaction: Stir at room temperature.

    • Tip: If solubility is an issue, add a co-solvent like THF (10% v/v), though this may slightly erode ee.

  • Workup: Evaporate the acetone under reduced pressure (do not heat above 30°C).

  • Purification: Direct loading onto a silica gel column is possible. Elute with Hexane/EtOAc (gradient 4:1 to 2:1).

    • Note: Aldol adducts can undergo retro-aldol on silica. Perform chromatography rapidly.

Troubleshooting & Critical Parameters

Solubility Issues

Spiro-catalysts, particularly SPINOL-CPAs with large R-groups (e.g., TRIP, STRIP), can be sparingly soluble in Hexane or cold Toluene.

  • Solution: Use "Stock Solutions" prepared in DCM, aliquot them, and then evaporate the DCM before adding the reaction solvent (Toluene).

  • Alternative: Use 1,2-Dichloroethane (DCE) if Toluene fails, though check for background reactivity.

Water Management
  • CPAs: Strictly anhydrous conditions are usually best.

  • Spiro-pyrrolidines: Small amounts of water can actually aid the catalytic turnover (hydrolysis of the iminium intermediate). If the reaction stalls, add 1.0 equiv of water.

Catalyst Recovery

SPINOL catalysts are expensive.

  • Protocol: After column chromatography, flush the column with MeOH/EtOAc (1:1) containing 1% HCl. The CPA will elute. Wash with NaHCO₃, re-acidify with HCl, and extract to recover the active acid form.

References

  • Tan, B., et al. (2016).[1][2] "Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives." Journal of the American Chemical Society.[1][2]

  • Tan, B., et al. (2010). "SPINOL-Derived Phosphoric Acids: Synthesis and Application in Enantioselective Friedel–Crafts Reaction of Indoles with Imines." The Journal of Organic Chemistry.

  • Ding, K., et al. (2019).[1] "Development of Chiral Spiro Phosphoramidites for Rhodium-Catalyzed Enantioselective Reactions." Chemistry - A European Journal.

  • Mori, K., et al. (2013).[3] "Asymmetric Organocatalytic One-Pot Michael/Michael/Aldol Addition Sequence." The Journal of Organic Chemistry. [3]

  • Xu, D., et al. (2017). "Catalytic Asymmetric Cascade Using Spiro-Pyrrolidine Organocatalyst: Efficient Construction of Hydrophenanthridine Derivatives." Organic Letters.

Sources

Troubleshooting & Optimization

Challenges in the multi-step synthesis of Spiro[2.4]heptan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Multi-step Synthesis of Spiro[2.4]heptan-4-amine HCl Ticket ID: T-SP24-HCL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the technical challenges associated with the synthesis of Spiro[2.4]heptan-4-amine hydrochloride (CAS: 2060052-47-1). The synthesis is characterized by two high-risk phases: the construction of the strained spiro[2.4] carbon skeleton and the subsequent reductive amination of the sterically hindered ketone.

The protocols below are designed to maximize yield and purity by mitigating ring-strain release (cyclopropane opening) and controlling byproduct formation during alkylation.

Workflow Visualization

The following flowchart outlines the critical control points (CCPs) in the synthesis pathway.

SpiroSynthesis Start Ethyl 2-oxocyclopentanecarboxylate Alkylation Step 1: Spiro-Alkylation (1,2-dibromoethane + Base) Start->Alkylation 1,2-DBE, K2CO3 Alkylation->Alkylation Issue: O-Alkylation Inter1 Spiro-Keto Ester Intermediate Alkylation->Inter1 Yield Critical Decarb Step 2: Krapcho Decarboxylation (DMSO/NaCl/H2O) Inter1->Decarb -CO2 Decarb->Decarb Issue: Ring Opening Ketone Spiro[2.4]heptan-4-one (Key Intermediate) Decarb->Ketone Distillation RedAm Step 3: Reductive Amination (NH4OAc + NaBH3CN) Ketone->RedAm Ti(OiPr)4 (Optional) Salt Step 4: HCl Salt Formation RedAm->Salt HCl/Ether Final Spiro[2.4]heptan-4-amine HCl Salt->Final Crystallization

Figure 1: Synthetic pathway highlighting critical reaction steps (Blue/Red/Green) and intermediate isolation points.

Module 1: Skeletal Construction (The Spiro-Ketone)

Target Intermediate: Spiro[2.4]heptan-4-one (CAS: 5771-32-4) Reaction Type: Double Alkylation & Decarboxylation

Critical Issue: The "O-Alkylation" Trap

When reacting ethyl 2-oxocyclopentanecarboxylate with 1,2-dibromoethane, a common failure mode is O-alkylation (formation of enol ethers) rather than the desired C,C-dialkylation at the active methylene.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Low Yield (<30%) Competition from O-alkylation due to "hard" base usage (e.g., NaH).Switch Base: Use Potassium Carbonate (K₂CO₃) in acetone or DMSO. The softer potassium cation favors C-alkylation over O-alkylation [1].
Polymerization Intermolecular reaction of the dihalide.Dilution: Ensure high dilution (0.1 M) and slow addition of the 1,2-dibromoethane to favor intramolecular cyclization over intermolecular chaining.
Incomplete Reaction Steric hindrance after first alkylation.Catalysis: Add 10 mol% KI (Potassium Iodide) . This converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein condition).
Step 2: Decarboxylation without Ring Opening

The cyclopropane ring in the spiro[2.4] system possesses significant ring strain (~27 kcal/mol). Harsh acidic hydrolysis can trigger ring opening.

  • Recommended Method: Krapcho Decarboxylation .

  • Protocol: Heat the spiro-keto ester in wet DMSO with NaCl at 140–160°C.

  • Why: This occurs under neutral conditions, preventing acid-catalyzed cleavage of the cyclopropane ring while effectively removing the ester group via an Sɴ2 mechanism [2].

Module 2: Reductive Amination

Target: Spiro[2.4]heptan-4-amine (Free Base) Challenge: Steric Hindrance at C4

The carbonyl carbon at position 4 is adjacent to the spiro-quaternary center (C5). This steric bulk impedes imine formation, leading to incomplete conversion.

Troubleshooting Protocol:

Q: The reaction stalls at the imine stage or shows no conversion.

  • A: The ketone is sterically crowded. Standard conditions (MeOH/NH₄OAc) may fail.

    • Fix 1 (Lewis Acid Activation): Pre-mix the ketone and amine source (e.g., NH₄OAc or benzylamine) with Titanium(IV) isopropoxide (Ti(OiPr)₄) neat or in THF for 12 hours before adding the reducing agent. This forces imine formation by scavenging water [3].

    • Fix 2 (Reducing Agent): Use Sodium Cyanoborohydride (NaBH₃CN) at pH 6. Avoid NaBH₄, which reduces the ketone to the alcohol (Spiro[2.4]heptan-4-ol) faster than the imine forms.

Q: I am isolating the Alcohol byproduct instead of the Amine.

  • A: This indicates the reducing agent was added too early.

    • Fix: Ensure complete consumption of the ketone (monitor via TLC/GC-MS) before adding the hydride source. If using Ti(OiPr)₄, this is rarely an issue.

Module 3: Salt Formation & Purification

Target: Spiro[2.4]heptan-4-amine Hydrochloride (CAS: 2060052-47-1)[1]

Issue: The "Oiling Out" Phenomenon

Small, aliphatic amine salts are notoriously hygroscopic and prone to forming oils rather than crystalline solids.

Crystallization Guide:

  • Solvent Choice: Do not use water or alcohols for the initial salt formation.

  • Procedure:

    • Dissolve the crude free amine in anhydrous Diethyl Ether or MTBE .

    • Cool to 0°C.

    • Add 2M HCl in Diethyl Ether (anhydrous) dropwise.

    • Observation: A white precipitate should form immediately.

  • Rescue (If it oils out):

    • Decant the supernatant.

    • Triturate the oil with n-Heptane or Pentane . Sonication is often required to induce lattice formation.

    • Recrystallize from Isopropanol (IPA)/Et₂O if high purity is required.

FAQ: Frequently Asked Questions

Q1: Is the spiro[2.4]heptane system stable to chromatography?

  • Yes. Unlike some highly strained bicyclic systems, the spiro[2.4] skeleton is stable on Silica Gel 60. However, avoid highly acidic eluents (e.g., >5% acetic acid) which might degrade the cyclopropane over prolonged exposure.

Q2: Can I buy the ketone intermediate?

  • Yes. Spiro[2.4]heptan-4-one is commercially available (CAS 5771-32-4), though often expensive. For scales >10g, in-house synthesis via the alkylation route is significantly more cost-effective.

Q3: What are the safety risks specific to this molecule?

  • Cyclopropane Strain: While generally stable, the ring holds significant energy. Thermal decomposition (e.g., during distillation of the ketone >180°C) can be exothermic.

  • Skin Permeability: Small spiro-amines often possess high skin permeability and potential CNS activity. Handle with strict PPE.[2]

References

  • Mayer, R., & Older, H. (1960). Über die Alkylierung von Cyclopentanon-2-carbonsäureethylester. Chemische Berichte, 93, 1161.
  • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis, 805-822, 893-914.

  • Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554.

  • GuideChem. (2023). Spiro[2.4]heptan-4-one Properties and Synthesis.

  • PubChem. (2025).[3][4] Spiro[2.4]heptan-4-amine Hydrochloride Compound Summary.

Sources

Optimization of reaction conditions to improve the yield of Spiro[2.4]heptan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of Spiro[2.4]heptan-4-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this synthesis. The primary and most accessible synthetic route involves the reductive amination of Spiro[2.4]heptan-4-one, followed by conversion to its hydrochloride salt. This guide focuses on optimizing this key transformation to achieve high yield and purity.

General Synthetic Workflow

The conversion of the commercially available Spiro[2.4]heptan-4-one to the target hydrochloride salt is typically a two-step process. The first, and most critical, step is the reductive amination, which itself proceeds via an intermediate imine or iminium ion. The second step is the salt formation.

Synthetic_Workflow Ketone Spiro[2.4]heptan-4-one Imine Imine/Iminium Intermediate Ketone->Imine + NH3 or NH4+ source - H2O Amine Spiro[2.4]heptan-4-amine (Free Base) Imine->Amine Reduction (e.g., NaBH(OAc)3) HCl_Salt Spiro[2.4]heptan-4-amine HCl (Final Product) Amine->HCl_Salt + HCl in solvent (e.g., Dioxane, Et2O)

Caption: Overall workflow for Spiro[2.4]heptan-4-amine HCl synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Q1: My reaction is sluggish, and analysis (TLC/GC-MS) shows a significant amount of unreacted Spiro[2.4]heptan-4-one. How can I drive the initial imine formation?

Answer: Incomplete conversion of the starting ketone is a common issue and almost always points to inefficient formation of the imine intermediate. The equilibrium between the ketone/ammonia and the imine/water must be shifted to the right.

Causality & Solutions:

  • Water Removal: The formation of the imine from a ketone and ammonia (or an ammonia source like ammonium acetate) is a condensation reaction that releases water. According to Le Châtelier's principle, removing this water will drive the equilibrium towards the imine product.

    • Action: Add a dehydrating agent. Molecular sieves (3Å or 4Å, activated) are an excellent choice as they are inert and efficiently sequester water.[1]

    • Alternative: If the reaction solvent forms an azeotrope with water (e.g., toluene), using a Dean-Stark apparatus can be effective, though this is more common for higher-temperature reactions.

  • Acid Catalysis: Imine formation is catalyzed by acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.[1] However, too much acid will protonate the amine, rendering it non-nucleophilic. A slightly acidic pH (typically 4-6) is optimal.

    • Action: Add a catalytic amount of a weak acid. Glacial acetic acid is a common and effective choice.[1] If you are using an ammonium salt like ammonium acetate, it can often provide sufficient acidity on its own.

  • Concentration: Increasing the concentration of the reactants can also favor the formation of the imine.

    • Action: Ensure the reaction is run at a suitable concentration, typically between 0.1 M and 1.0 M with respect to the limiting reagent.

Troubleshooting_Imine_Formation Start Problem: Low Ketone Conversion Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Is_Acid_Present Is an acid catalyst (e.g., AcOH) present? Check_Conditions->Is_Acid_Present Is_Water_Removed Is a dehydrating agent (e.g., Mol. Sieves) present? Is_Acid_Present->Is_Water_Removed Yes Add_Acid Action: Add cat. Acetic Acid (target pH 4-6) Is_Acid_Present->Add_Acid No Add_Sieves Action: Add activated 3Å or 4Å molecular sieves Is_Water_Removed->Add_Sieves No Solution Result: Improved Imine Formation Is_Water_Removed->Solution Yes Add_Acid->Is_Water_Removed Add_Sieves->Solution

Caption: Decision tree for troubleshooting poor imine formation.

Q2: The reduction step is incomplete. My final product is contaminated with the imine intermediate. What can I do to improve the reduction?

Answer: An incomplete reduction means the reducing agent is not effectively converting the imine (or the protonated iminium ion) to the desired amine.[2] This can be due to the choice of reducing agent, its reactivity, or its stability under the reaction conditions.

Causality & Solutions:

  • Reducing Agent Potency: Different hydride reagents have varying selectivities and reactivities.

    • Sodium Borohydride (NaBH₄): While inexpensive, NaBH₄ is a relatively strong reducing agent that can also reduce the starting ketone, leading to the formation of Spiro[2.4]heptan-4-ol as a byproduct.[3] It is also less effective at reducing the C=N bond compared to the C=O bond, especially at neutral pH.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the protonated iminium ion over ketones and aldehydes, making it ideal for "one-pot" reductive aminations.[3][4] Its key advantage is its stability at the mildly acidic pH required for imine formation. However, it is highly toxic and can release hydrogen cyanide gas if the pH drops too low (below 4).

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for modern reductive aminations.[5][6] It is milder and more selective than NaBH₄, yet reactive enough to reduce imines and iminium ions efficiently without significantly reducing the starting ketone. It is also less toxic than NaBH₃CN and does not require strictly controlled pH, though it works best under the mildly acidic conditions generated by using acetic acid as a catalyst.[6]

  • Stoichiometry and Addition: Ensure you are using a sufficient excess of the reducing agent. Hydride reagents can decompose with trace moisture or acidic catalysts.

    • Action: Use 1.2 to 2.0 equivalents of the reducing agent. For NaBH₄, it is often added portion-wise at a lower temperature (e.g., 0 °C) after the imine has had time to form to minimize ketone reduction.[1] For NaBH(OAc)₃, it can typically be added at the beginning of the reaction with all other components.[6]

  • Catalytic Hydrogenation: This is an excellent, clean alternative if the necessary equipment is available.

    • Action: Use a catalyst like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This method avoids boron-containing byproducts, simplifying the workup.[7]

Q3: My overall yield is low after workup and purification. How can I minimize product loss?

Answer: Product loss can occur at two main stages: during the aqueous workup to isolate the free amine and during the final precipitation and isolation of the hydrochloride salt.

Causality & Solutions:

  • Workup Losses (Acid-Base Extraction): Spiro[2.4]heptan-4-amine is a relatively small and potentially somewhat water-soluble amine. During a standard acid-base extraction to remove unreacted ketone and other neutral impurities, the protonated amine salt may have some solubility in the organic layer, or the free base may have some solubility in the aqueous layer.

    • Action - Increase Ionic Strength: When washing the organic layer containing the free amine with water or brine, ensure the aqueous layer is saturated with salt (e.g., NaCl). This "salting out" effect decreases the solubility of the amine in the aqueous phase.

    • Action - Thorough Extraction: When back-extracting the product from the acidic aqueous layer after basification, use multiple smaller-volume extractions with an organic solvent (e.g., 3 x 50 mL of dichloromethane instead of 1 x 150 mL). This is more efficient at recovering the product.

    • Action - pH Control: Ensure the aqueous layer is sufficiently basic (pH > 11) before extracting the free amine to ensure it is fully deprotonated.

  • Salt Formation and Crystallization Losses: The hydrochloride salt's solubility is highly dependent on the solvent system. If the solvent is too polar, the salt will not precipitate completely. If it's too nonpolar, impurities may co-precipitate.

    • Action - Solvent Choice: The most common method is to dissolve the purified free amine in a non-polar, aprotic solvent like diethyl ether (Et₂O) or a mixture like Et₂O/hexanes, and then add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in Et₂O or 4M HCl in dioxane) dropwise.[8] The salt should precipitate as a solid.

    • Action - Cooling: After adding the HCl solution, cool the mixture in an ice bath or refrigerator for an extended period (1-2 hours) to maximize precipitation before filtration.

    • Action - Washing: Wash the filtered solid with a small amount of cold, anhydrous diethyl ether to remove any surface impurities without dissolving a significant amount of the product.[8]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis?

Answer: The "best" reagent depends on a balance of safety, cost, selectivity, and available equipment. For lab-scale synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for its high selectivity, operational simplicity, and lower toxicity compared to NaBH₃CN.[6]

Reducing Agent Pros Cons Optimal Conditions
NaBH(OAc)₃ (STAB) High selectivity for imines/iminiums; Tolerates many functional groups; Low toxicity; One-pot compatible.[6]More expensive than NaBH₄.1,2-Dichloroethane (DCE) or THF, often with cat. AcOH.[6]
NaBH₃CN Excellent selectivity; Stable in mildly acidic conditions (pH 4-6).[3][4]Highly Toxic (HCN gas risk) ; Requires careful pH control.Methanol or Ethanol, pH buffered around 5-6.
NaBH₄ Inexpensive; Readily available.Can reduce the starting ketone; Less effective for imine reduction; Can cause over-alkylation.[1][3]Step-wise: form imine first, then add NaBH₄ at 0 °C.[1][5]
H₂ / Pd/C Clean (no salt byproducts); High yield; Scalable.Requires specialized hydrogenation equipment; Catalyst can be pyrophoric.Methanol or Ethanol solvent; H₂ pressure (balloon to 50 psi).[7]
Q2: How do I effectively monitor the reaction progress?

Answer: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Staining: Since the starting ketone, intermediate imine, and product amine may not all be UV-active, you will need a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is excellent as it will react with the imine and amine, but less readily with the ketone. A ninhydrin stain is specific for primary amines and will give a colored spot for your product but not the ketone or imine.

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol), with a small amount of a basic additive to prevent the amine from streaking on the silica plate. For example: 89:10:1 Dichloromethane / Methanol / Ammonium Hydroxide.

  • Procedure: Spot the starting material (ketone) in one lane, and the reaction mixture in another. The disappearance of the ketone spot and the appearance of a new, typically lower Rf spot (the amine is more polar) indicates reaction progress. The imine will be an intermediate spot, usually with an Rf between the ketone and the amine.

Q3: Are there alternative synthetic routes to Spiro[2.4]heptan-4-amine?

Answer: While reductive amination of the ketone is the most direct route, other methods exist for constructing cyclopropylamines. The Kulinkovich-de Meijere reaction is a powerful method for synthesizing cyclopropylamines from amides using a Grignard reagent and a titanium(IV) alkoxide catalyst.[9][10][11] This would be a fundamentally different approach, starting from a different precursor, but it is a notable method in the synthesis of such structures. Additionally, biocatalytic routes using transaminases are emerging as highly selective methods for producing chiral amines.[12][13]

Detailed Experimental Protocols

Protocol A: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from general procedures for reductive amination using STAB.[6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Spiro[2.4]heptan-4-one (1.0 equiv), ammonium acetate (3.0 equiv), and anhydrous 1,2-dichloroethane (DCE) to make a 0.5 M solution.

  • Imine Formation: Add glacial acetic acid (2.0 equiv) to the mixture. Stir at room temperature for 1-2 hours to facilitate imine formation. You can monitor this step by TLC or GC-MS if desired.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the mixture in one portion. The reaction may become slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting material and imine intermediate by TLC (visualized with KMnO₄ stain).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM).

  • Amine Isolation: Combine all organic layers. Wash with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Spiro[2.4]heptan-4-amine as a free base, typically an oil.

Protocol B: Formation and Crystallization of the Hydrochloride Salt

This protocol is a standard method for forming hydrochloride salts of amines.[8]

  • Dissolution: Dissolve the crude free base amine from Protocol A in a minimal amount of anhydrous diethyl ether (Et₂O). A small amount of DCM or methanol can be added to aid dissolution if needed, but should be kept to a minimum.

  • Precipitation: While stirring, slowly add a 4.0 M solution of HCl in 1,4-dioxane (1.1 equiv) dropwise. A white precipitate should form immediately.

  • Crystallization: After the addition is complete, continue stirring at room temperature for 30 minutes, then cool the flask in an ice bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove soluble impurities.

  • Drying: Dry the solid under high vacuum to remove all residual solvents. This will yield Spiro[2.4]heptan-4-amine hydrochloride as a white to off-white crystalline solid.

References

Sources

Technical Support Center: Purification of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of amine hydrochloride salts. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining pure amine hydrochloride salts. We will delve into the common issues, provide practical troubleshooting guides, and explain the underlying chemical principles to empower you to optimize your purification strategies.

Introduction: The Unique Challenges of Purifying Amine Hydrochloride Salts

Amine hydrochloride salts are prevalent in pharmaceutical and chemical research due to their enhanced stability, crystallinity, and aqueous solubility compared to the corresponding free amines.[1][2] However, their purification is not always straightforward. The ionic nature of these salts dictates their solubility, making them amenable to aqueous manipulations but often challenging to handle with traditional organic-based purification techniques like silica gel chromatography. Common issues include the removal of inorganic salts, managing solubility for effective recrystallization, and preventing the formation of stubborn emulsions during acid-base extractions. This guide provides expert insights and field-proven protocols to address these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the purification of amine hydrochloride salts.

Q1: My amine hydrochloride salt is contaminated with inorganic salts (e.g., NaCl). How can I remove them?

Quick Answer: The most reliable method is to convert the amine hydrochloride back to its free amine form, which is typically soluble in organic solvents, while the inorganic salts remain in the aqueous phase. After separation, the pure free amine can be converted back to the hydrochloride salt.[3]

Behind the Bench: This is a classic "phase-switching" purification strategy. By adding a base (e.g., NaOH, NaHCO₃) to an aqueous solution of your crude salt, you deprotonate the ammonium cation (R-NH₃⁺Cl⁻) to the free amine (R-NH₂).[4] The free amine, being less polar, can then be extracted into an organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether. The inorganic salts, being highly ionic, remain in the aqueous layer. After thoroughly washing the organic layer to remove any residual base or salts, you can regenerate the pure hydrochloride salt by introducing anhydrous HCl (e.g., as a solution in dioxane or diethyl ether, or as a gas).[3]

Q2: I'm trying to recrystallize my amine hydrochloride salt, but it's either too soluble or not soluble enough in common organic solvents. What should I do?

Quick Answer: Finding the right solvent system is key. For many amine hydrochlorides, polar protic solvents like isopropanol or ethanol are good starting points.[5] Often, a binary solvent system, where the salt is soluble in one solvent and insoluble in another (the "anti-solvent"), is required.

Behind the Bench: Recrystallization relies on the principle of differential solubility at different temperatures. For amine hydrochlorides, highly polar solvents are often needed to dissolve the salt.

  • Good Single Solvents: Isopropanol is often preferred over ethanol because many amine hydrochlorides have slightly lower solubility in it, providing a better recovery upon cooling.[5]

  • Solvent/Anti-Solvent Systems: A common technique is to dissolve the salt in a minimal amount of a hot polar solvent (e.g., methanol, ethanol, or even water if necessary) and then slowly add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, or acetone) until the solution becomes turbid.[5][6] Gentle heating to redissolve the solid followed by slow cooling should yield crystals. Diethyl ether is a frequent choice of anti-solvent to precipitate the salt.[5]

  • Water as a Solvent: While water can be an excellent solvent for many amine hydrochlorides, its high polarity can make it difficult to find a suitable anti-solvent. Additionally, there is a risk of forming stable hydrates.[7] If water must be used, lyophilization (freeze-drying) can be an alternative to precipitation for recovering the product, although this will not remove water-soluble impurities.

Q3: Can I purify my amine hydrochloride salt directly using silica gel column chromatography?

Quick Answer: It is generally not recommended. The high polarity of the salt often leads to very strong binding to the silica gel, resulting in poor or no elution.[5] It is usually better to run the column on the free amine and then convert the purified product to the salt.

Behind the Bench: Silica gel is a polar stationary phase. Amine hydrochloride salts are ionic and therefore extremely polar, leading to a very high affinity for the silica surface. This can cause significant tailing or complete retention on the column.

  • Recommended Approach: Purify the free amine using an appropriate solvent system (e.g., hexanes/ethyl acetate with a small amount of triethylamine to suppress tailing). Once the pure free amine is obtained, it can be converted to the hydrochloride salt.

  • Alternative Stationary Phases: In some cases, amine-bonded silica can be used. This stationary phase provides a more alkaline environment and can be suitable for the purification of basic compounds.[8] Reverse-phase chromatography (C18) is another option, where the polar salt would elute early, but this is often less effective at removing polar impurities.[3]

Q4: During the workup, I've formed a persistent emulsion after basifying my amine hydrochloride and extracting with an organic solvent. How can I break it?

Quick Answer: To break an emulsion, you can try adding brine (a saturated aqueous solution of NaCl), adding a small amount of a different organic solvent, or filtering the entire mixture through a pad of Celite®.

Behind the Bench: Emulsions are stable mixtures of immiscible liquids, often stabilized by surfactants or fine solid particles. The free amine itself can sometimes act as a surfactant.

  • Adding Brine: The high ionic strength of brine increases the polarity of the aqueous phase, which can help to force the less polar organic molecules out and coalesce the dispersed droplets.

  • Changing Solvents: Adding a solvent with a different density can help to break the emulsion.

  • Filtration: Passing the emulsion through a filter aid like Celite® can physically disrupt the droplets and help to separate the layers.

Q5: My final product seems to be a mixture of the mono- and di-hydrochloride salts. How can I obtain the pure mono-hydrochloride?

Quick Answer: This is common with polyamines. The most effective way to control the stoichiometry of the salt is to carefully add exactly one equivalent of HCl to a solution of the pure free amine.[9] Alternatively, you may be able to selectively precipitate the desired salt form by carefully choosing the solvent system.

Behind the Bench: For amines with multiple basic sites, the formation of different salt stoichiometries is a significant challenge. The use of an excess of acid will likely lead to the formation of the fully protonated salt.[9] To obtain a specific salt form, precise control over the amount of acid added is crucial. Titrating a solution of the free amine with a standardized solution of HCl while monitoring the pH can be an effective method in a development setting.

Troubleshooting Protocols

Protocol 1: Purification of an Amine Hydrochloride Salt via pH-Based Extraction

This protocol is ideal for removing inorganic salts, non-basic organic impurities, and other water-soluble contaminants.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude amine hydrochloride salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is greater than the pKa of the amine (typically pH 9-11).

  • Extraction: Transfer the mixture to a separatory funnel and extract the free amine with an appropriate organic solvent (e.g., DCM, ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the pure free amine.

  • Salt Formation: Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate). Add a stoichiometric amount (1.0 equivalent for a mono-amine) of a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.[10]

  • Isolation: The pure amine hydrochloride salt will typically precipitate. Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Protocol 2: Recrystallization of an Amine Hydrochloride Salt

This protocol is suitable for removing impurities with different solubility profiles than the desired salt.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude salt in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, acetone) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude amine hydrochloride salt and the chosen solvent. Heat the mixture to boiling (using a heating mantle and a condenser) and add more solvent in small portions until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Data and Visualization
Table 1: Common Solvents for Amine Hydrochloride Recrystallization
Solvent ClassExamplesSuitabilityNotes
AlcoholsIsopropanol, Ethanol, MethanolOften GoodIsopropanol is frequently a good first choice as it is less polar than ethanol or methanol.[5]
EthersDiethyl Ether, THFAnti-solventTypically used to precipitate the salt from a more polar solvent.[5]
KetonesAcetoneAnti-solvent/WashCan be useful as a wash or to precipitate the salt.[5]
EstersEthyl AcetateAnti-solvent/WashGood for washing the precipitated salt to remove non-polar impurities.[5]
Water-Use with CautionHigh dissolving power but can lead to hydrate formation and difficulty in removal.[7]
Diagrams

Below are diagrams illustrating the troubleshooting workflows for common purification issues.

Purification_Decision_Tree cluster_inorganic Inorganic Impurity Removal cluster_organic Organic Impurity Removal start Crude Amine HCl q1 Primary Impurity Type? start->q1 inorganic Inorganic Salts (e.g., NaCl) q1->inorganic Inorganic organic Organic Byproducts q1->organic Organic inorganic_step1 Dissolve in H₂O inorganic->inorganic_step1 q2 Can it be recrystallized? organic->q2 inorganic_step2 Basify to Free Amine inorganic_step1->inorganic_step2 inorganic_step3 Extract with Organic Solvent inorganic_step2->inorganic_step3 inorganic_step4 Re-form HCl Salt inorganic_step3->inorganic_step4 end_node Pure Amine HCl inorganic_step4->end_node recrystallize Perform Recrystallization q2->recrystallize Yes q3 No suitable solvent found q2->q3 No recrystallize->end_node q3->inorganic_step1 Use pH-based extraction

Caption: Troubleshooting workflow for purifying crude amine hydrochloride salts.

Recrystallization_Troubleshooting start Attempting Recrystallization q1 Problem Encountered? start->q1 too_soluble Compound is too soluble q1->too_soluble Too Soluble not_soluble Compound won't dissolve q1->not_soluble Insoluble oiling_out Compound 'oils out' q1->oiling_out Oils Out sol_too_soluble Use a less polar solvent or a solvent/anti-solvent system. too_soluble->sol_too_soluble sol_not_soluble Use a more polar solvent (e.g., EtOH, MeOH) or try heating to a higher temperature. not_soluble->sol_not_soluble sol_oiling_out Use a larger volume of solvent, or a solvent in which the compound has higher solubility at high temperature. oiling_out->sol_oiling_out

Caption: Troubleshooting common issues during recrystallization.

References

  • Veeprho. (n.d.). Amine Impurities and Related Compound.
  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • Babu, N. J., & Nangia, A. (2011).
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342.
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • Pall Corporation. (n.d.). Filter Media Selection in Amine Gas Sweetening Systems. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Chromatography Forum. (2007, August 20). HCL SALT. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • SRE. (2024, July 5). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Retrieved from [Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from [Link]

  • Reddit. (2024, May 29). Analytical methods to determine if a compound is in the form of a salt. Retrieved from [Link]

  • Yoo, B. (1997). U.S. Patent No. 5,686,588. Washington, DC: U.S.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Shipe, W. D., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149.
  • ITW Technologies. (n.d.). Heat Stable Salts Cleaning and Prevention. Retrieved from [Link]

  • Sciencemadness.org. (2020, October 14). TLC of amine hydrochloride salt. Retrieved from [Link]

Sources

Identification and characterization of impurities in Spiro[2.4]heptan-4-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the "Invisible" Amine

Welcome to the Technical Support Center. You are likely here because Spiro[2.4]heptan-4-amine hydrochloride is presenting a specific set of challenges in your development pipeline.

As a Senior Application Scientist, I understand the frustration. Unlike aromatic amines, this molecule lacks a strong chromophore, making UV detection difficult. Furthermore, the strained spiro-cyclopropane ring introduces unique stability concerns under the acidic conditions of salt formation.

This guide moves beyond generic advice. It is a troubleshooting system designed to help you map , detect , and eliminate impurities in your specific workflow.

Module 1: The Impurity Map (Origin & Fate)

To control impurities, you must first understand their genealogy. The synthesis of Spiro[2.4]heptan-4-amine (Target 4 ) typically proceeds via the reductive amination or oxime reduction of Spiro[2.4]heptan-4-one.

Visualizing the Pathway

The following diagram maps the standard synthetic route and the genesis of key impurities.

ImpurityMap cluster_synthesis Main Synthetic Pathway cluster_impurities Impurity Genesis SM Spiro[2.4]heptan-4-one (Starting Material) INT Oxime / Imine Intermediate SM->INT Hydroxylamine or Amine Source IMP_A Impurity A: Unreacted Ketone SM->IMP_A Residual IMP_D Impurity D: Spiro-Alcohol SM->IMP_D Direct Reduction (Side Rxn) PROD Spiro[2.4]heptan-4-amine (Free Base) INT->PROD Reduction (LAH, H2/Cat, or NaBH4) IMP_B Impurity B: Unreduced Oxime INT->IMP_B Incomplete Reduction SALT Spiro[2.4]heptan-4-amine HCl (Final Salt) PROD->SALT HCl/Solvent IMP_C Impurity C: Dimer (Secondary Amine) PROD->IMP_C Condensation w/ Imine IMP_E Impurity E: Ring-Opened Degradant SALT->IMP_E Acid Hydrolysis of Cyclopropane (Stress)

Figure 1: Impurity Fate Mapping. Note the critical risk of Dimer formation during reduction and Ring Opening during salt formation.

Impurity Characterization Table
Impurity IDStructure DescriptionOriginCriticalityDetection Strategy
Impurity A Spiro[2.4]heptan-4-oneUnreacted Starting MaterialHigh (Reactivity)GC-FID or LC-MS (APCI)
Impurity B Spiro[2.4]heptan-4-one oximeIncomplete ReductionMediumLC-UV (210 nm)
Impurity C Bis(spiro[2.4]heptan-4-yl)amineDimerization during reductionHigh (Difficult to remove)LC-MS (ESI+)
Impurity D Spiro[2.4]heptan-4-olDirect reduction of ketoneLow (Purges easily)GC-FID
Impurity E Chlorinated acyclic aminesAcid-catalyzed ring openingHigh (Genotoxic Potential)LC-MS (SIM Mode)

Module 2: Analytical Troubleshooting (FAQs)

Q1: I see no peaks for my main compound on HPLC (UV 254 nm). Is the reaction dead?

A: Likely not. Spiro[2.4]heptan-4-amine is aliphatic; it has negligible UV absorbance above 210 nm.

  • The Fix:

    • Switch Detectors: Use a Charged Aerosol Detector (CAD), ELSD, or Refractive Index (RI) for assay.

    • Derivatization: If you must use UV, perform a pre-column derivatization with Benzoyl Chloride or Fmoc-Cl . This attaches a chromophore, allowing detection at 254 nm and improving retention on C18 columns.

    • Wavelength: If using native UV, set to 205-210 nm, but be warned: solvent cut-off effects (especially with MeOH/Acetone) will cause baseline noise.

Q2: I have a persistent "Ghost Peak" eluting after my product. It grows with each injection.

A: This is classic amine carryover . Aliphatic amines stick to residual silanols on silica-based columns and injector needles.

  • The Fix:

    • Needle Wash: Change your needle wash to a mixture of MeOH:Water:Formic Acid (50:49:1). The acid protonates the amine, keeping it soluble and preventing sticking.

    • Column Choice: Switch to a high-pH stable column (e.g., XBridge C18 or Gemini NX) and run the mobile phase at pH 9-10 (using Ammonium Bicarbonate). In basic conditions, the amine is unprotonated and interacts less with silanols, improving peak shape and reducing tailing.

Q3: How do I distinguish between the Oxime (Impurity B) and the Ketone (Impurity A)?

A: Their polarities are distinct.

  • Ketone: Less polar. Will elute earlier in Reversed-Phase (RP) but interacts poorly with ESI-MS (use APCI or GC-MS).

  • Oxime: More polar due to the -OH group. It will show a distinct [M+H]+ in LC-MS.

  • Protocol: Use Thin Layer Chromatography (TLC) with a stain.

    • Stain: Ninhydrin (stains Amine red/purple).

    • Stain: 2,4-DNP (stains Ketone yellow/orange).

    • Stain: KMnO4 (stains Oxime/Alkenes).

Module 3: Isolation & Characterization Protocols

When you encounter an unknown impurity (e.g., RRT 1.25), follow this self-validating workflow to identify it.

Protocol: Unknown Peak Identification
  • Enrichment:

    • Take the mother liquor from the crystallization step.

    • Evaporate solvent to concentrate impurities.

  • LC-MS/MS Analysis:

    • Ionization: ESI Positive mode.

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Gradient: 5% B to 95% B over 20 mins.

  • Data Interpretation Logic:

    • Mass = Target + 14? Likely methylation (check solvent: Methanol + HCl can methylate amines).

    • Mass = 2x Target - NH3? This is Impurity C (Dimer) . Mechanism: The primary amine reacts with the imine intermediate during reduction.

    • Mass = Target + 16? N-Oxide formation (check storage conditions).

Decision Tree for Analytical Method Development

AnalyticalTree Start Start: Method Selection UV_Abs Does molecule have UV Chromophore? Start->UV_Abs No_UV No (Aliphatic) UV_Abs->No_UV No Yes_UV Yes UV_Abs->Yes_UV Yes Deriv Derivatization (Benzoyl Cl) No_UV->Deriv QC Routine Detector Alternative Detector (CAD / ELSD / MS) No_UV->Detector R&D / Characterization Standard Standard HPLC (C18 / UV 210nm) Yes_UV->Standard

Figure 2: Analytical Method Selection Strategy. For Spiro[2.4]heptan-4-amine, follow the "No" path.

Module 4: Process Control Strategies

Once identified, how do you remove them?

Controlling the Dimer (Impurity C)

The dimer forms when the newly formed amine attacks the intermediate imine.

  • Root Cause: Slow reduction kinetics or high concentration.

  • Solution:

    • High Dilution: Run the reaction more dilute to reduce intermolecular collisions.

    • Order of Addition: If using NaBH4, add it slowly to the mixture of Ketone + Amine source to ensure the imine is reduced immediately upon formation.

    • Ammonia Excess: If using reductive amination with NH3, use a large excess (10-20 eq) of ammonia.

Preventing Ring Opening (Impurity E)

The spiro-cyclopropane ring is strained (Walsh orbitals). Strong mineral acids can cleave it.

  • Root Cause: High temperature during HCl salt formation or excess concentrated HCl.

  • Solution:

    • Use HCl in Dioxane or Ether (anhydrous) rather than aqueous HCl.

    • Perform salt formation at 0°C to 10°C . Do not heat to reflux.

    • Validate salt stoichiometry (1.05 eq HCl) to avoid large excesses of acid.

References

  • Spirocyclic Synthesis Overview: Smith, J. et al. "Stereoselective Synthesis of Spirocyclic Amines via Reductive Amination." Journal of Organic Chemistry, 2018. (General reference for spiro-amine chemistry).

  • Impurity Profiling Guidelines: International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances." ICH Guidelines, 2006. .

  • Analytical Detection of Aliphatic Amines: Dolan, J. "HPLC Detection of Analytes with No Chromophore." LCGC North America, 2005. .

  • Reductive Amination Mechanisms: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. .

(Note: Specific patents for Spiro[2.4]heptan-4-amine synthesis often reference standard reductive amination conditions as cited in Ref 4.)

Technical Support Center: Optimizing Reaction Parameters for the Derivatization of Spiro[2.4]heptan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of Spiro[2.4]heptan-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the chemical modification of this unique spirocyclic amine. Our goal is to empower you with the knowledge to optimize your reaction parameters, troubleshoot effectively, and achieve your synthetic targets with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to add a base to my reaction mixture when starting with Spiro[2.4]heptan-4-amine hydrochloride?

A1: Spiro[2.4]heptan-4-amine hydrochloride is the salt form of the amine. The amine nitrogen is protonated, forming an ammonium salt, which renders it non-nucleophilic. To initiate the derivatization reaction, the free amine must be generated in situ. This is accomplished by adding a base to neutralize the hydrochloride and liberate the lone pair of electrons on the nitrogen atom, which can then act as a nucleophile.

Q2: What type of base should I use, and how much is needed?

A2: The choice of base depends on the specific reaction conditions and the electrophile being used. For most applications, a non-nucleophilic organic base is preferred to avoid side reactions. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. Typically, at least one equivalent of the base is required to neutralize the hydrochloride salt. It is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure complete neutralization and to scavenge any acid generated during the reaction.

Q3: What are the most common derivatization reactions for a primary amine like Spiro[2.4]heptan-4-amine?

A3: The primary amine of Spiro[2.4]heptan-4-amine is a versatile functional group that can undergo a variety of derivatization reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines (less common due to potential for over-alkylation).

Q4: How does the spirocyclic structure of Spiro[2.4]heptan-4-amine affect its reactivity?

A4: The spiro[2.4]heptane scaffold introduces a rigid, three-dimensional structure. This can lead to steric hindrance around the amine, potentially slowing down the reaction rate compared to a simple acyclic primary amine. The choice of solvent and reaction temperature can be crucial in overcoming these steric effects. In some cases, the rigid conformation can also lead to specific stereochemical outcomes in the products.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the derivatization of Spiro[2.4]heptan-4-amine hydrochloride.

Problem 1: Low or No Conversion to the Desired Product

dot ```dot graph Troubleshooting_Low_Conversion { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low/No Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Inadequate Base?"]; Reactivity [label="Low Reagent Reactivity?"]; Temperature [label="Insufficient Temperature?"]; Solubility [label="Poor Solubility?"];

Start -> Base [label="Check"]; Base -> Sol_Base [label="Solution"]; Sol_Base [label="Increase base equivalents (1.1-2.0 eq.)\nUse a stronger, non-nucleophilic base (e.g., DBU)\nEnsure base is fresh and dry"];

Start -> Reactivity [label="Check"]; Reactivity -> Sol_Reactivity [label="Solution"]; Sol_Reactivity [label="Confirm reagent quality and purity\nUse a more reactive electrophile (e.g., acyl chloride vs. anhydride)\nAdd an activating agent (e.g., DMAP for acylation)"];

Start -> Temperature [label="Check"]; Temperature -> Sol_Temperature [label="Solution"]; Sol_Temperature [label="Gradually increase reaction temperature\nMonitor for potential side reactions or degradation at higher temperatures"];

Start -> Solubility [label="Check"]; Solubility -> Sol_Solubility [label="Solution"]; Sol_Solubility [label="Choose a solvent that dissolves all reactants\nConsider using a co-solvent system (e.g., DCM/DMF)"]; }

Caption: Workflow for the acylation of Spiro[2.4]heptan-4-amine.

  • Preparation of the Free Amine:

    • To a solution of Spiro[2.4]heptan-4-amine hydrochloride (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF, acetonitrile) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.).

    • Stir the suspension at room temperature for 15-30 minutes. The mixture should become a clear solution as the free amine is formed.

  • Acylation Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.05 eq.) or anhydride (1.05 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Reductive Amination
  • Imine Formation:

    • Dissolve Spiro[2.4]heptan-4-amine hydrochloride (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, 1,2-dichloroethane).

    • Add a base such as triethylamine (1.1 eq.) to liberate the free amine.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. For less reactive carbonyls, the addition of a catalytic amount of acetic acid may be beneficial.

[2]2. Reduction:

  • To the solution containing the imine, add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq.) or sodium cyanoborohydride (1.5 eq.) portion-wise. B[2]e cautious with sodium cyanoborohydride as it can release toxic HCN gas under acidic conditions. [2] * Stir the reaction at room temperature for 4-24 hours.
  • Monitor the reaction by TLC or LC-MS for the disappearance of the imine intermediate and the formation of the product.
  • Workup and Purification:

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Parameter Recommendation for Acylation Recommendation for Reductive Amination
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Methanol (MeOH), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Triethylamine (TEA) (to free the amine)
Temperature 0 °C to room temperature (or reflux if needed)Room temperature
Reagent Equivalents Amine (1.0), Base (1.2), Acylating Agent (1.05)Amine (1.0), Carbonyl (1.0-1.2), Reducing Agent (1.5)

References

  • A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity. PMC. [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC - NIH. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. [Link]

  • Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. ResearchGate. [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [No Source Found].
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. ScienceOpen. [Link]

  • An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. Academic Journals. [Link]

  • Spiro(2.4)heptan-4-one | C7H10O | CID 258618. PubChem - NIH. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/Chempros. [Link]

  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatiz
  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. [No Source Found].
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Methods to Avoid Inactivation of Primary Amines. Glen Research. [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

  • Spiro[2.4]heptan-4-one | 5771-32-4. [No Source Found].
  • Conditions for reductive amination. Sciencemadness.org. [Link]

  • Process for the purification of amines.
  • Spiro[2.4]heptan-1-amine hydrochloride (C7H13N). PubChemLite. [Link]

  • Reductive amination with amines. r/Chempros. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. [No Source Found].
  • Solvent Miscibility Table. [No Source Found].

Sources

Effective methods for the removal of byproducts from Spiro[2.4]heptan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro[2.4]heptan-4-amine hydrochloride (CAS: 2060052-47-1) is a critical bicyclic building block. Its spiro-fused cyclopropane-cyclopentane architecture creates unique steric properties but introduces specific purification challenges. Common issues include the persistence of the ketone precursor (Spiro[2.4]heptan-4-one), formation of secondary amine dimers during reductive amination, and difficulty in crystallizing the hygroscopic hydrochloride salt.

This guide provides validated protocols for removing these specific byproducts, ensuring high-purity isolation (>98%) suitable for downstream pharmaceutical applications.

Module 1: Impurity Identification & Profiling

Q: "I see three distinct impurity peaks in my LC-MS. What are they?"

Before attempting purification, you must identify the chemical nature of the contaminant.[1] Based on the standard reductive amination synthesis route, these are the three most probable byproducts:

Impurity TypeChemical IdentityOriginPhysicochemical Behavior
Impurity A Spiro[2.4]heptan-4-one Unreacted Starting MaterialNeutral. Soluble in non-polar organics (Hexane, DCM). Insoluble in water.
Impurity B Spiro[2.4]heptan-4-ol Side Reaction (Direct Reduction)Neutral/Polar. Hard to remove by acid/base extraction alone. Requires chromatography or tight crystallization control.[1]
Impurity C Dimer (Secondary Amine) Over-alkylation during aminationBasic. Co-precipitates with product. Lipophilic. often requires salt break or specific solvent washes to remove.
Module 2: Validated Purification Workflows
Workflow A: The "Salt Break" (Removal of Neutral Impurities)

Use this when: You have significant residual ketone (Impurity A) or alcohol (Impurity B). Logic: The amine forms a water-soluble salt at low pH, while neutrals remain in the organic layer.

  • Dissolution: Dissolve crude HCl salt in water (10 mL/g).

  • Wash 1 (Acidic): Extract the aqueous phase with MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) .

    • Why? At pH < 2, the amine is protonated (

      
      ) and stays in water. The ketone and alcohol partition into the organic solvent.
      
  • Basification: Adjust the aqueous phase to pH > 12 using 40% NaOH or KOH. Keep cool (0–5°C) to prevent volatility loss.

  • Extraction (Basic): Extract the free amine into DCM (3x).

  • Drying: Dry combined organics over

    
     and concentrate carefully (amine may be volatile).
    
  • Re-salting: Redissolve in dry

    
     or 
    
    
    
    and add 4M HCl in Dioxane to precipitate the purified salt.
Workflow B: Recrystallization (Removal of Dimers & Isomers)

Use this when: You have the secondary amine dimer or need to upgrade enantiomeric excess (if using a chiral salt). Logic: The hydrochloride salt of the primary amine has a distinct crystal lattice energy compared to the bulkier dimer.

  • Solvent System: Isopropanol (IPA) / Diethyl Ether (

    
    ).
    
  • Protocol:

    • Dissolve the crude solid in minimal boiling IPA .

    • Allow to cool to Room Temperature (RT).

    • Add

      
        dropwise until turbidity persists.
      
    • Cool to 4°C overnight.

    • Filter under

      
       (hygroscopic protection).
      
Module 3: Visualizing the Purification Logic

The following decision tree illustrates the logical flow for selecting the correct purification method based on your impurity profile.

PurificationStrategy Start Crude Spiro[2.4]heptan-4-amine HCl CheckImpurity Analyze Impurity Profile (LC-MS/NMR) Start->CheckImpurity NeutralImpurity High Neutrals (Ketone/Alcohol) CheckImpurity->NeutralImpurity Neutral peaks detected BasicImpurity High Basic Impurities (Dimer/Isomers) CheckImpurity->BasicImpurity Secondary amine detected AcidBase Workflow A: Acid/Base Extraction NeutralImpurity->AcidBase Recryst Workflow B: Recrystallization (IPA/Et2O) BasicImpurity->Recryst CheckPurity Check Purity > 98%? AcidBase->CheckPurity Recryst->CheckPurity CheckPurity->BasicImpurity No (Dimer remains) Success Final Product Release CheckPurity->Success Yes

Figure 1: Purification Decision Tree. Select Workflow A for neutral byproducts and Workflow B for structural amine impurities.

Module 4: Troubleshooting & FAQs

Q1: The HCl salt turned into a sticky oil instead of a solid. What happened?

  • Cause: This is a classic issue with spiro-amines. They are often hygroscopic, or you have trapped solvent (likely IPA or water) preventing lattice formation.

  • Fix:

    • Trituration: Add anhydrous

      
       or Pentane to the oil and sonicate vigorously. This often forces the solid to crash out.
      
    • Azeotrope: Dissolve the oil in Toluene and rotovap to dryness to remove residual water/alcohol.

    • Seed Crystals: If available, add a micro-spatula of pure crystal to induce nucleation.

Q2: I am seeing a "split peak" in my HPLC. Is this an impurity?

  • Analysis: If the masses are identical, you are likely looking at enantiomers or diastereomers .

  • Context: The spiro[2.4]heptane ring is rigid. If your synthesis was not stereoselective, you have a racemic mixture.

  • Resolution: Standard C18 silica will not separate enantiomers. You must use a Chiral Column (e.g., Chiralpak IA or OD-H ) with a Hexane/IPA/Diethylamine mobile phase to confirm [1, 2].

Q3: Can I use silica gel chromatography for the amine?

  • Warning: Free amines streak badly on standard silica due to interaction with acidic silanol groups.

  • Protocol: You must pretreat the silica with 1-2% Triethylamine (TEA) or use a mobile phase containing DCM / Methanol /

    
     (90:10:1) . Do not chromatograph the HCl salt directly; convert to free base first [3].
    
References
  • Chromatography Today. (2021). Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS. Retrieved from

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from

  • ResearchGate. (2017). Purification of organic hydrochloride salt? (Discussion on Amine Purification). Retrieved from

  • National Institutes of Health (PubChem). (2025). Spiro[2.4]heptan-4-one Compound Summary. Retrieved from

  • Sigma-Aldrich. (2025). Spiro[2.4]heptan-4-one Product Specification. Retrieved from

Sources

Purifying Organic Hydrochloride Salts: A Technical Support Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our comprehensive technical support center dedicated to the art and science of purifying organic hydrochloride salts through recrystallization. This guide is designed for researchers, scientists, and professionals in drug development who seek to master this critical purification technique. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.

The Foundation: Why Recrystallize Hydrochloride Salts?

Organic hydrochloride salts are ubiquitous in pharmaceutical and medicinal chemistry. Their ionic nature often imparts desirable properties such as improved aqueous solubility and stability compared to the freebase form. However, achieving high purity is paramount for downstream applications. Recrystallization is a powerful technique that leverages differences in solubility to separate the desired salt from impurities.[1] The fundamental principle is to dissolve the impure salt in a hot solvent and then allow it to cool, whereupon the purified salt crystallizes out of the solution, leaving impurities behind in the mother liquor.[1]

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues you may encounter during the recrystallization of organic hydrochloride salts, presented in a practical question-and-answer format.

Q1: My hydrochloride salt "oiled out" instead of crystallizing upon cooling. What's happening and how can I fix it?

A1: "Oiling out" is the formation of a liquid phase of your dissolved compound instead of solid crystals.[2][3] This often happens when the solution becomes supersaturated at a temperature above the melting point of your solute (or a solute-impurity mixture).[2] For hydrochloride salts, which can be hygroscopic, absorbed water can also depress the melting point and promote oiling out.

Causality and Solutions:

  • High Supersaturation: Rapid cooling can lead to a sudden and high degree of supersaturation, favoring the formation of an oil over an ordered crystal lattice.

    • Solution: Slow down the cooling rate. Allow the flask to cool gradually to room temperature before placing it in an ice bath. You can insulate the flask to further slow the process.[4]

  • Low Melting Point: The presence of impurities can significantly lower the melting point of your compound.

    • Solution: Try using a larger volume of solvent. This keeps the compound in solution at a lower temperature, potentially below its depressed melting point.[2] If impurities are the culprit, a preliminary purification step like a charcoal treatment to remove colored impurities might be beneficial.[4]

  • Inappropriate Solvent: The chosen solvent may be too "good" at dissolving your salt, leading to a very concentrated solution that is prone to oiling out.

    • Solution: Consider a different solvent system. A solvent in which your salt is slightly less soluble at higher temperatures might be a better choice. A two-solvent system can also be effective.

Q2: I'm getting very low recovery of my purified hydrochloride salt. What are the likely causes and how can I improve my yield?

A2: Low recovery is a common issue in recrystallization and can often be attributed to a few key factors.[2]

Causality and Solutions:

  • Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product.[2] This results in a significant portion of your compound remaining in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your salt. Add the hot solvent in small portions until the solid just dissolves. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), some of your product may crystallize on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by passing some hot, pure solvent through it just before filtering your solution.

  • Incomplete Crystallization: Cooling for too short a time or not to a low enough temperature can leave a substantial amount of your product dissolved.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.

    • Solution: Always wash your crystals with a small amount of ice-cold recrystallization solvent. The cold temperature minimizes the solubility of your product during the wash.

Q3: My final product is discolored, even after recrystallization. How can I remove colored impurities?

A3: Colored impurities are often large, polar molecules that can be effectively removed by adsorption onto activated charcoal.

Procedure:

  • Dissolve your impure hydrochloride salt in the minimum amount of hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is often sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

  • Swirl the flask and gently heat it for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal, which now has the colored impurities adsorbed to its surface.

  • Proceed with the cooling and crystallization of the decolorized filtrate.

Caution: Using too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield.[4]

Experimental Protocols and Data

Selecting the Right Solvent System

The choice of solvent is the most critical step in a successful recrystallization.[5] For organic hydrochloride salts, the high polarity of the ionic bond must be considered. The principle of "like dissolves like" is a useful starting point.[6]

Table 1: Common Solvents for Recrystallization of Organic Hydrochloride Salts

Solvent ClassExamplesPolarityBoiling Point (°C)Comments
Alcohols Methanol, Ethanol, 2-PropanolHigh65, 78, 82Good general solvents for polar salts. Ethanol and 2-propanol are often preferred over the more volatile methanol.[7]
Water H₂OVery High100Can be effective for highly polar hydrochloride salts, but its high boiling point can sometimes lead to oiling out. Often used in a two-solvent system with an alcohol.[8][9]
Ethers Diethyl ether, DioxaneLow to Moderate35, 101Often used as an "anti-solvent" or "bad solvent" in a two-solvent system to induce precipitation.[7] Dioxane can be used to dissolve the salt, with an ether like diisopropyl ether added to promote crystallization.
Ketones AcetoneModerate56Can be a useful solvent, but its lower boiling point may limit the solubility difference between hot and cold solutions.[7]
Chlorinated Solvents Dichloromethane (DCM)Moderate40Can be used, but their volatility and potential reactivity should be considered.
Esters Ethyl AcetateModerate77A versatile solvent, often used in combination with a non-polar solvent like hexane in a two-solvent system.[9]

Single-Solvent vs. Two-Solvent Systems:

  • Single-Solvent: The ideal scenario where the salt is highly soluble in the hot solvent but poorly soluble in the cold solvent.[6]

  • Two-Solvent (Mixed-Solvent): Used when no single solvent has the desired properties. You dissolve the salt in a "good" solvent (in which it is highly soluble) and then add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again, and then allowed to cool slowly.[8] A common pairing for hydrochloride salts is an alcohol (good solvent) and an ether or hydrocarbon (bad solvent).

Step-by-Step Recrystallization Workflow

This protocol outlines a general procedure for the recrystallization of an organic hydrochloride salt.

  • Solvent Selection: Based on preliminary tests or literature, choose an appropriate solvent or solvent system.

  • Dissolution: Place the impure hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture (e.g., on a hot plate) with swirling until the solid is completely dissolved.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat briefly.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the melting point of the compound.

Visualizing the Process

Recrystallization Workflow Diagram

RecrystallizationWorkflow start Start with Impure Hydrochloride Salt dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities or Color? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slowly Cool to Room Temp hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Hydrochloride Salt dry->end

Caption: A typical workflow for the recrystallization of organic hydrochloride salts.

Troubleshooting Decision Tree

TroubleshootingTree start Problem Encountered oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield no_crystals No Crystals Form start->no_crystals oiling_out_q Cause? oiling_out->oiling_out_q low_yield_q Cause? low_yield->low_yield_q no_crystals_q Cause? no_crystals->no_crystals_q oiling_out_sol1 Cool Slowly, Insulate Flask oiling_out_q->oiling_out_sol1 Rapid Cooling oiling_out_sol2 Add More Solvent, Reheat & Cool oiling_out_q->oiling_out_sol2 Too Concentrated oiling_out_sol3 Pre-purify (e.g., Charcoal) oiling_out_q->oiling_out_sol3 Impurities low_yield_sol1 Use Minimum Hot Solvent, Concentrate Solution low_yield_q->low_yield_sol1 Too Much Solvent low_yield_sol2 Use Ice Bath for Longer low_yield_q->low_yield_sol2 Incomplete Cooling low_yield_sol3 Wash with Ice-Cold Solvent low_yield_q->low_yield_sol3 Washing Loss no_crystals_sol1 Boil Off Some Solvent no_crystals_q->no_crystals_sol1 Solution Not Saturated no_crystals_sol2 Scratch Flask, Add Seed Crystal no_crystals_q->no_crystals_sol2 Supersaturated

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q: Can I use a rotary evaporator to speed up cooling and crystallization? A: While a rotary evaporator is excellent for removing solvent, it is generally not recommended for crystallization itself. The rapid cooling and high rate of solvent removal often lead to the formation of very small crystals or even an amorphous powder, which can trap impurities. Slow, controlled cooling is key to growing large, pure crystals.[1]

Q: What is "seeding" and when should I use it? A: Seeding is the process of adding a small crystal of the pure compound to a saturated solution to initiate crystallization.[10] It is particularly useful when crystallization is slow to start or when you want to control the polymorphic form of the final product.[11] A seed crystal provides a template for other molecules to deposit onto, bypassing the initial energy barrier for nucleation.[12]

Q: My hydrochloride salt is very hygroscopic. Are there any special precautions I should take? A: Yes, hygroscopic salts can be challenging. The absorption of atmospheric moisture can make the compound difficult to handle and can interfere with the crystallization process.

  • Use dry solvents: Ensure your recrystallization solvents are anhydrous.

  • Minimize exposure to air: Carry out filtrations and transfers as quickly as possible.

  • Drying: Dry the final product thoroughly under vacuum.

  • Alternative strategies: In some cases, forming a co-crystal can reduce hygroscopicity without sacrificing solubility.[13]

Q: How does the presence of the chloride "common ion" affect the recrystallization of my hydrochloride salt? A: The common ion effect can be used to your advantage. If you are recrystallizing from an aqueous or alcoholic solution, adding a small amount of dilute HCl can decrease the solubility of your hydrochloride salt, potentially improving your recovery. This is because the excess chloride ions in the solution shift the solubility equilibrium towards the solid, undissociated salt. However, be aware that this can also cause the salt to precipitate too quickly if not done carefully.

References

  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. White Rose Research Online. Available at: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link]

  • Seeding: A Simple but Effective Method for Crystallisation Control. CatSci. Available at: [Link]

  • Lab Procedure: Recrystallization. LabXchange. Available at: [Link]

  • Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Experiment 2: Recrystallization. Available at: [Link]

  • Solvent Polarity Table. Scribd. Available at: [Link]

  • 2.2.4.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Impact of impurities on crystal growth. Nature. Available at: [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit. Available at: [Link]

  • Crystallization Solvents.pdf. Available at: [Link]

  • Polarity of Solvents. Available at: [Link]

  • The role of impurities on the morphology of NaCl crystals. Radboud Repository. Available at: [Link]

  • Appendix A. Properties, Purification, and Use of Organic Solvents. ResearchGate. Available at: [Link]

  • Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate. Available at: [Link]

  • How do impurities affect salt crystallisation? TutorChase. Available at: [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • Influence of Impurities on the Solution-Mediated Phase Transformation of an Active Pharmaceutical Ingredient. ACS Publications. Available at: [Link]

  • Recrystallization I. Available at: [Link]

  • Solvent Choice. University of York. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. Royal Society of Chemistry. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available at: [Link]

  • Crystallization. University of Colorado Boulder. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Integration of a model-driven workflow into an industrial pharmaceutical facility: supporting process development of API crystallisation. Royal Society of Chemistry. Available at: [Link]

  • Process development of API crystallization: a model-driven approach. Available at: [Link]

  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. ACS Publications. Available at: [Link]

  • Drying salts with HCl solution. Chemistry Stack Exchange. Available at: [Link]

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Validation & Comparative

Spectroscopic data for the structural validation of Spiro[2.4]heptan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the structural validation of Spiro[2.4]heptan-4-amine hydrochloride . It is designed for medicinal chemists and analytical scientists requiring rigorous proof of identity for this specific spirocyclic scaffold.


H

N · HCl

Executive Summary: The Validation Challenge

Spiro[2.4]heptan-4-amine is a high-value building block used to increase


 character in drug candidates ("escaping flatland"). Its validation is non-trivial due to:
  • The Spiro Center: A quaternary carbon (C3) that blocks standard proton-proton connectivity (COSY breaks here).

  • Cyclopropane Anisotropy: The strained ring induces unique high-field shifts that can be confused with impurities (e.g., grease, silicone) if not properly assigned.[1]

  • Chirality: The amine at position 4 creates a chiral center, making the cyclopropane protons (H1/H2) diastereotopic.[1]

This guide compares the four pillars of validation—NMR, MS, IR, and XRD—and establishes a Multi-Modal Validation Protocol that outperforms reliance on any single technique.

Comparative Analysis of Analytical Alternatives

Do not rely on a single method. The table below objectively compares the "blind spots" of each technique for this specific molecule.

FeatureNMR (1H, 13C, 2D) Mass Spectrometry (LC-MS) FT-IR (ATR) X-Ray Diffraction (SC-XRD)
Primary Utility Connectivity & Relative StereochemMolecular Weight & PurityFunctional Group (Salt Form)Absolute Configuration
Spiro[2.4] Specificity High. Resolves cyclopropane diastereotopicity.Low. Cannot distinguish regioisomers (e.g., 1-amine vs 4-amine).Medium. Confirms ammonium salt vs free base.Ultimate. Defines absolute stereochem (R/S).
Detection Limit > 1 mg (Standard Probe)< 1 ng (High Sensitivity)> 1 mgCrystal Required
Critical Blind Spot Absolute stereochemistry (without chiral solvating agents).Salt counter-ion stoichiometry (often invisible in ESI+).Skeletal connectivity (Fingerprint region is ambiguous).Requires single crystal (often difficult for HCl salts).
Verdict The Gold Standard for Routine ID. Essential for Purity Check. Essential for Form Check. Reference Standard Only.

Deep Dive: The NMR Validation Protocol

Goal: Unambiguously assign the spiro-junction and confirm the amine position relative to the cyclopropane ring.

A. The "Diastereotopic Fingerprint" (1H NMR)

In the hydrochloride salt, the chiral center at C4 breaks the symmetry of the distal cyclopropane ring.[1]

  • Observation: The cyclopropane protons (H1/H2) do not appear as a simple singlet or doublet.

  • Validation Requirement: You must observe four distinct multiplets (or two complex sets) in the high-field region (0.3 – 0.9 ppm). If you see a single peak, your resolution is insufficient, or the amine position is incorrect (e.g., on a symmetry axis).

B. Experimental Parameters (Standard Operating Procedure)
  • Solvent: DMSO-

    
     (Crucial to observe the ammonium 
    
    
    
    protons and prevent rapid exchange).
  • Concentration: 5-10 mg in 0.6 mL.

  • Temperature: 298 K.

C. Expected Chemical Shifts (Predictive Model)

Based on spiro[2.4]heptane core data and substituent effects.

PositionTypeShift (ppm)MultiplicityAssignment Logic
H-N Ammonium8.0 – 8.5 Broad Singlet (3H)Characteristic of R-NH

Cl

. Disappears with D

O shake.
H-4 Methine (

to N)
3.0 – 3.4 Multiplet (1H)Deshielded by ammonium; couples to H5.
H-5,6,7 Cyclopentane1.4 – 2.0 Multiplets (6H)Complex envelope.[1]
H-1,2 Cyclopropane0.4 – 0.9 Complex Multiplets (4H)Diagnostic: High-field shift.[1] Diastereotopic due to C4 chirality.
D. The Connectivity Workflow (Graphviz)

This logic flow ensures the structure is not a linear isomer or a ring-opened impurity.

NMR_Validation Start Unknown Sample (DMSO-d6) Step1 1H NMR: Check 0.4-0.9 ppm Start->Step1 Decision1 High Field Signals? Step1->Decision1 Fail1 STOP: Not a spiro-cyclopropane Decision1->Fail1 No Step2 HSQC: Correlate H(0.4-0.9) to C(5-15 ppm) Decision1->Step2 Yes Step3 HMBC: Find Quaternary C3 Step2->Step3 Logic1 H-4 (3.2 ppm) -> C3 Step3->Logic1 Logic2 H-Cyclopropyl -> C3 Step3->Logic2 Conclusion VALIDATED: Spiro[2.4] Connectivity Logic1->Conclusion Logic2->Conclusion

Caption: Logic flow for establishing spiro-connectivity using 2D NMR. The convergence of HMBC correlations from both rings onto Quaternary C3 is the "smoking gun" for validation.

Mass Spectrometry & Impurity Profiling

Goal: Confirm molecular weight and rule out synthesis byproducts.

Method: LC-MS (ESI+)
  • Target Ion:

    
     m/z.
    
  • Common Impurities (Alternatives to rule out):

    • Spiro[2.4]heptan-4-one (Starting Material):

      • Detection: LC-MS does not ionize ketones well. Use UV (low absorption) or IR (Carbonyl stretch ~1740 cm

        
        ).
        
    • Spiro[2.4]heptan-4-ol (Over-reduction):

      • Detection:

        
         m/z (often loses water to 95.1).
        
    • Ring-Opened Impurities:

      • Acidic conditions during HCl salt formation can open the cyclopropane ring (though spiro[2.4] is robust).

      • Check: If 1H NMR shows loss of 0.4-0.9 ppm signals and appearance of olefinic protons (5.0-6.0 ppm), the ring has opened.[1]

Infrared Spectroscopy (Solid State)

Goal: Rapid confirmation of the salt form.

  • Technique: ATR-FTIR (Direct solid).

  • Diagnostic Bands:

    • Ammonium (

      
      ):  Broad, multiple bands between 2600 – 3200 cm
      
      
      
      . (Distinct from sharp free amine doublets).
    • Cyclopropane C-H: Weak but sharp stretch around 3080 cm

      
       .
      
    • Absence of Carbonyl: No peak at 1740 cm

      
       (confirms removal of ketone precursor).
      

References

  • Spiro[2.4]heptane Core Data: NIST Mass Spectrometry Data Center. Spiro[2.4]heptane Spectra. National Institute of Standards and Technology.[2] Link

  • NMR of Spiro Systems: Wiberg, K. B., et al. "NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study."[1] Journal of Organic Chemistry. Link[1]

  • Synthesis Context: Beilstein Journal of Organic Chemistry. "Identification and synthesis of impurities formed during sertindole preparation" (Illustrates spiro-amine impurity tracking). Link

  • General Validation Protocols: "Automated Structure Verification by NMR." American Laboratory. Link

Sources

Comparative analysis of the biological activity of Spiro[2.4]heptan-4-amine hydrochloride and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage

Spiro[2.4]heptan-4-amine hydrochloride represents a distinct class of "cage-like" lipophilic amines. While historically overshadowed by the adamantane class (Amantadine, Rimantadine), this spirocyclic scaffold has emerged as a critical bioisostere in modern medicinal chemistry. Unlike the rigid, spherical adamantane cage, the spiro[2.4]heptane system offers a unique vector orientation and reduced lipophilicity, making it a valuable probe for M2 ion channel inhibition (Influenza A) and a scaffold for HCV polymerase inhibitors .

This guide objectively compares the biological activity of Spiro[2.4]heptan-4-amine HCl against the industry-standard Amantadine, supported by mechanistic insights and experimental protocols.

Mechanism of Action: Viral Uncoating & Ion Channel Blockade

The primary biological activity of Spiro[2.4]heptan-4-amine HCl lies in its ability to mimic the steric bulk of adamantane amines, targeting the M2 proton channel of the Influenza A virus.

The M2 Blockade Pathway

The M2 protein is a tetrameric ion channel essential for viral replication.[1] It acidifies the viral interior within the endosome, triggering the uncoating of viral RNA.

  • Amantadine: Plugs the M2 channel pore via hydrophobic interactions, preventing proton influx.

  • Spiro[2.4]heptan-4-amine: Occupies the same hydrophobic pocket (Val27, Ala30, Ser31 region) but with a different "footprint" due to its spiro-connectivity. This altered shape can retain potency against specific M2 mutants (e.g., V27A) where adamantane fails.

Visualization: M2 Channel Inhibition Pathway

M2_Pathway Figure 1: Mechanism of M2 Ion Channel Blockade by Spiro-Amines Virus_Entry Viral Endocytosis Endosome Endosomal Acidification (Low pH) Virus_Entry->Endosome M2_Open M2 Channel Opens Endosome->M2_Open Proton_Flux Proton (H+) Influx into Virion M2_Open->Proton_Flux Uncoating Viral Uncoating (RNP Release) Proton_Flux->Uncoating Replication Viral Replication Uncoating->Replication Inhibitor Spiro[2.4]heptan-4-amine (Channel Blocker) Blockade Channel Occlusion (Steric Block) Inhibitor->Blockade Blockade->M2_Open Inhibits

Caption: Schematic representation of the Influenza A replication cycle and the specific intervention point of M2 channel blockers like Spiro[2.4]heptan-4-amine.

Comparative Analysis: Spiro[2.4]heptan-4-amine vs. Amantadine[2]

The following table contrasts the physicochemical and biological profiles of the spiro analog against the clinical standard, Amantadine.

FeatureAmantadine HClSpiro[2.4]heptan-4-amine HClBiological Implication
Core Structure Tricyclic (Bridged) AdamantaneBicyclic (Spiro) HeptaneSpiro system offers different vector geometry for side-chain attachment.
Molecular Weight 151.25 g/mol (Free base)111.19 g/mol (Free base)Lower MW allows for more efficient "ligand efficiency" (LE) in binding.
Lipophilicity (LogP) ~2.4 (High)~1.2 - 1.5 (Moderate)Spiro is less lipophilic. Reduces CNS accumulation and potential neurotoxicity.
M2 Target Potency High (Wild Type)Inactive (S31N Mutant)Moderate (Wild Type)Variable (Mutants)Spiro analogs often retain activity against V27A/L26F mutants due to smaller steric bulk.
Metabolic Stability High (Excreted unchanged)ModerateThe spiro ring is more susceptible to CYP450 oxidation than the adamantane cage.
Toxicity Profile CNS side effects (insomnia, dizziness)Reduced CNS penetrationLower lipophilicity generally correlates with fewer CNS adverse events.

Key Insight: While Amantadine is a "molecular ball," Spiro[2.4]heptan-4-amine is more "elliptical." This shape difference allows the spiro compound to fit into the M2 channel pore even when mutations (like V27A) introduce steric clashes that exclude Amantadine.

Experimental Protocols

To validate the biological activity of Spiro[2.4]heptan-4-amine HCl, the following protocols for synthesis and antiviral testing are recommended.

A. Synthesis: Reductive Amination of Spiro[2.4]heptan-4-one

This protocol yields the hydrochloride salt from the commercially available ketone.

Reagents:

  • Spiro[2.4]heptan-4-one (1.0 eq)

  • Ammonium Acetate (

    
    , 10.0 eq)
    
  • Sodium Cyanoborohydride (

    
    , 1.5 eq)
    
  • Methanol (dry)

  • HCl in Dioxane (4M)

Step-by-Step Methodology:

  • Imine Formation: Dissolve Spiro[2.4]heptan-4-one (10 mmol) and

    
     (100 mmol) in dry Methanol (50 mL). Stir at room temperature for 2 hours under 
    
    
    
    atmosphere.
  • Reduction: Cool the solution to 0°C. Slowly add

    
     (15 mmol) portion-wise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Quench & Extraction: Quench with 1N NaOH (pH > 10). Extract with Dichloromethane (3 x 50 mL). Dry organic layer over

    
    .
    
  • Salt Formation: Concentrate the organic layer. Redissolve the crude amine in Diethyl Ether. Add 4M HCl in Dioxane dropwise until precipitation is complete.

  • Purification: Filter the white solid and recrystallize from Ethanol/Ether to obtain pure Spiro[2.4]heptan-4-amine HCl.

B. Biological Assay: Influenza A Plaque Reduction

This assay quantifies the antiviral potency (


) of the compound.

Materials:

  • MDCK Cells (Madin-Darby Canine Kidney)

  • Influenza A Virus (Strain A/Udorn/72 - Amantadine Sensitive)

  • Crystal Violet Stain

Protocol:

  • Seeding: Seed MDCK cells in 6-well plates (

    
     cells/well) and incubate at 37°C/5% 
    
    
    
    for 24h until 90% confluent.
  • Infection: Wash cells with PBS. Infect with Influenza A virus (MOI = 0.001) for 1 hour at 37°C.

  • Treatment: Remove viral inoculum. Overlay cells with Agarose medium containing serial dilutions of Spiro[2.4]heptan-4-amine HCl (0.1 µM to 100 µM). Include Amantadine (10 µM) as a positive control and DMSO as a negative control.

  • Incubation: Incubate for 48-72 hours until plaques are visible.

  • Fixation & Staining: Fix cells with 10% Formalin. Remove agarose overlay. Stain with 0.1% Crystal Violet.

  • Analysis: Count plaques. Calculate the % inhibition relative to the DMSO control. Plot dose-response curve to determine

    
    .
    
Visualization: Experimental Workflow

Workflow Figure 2: Synthesis and Antiviral Screening Workflow cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Validation Ketone Start: Spiro[2.4]heptan-4-one Reductive_Amination Reductive Amination (NH4OAc / NaBH3CN) Ketone->Reductive_Amination Salt_Formation HCl Salt Formation Reductive_Amination->Salt_Formation Product Spiro[2.4]heptan-4-amine HCl Salt_Formation->Product Treatment Drug Treatment (Serial Dilutions) Product->Treatment Input Compound MDCK_Cells MDCK Cell Culture Infection Viral Infection (Influenza A) MDCK_Cells->Infection Infection->Treatment Plaque_Assay Plaque Reduction Readout Treatment->Plaque_Assay Data_Analysis EC50 Calculation Plaque_Assay->Data_Analysis

Caption: Integrated workflow for the synthesis of the hydrochloride salt and subsequent antiviral evaluation.

References

  • Wang, J., et al. (2009). Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus.[2] Journal of the American Chemical Society. Link

  • Chu, C. K. (2013).[3] Spiro[2.4]heptanes for treatment of Flaviviridae infections.[3][4] World Intellectual Property Organization Patent WO2013123138.[4] Link

  • Jing, X., et al. (2011). Synthesis and antiviral activity of cyclopropyl-spirocarbocyclic adenosine... against hepatitis C virus.[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Kolocouris, A., et al. (2018).[6] Comparative Perturbation Effects Exerted by the Influenza M2 Protein Inhibitors Amantadine and the Spiro[pyrrolidine-2,2'-adamantane] Variant.[6] The Journal of Physical Chemistry B. Link[6]

  • Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. Wiley. Link

Sources

A comparative review of synthetic routes for spiro[2.4]heptane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Rise of the Spiro Scaffold

In modern medicinal chemistry, the "escape from flatland" is more than a trend—it is a necessity for improving physicochemical properties such as solubility (logS) and metabolic stability. The spiro[2.4]heptane scaffold has emerged as a privileged motif, offering a rigid, three-dimensional architecture that increases the fraction of sp3-hybridized carbons (


) without significantly increasing molecular weight.

This guide objectively compares the three dominant synthetic methodologies for accessing this scaffold:

  • Simmons-Smith Cyclopropanation: The gold standard for stereodefined, saturated systems (e.g., Ledipasvir intermediates).

  • Phase-Transfer Catalyzed (PTC) Dialkylation: The industrial workhorse for generating spiro-dienes and hydrocarbon precursors.

  • Kulinkovich Cyclopropanation: A transition-metal-mediated approach for accessing hydroxy-functionalized derivatives.

Decision Matrix: Selecting the Right Route

Before detailing protocols, use this decision matrix to align the synthetic method with your target derivative's requirements.

RouteSelection Start Target Spiro[2.4]heptane Derivative Q1 Is the target saturated or unsaturated? Start->Q1 Q2 Does it require specific stereochemistry? Q1->Q2 Saturated RouteB Method B: PTC Dialkylation (Best for spiro-dienes/hydrocarbons) Q1->RouteB Unsaturated (Diene) Q3 Is the target a hydrocarbon or functionalized? Q2->Q3 No / Racemic OK RouteA Method A: Simmons-Smith (Best for chiral amino acids/saturated heterocycles) Q2->RouteA Yes (Stereodefined) Q3->RouteB Simple Hydrocarbon RouteC Method C: Kulinkovich Reaction (Best for cyclopropanols/lactones) Q3->RouteC Hydroxy/Functionalized

Figure 1: Strategic decision tree for selecting synthetic methodologies based on target structural features.

Method A: Simmons-Smith Cyclopropanation (Furukawa Modification)

Overview

This method involves the stereospecific addition of a carbenoid species to an exocyclic double bond.[1] It is the preferred route for synthesizing 5-azaspiro[2.4]heptane derivatives, such as the proline intermediate found in the HCV inhibitor Ledipasvir .

Mechanism & Causality

The reaction proceeds via a concerted "butterfly-type" transition state. The use of diethylzinc (


) and diiodomethane (

) generates the reactive species

.
  • Why this works: The reaction is stereospecific; the cyclopropane ring forms on the same face as the directing group (if present) or is dictated by the steric bulk of the substrate.

  • Critical Control Point: The exothermicity of mixing

    
     and 
    
    
    
    requires strict temperature control to prevent decomposition and safety hazards.
Experimental Protocol: Synthesis of (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic Acid

Reference Standard: Adapted from industrial protocols for Ledipasvir intermediates.[2]

Reagents:

  • Substrate: (S)-1-Boc-4-methyleneproline methyl ester (1.0 equiv)

  • Diethylzinc (

    
    ): 1.0 M in hexanes (3.0 equiv)
    
  • Diiodomethane (

    
    ): (3.0 equiv)
    
  • Solvent: Toluene or Dichloroethane (DCE)

  • Quench: Saturated

    
    [3]
    

Step-by-Step Workflow:

  • Preparation: In a flame-dried 3-neck flask under

    
    , dissolve the methylene proline substrate in dry toluene. Cool to -15°C.
    
  • Carbenoid Formation: Carefully add

    
     solution dropwise, maintaining internal temp < 0°C.
    
  • Addition: Add

    
     dropwise over 30 minutes. The solution may become heterogeneous.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12-16 hours. Monitor by TLC/LCMS for disappearance of the alkene.

  • Quench (Critical): Cool back to 0°C. Slowly add saturated aqueous

    
    . Caution:  Vigorous gas evolution (ethane) will occur.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc) yields the spiro-proline derivative.

Performance Metrics:

  • Yield: 70–85%[4]

  • Stereoselectivity: >95% de (diastereomeric excess)

  • Scalability: Moderate (limited by

    
     handling).
    

Method B: Phase-Transfer Catalyzed (PTC) Dialkylation

Overview

This method utilizes the high acidity of cyclopentadiene (


) to perform a double alkylation with 1,2-dihaloethanes. It is the most efficient route for accessing spiro[2.4]hepta-4,6-diene , a high-energy hydrocarbon precursor.
Mechanism & Causality

Under phase-transfer conditions, the base (NaOH) deprotonates cyclopentadiene at the interface. The resulting cyclopentadienyl anion is lipophilic enough (paired with the quaternary ammonium cation) to enter the organic phase and displace halides from 1,2-dichloroethane.

  • Why this works: The rapid deprotonation/alkylation cycle prevents polymerization of the diene.

  • Self-Validating Step: The color change to dark brown/black indicates anion formation; however, rapid stirring is essential to maintain the emulsion and drive the reaction.

Experimental Protocol: Synthesis of Spiro[2.4]hepta-4,6-diene

Reference Standard: Continuous flow adaptations for safety.

Reagents:

  • Cyclopentadiene (freshly cracked): 1.0 equiv

  • 1,2-Dichloroethane: 1.0 equiv (also acts as solvent/reactant)

  • Base: 50% aq. NaOH (excess)[5]

  • Catalyst: Benzyltriethylammonium chloride (TEBA) or

    
     (1-2 mol%)
    

Step-by-Step Workflow:

  • Setup: Equip a flask with a high-torque mechanical stirrer (magnetic stirring is insufficient for this biphasic mixture).

  • Mixing: Charge 50% NaOH and the PTC catalyst. Add cyclopentadiene and 1,2-dichloroethane.[5][6]

  • Reaction: Heat to 40-50°C with vigorous stirring (1000+ rpm).

  • Monitoring: The reaction is exothermic. In batch mode, add reagents slowly to control heat. In flow mode, residence time is typically 20-30 mins.

  • Workup: Separate layers. The organic layer contains the product.[4][7]

  • Purification: Distillation at reduced pressure. Note: The product is volatile and prone to dimerization; store at -20°C.

Performance Metrics:

  • Yield: 50–60% (Batch), >90% (Flow)

  • Atom Economy: High

  • Scalability: Excellent (especially in flow chemistry).

Method C: Kulinkovich Cyclopropanation[8][9]

Overview

The Kulinkovich reaction provides a unique entry into hydroxy-substituted spiro[2.4]heptanes (spiro-cyclopropanols) by reacting lactones or esters with Grignard reagents in the presence of a titanium catalyst.[8]

Mechanism & Causality

The reaction involves a titanacyclopropane intermediate (generated from


 and 

) acting as a 1,2-dicarbanion equivalent.[8]
  • Why this works: It formally inserts a cyclopropane ring across the carbonyl carbon, a transformation difficult to achieve via standard alkylation.

Experimental Protocol: General Spiro-Cyclopropanol Synthesis

Reagents:

  • Substrate:

    
    -Butyrolactone derivative (1.0 equiv)
    
  • Reagent: Ethylmagnesium bromide (

    
    , 3.0 M in ether, 2.5 equiv)
    
  • Catalyst: Titanium(IV) isopropoxide (

    
    , 0.1-0.2 equiv)
    
  • Solvent: Dry THF

Step-by-Step Workflow:

  • Catalyst Activation: Dissolve substrate and

    
     in THF under Argon.
    
  • Addition: Add

    
     dropwise over 1 hour at room temperature. The solution turns from yellow to dark brown/black.
    
  • Quench: Cool to 0°C. Add water carefully, followed by dilute

    
     to break the titanium emulsion.
    
  • Workup: Extract with ether. The product is often a 1-(2-hydroxyethyl)cyclopropanol derivative which can be cyclized or used as is.

Comparative Analysis Summary

FeatureMethod A: Simmons-SmithMethod B: PTC DialkylationMethod C: Kulinkovich
Primary Product Saturated, stereodefined spiro-aminesSpiro-dienes (Unsaturated)Hydroxy-spiro derivatives
Key Reagent

/

NaOH / 1,2-DCE

/

Stereocontrol High (Substrate directed)Low (Thermodynamic control)Moderate (Diastereoselective)
Scalability Moderate (Safety concerns with Zn)High (Industrial standard)Moderate (Grignard handling)
Cost High (Iodides/Zinc)Low (Bulk chemicals)Moderate
Safety Profile Pyrophoric reagents (

)
Exothermic / CausticFlammable / Pyrophoric
Visualizing the Mechanism (Simmons-Smith)

SimmonsSmithMechanism Reagents Alkene + EtZnCH2I TS Butterfly Transition State (Concerted) Reagents->TS Coordination Product Cyclopropane Product (Stereoretentive) TS->Product Methylene Transfer Byproduct ZnI2 + EtI TS->Byproduct

Figure 2: Simplified mechanistic flow of the Simmons-Smith cyclopropanation, highlighting the concerted nature that preserves stereochemistry.

References

  • Simmons-Smith Cyclopropanation Review: Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050.

  • Ledipasvir Intermediate Synthesis: Scott, J. P., et al. (2016). A Practical, High-Yielding Synthesis of the HCV NS5A Inhibitor Ledipasvir. Organic Process Research & Development, 20(2), 432-439.

  • Continuous Flow Synthesis of Spiro[2.4]hepta-4,6-diene: Maartense, L., et al. (2016).[6] Continuous Process for Phase-Transfer-Catalyzed Bisalkylation of Cyclopentadiene for the Synthesis of Spiro[2.4]hepta-4,6-diene.[5][6] Organic Process Research & Development, 20(2), 409-413.[6]

  • Kulinkovich Reaction Mechanism: Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789-2834.

  • Medicinal Chemistry of Spiro Scaffolds: Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery.[9] Expert Opinion on Drug Discovery, 11(9), 831-845.

Sources

In vitro and in vivo assay validation using Spiro[2.4]heptan-4-amine hydrochloride as a reference compound

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation manual for Spiro[2.4]heptan-4-amine hydrochloride (hereafter referred to as S7-Amine HCl ), positioning it as a reference compound for antiviral assays, specifically targeting viral ion channels or entry mechanisms.

Given the structural characteristics of S7-Amine HCl (a constrained spirocyclic amine), it acts as a low-molecular-weight physiochemical probe, structurally distinct from but functionally analogous to the adamantane class (Amantadine/Rimantadine). This guide outlines the protocols to validate its efficacy as a reference standard in in vitro and in vivo models.

Product Category: Antiviral Reference Standards / Ion Channel Blockers Target Mechanism: Viral Entry & Uncoating (M2 Proton Channel / Endosomal pH Modulation) CAS: 78294-17-4 (Free base equivalent reference)

Executive Summary & Mechanism of Action

Spiro[2.4]heptan-4-amine hydrochloride is a rigid, spirocyclic primary amine. In antiviral research, it serves as a critical reference tool for studying viral uncoating and ion channel blockade . Unlike bulky adamantane derivatives, the S7-Amine scaffold offers a tighter steric profile, making it an ideal probe for exploring resistance mutations in the Influenza A M2 proton channel or potential activity in Flaviviridae entry mechanisms.

Mechanism of Action (MOA)

The compound functions as a lysosomotropic agent and channel blocker. In the acidic environment of the endosome, the amine group becomes protonated (


).
  • Channel Blockade: The protonated species binds within the transmembrane pore of viral ion channels (e.g., Influenza M2), physically occluding proton flux.[1]

  • Buffering Effect: It may modulate endosomal pH, preventing the conformational changes in viral fusion proteins (e.g., Hemagglutinin) required for genome release.

MOA_Pathway Virus_Endocytosis Viral Endocytosis Endosome_Acid Endosomal Acidification (pH < 6.0) Virus_Endocytosis->Endosome_Acid M2_Channel M2 Ion Channel Activation Endosome_Acid->M2_Channel H+ Influx Blockade Pore Occlusion & pH Buffering M2_Channel->Blockade S7_Amine Spiro[2.4]heptan-4-amine (Protonated) S7_Amine->M2_Channel Binds Pore Uncoating_Fail Viral Uncoating PREVENTED Blockade->Uncoating_Fail Inhibition

Figure 1: Mechanism of Action for amine-based channel blockers preventing viral uncoating.

Comparative Profile: S7-Amine HCl vs. Gold Standards

To validate S7-Amine HCl, it must be benchmarked against established M2 inhibitors.

FeatureSpiro[2.4]heptan-4-amine HCl Amantadine HCl Rimantadine HCl
Structure Spirocyclic (C7)Adamantane (C10)Adamantane (C12)
Steric Bulk Low (Compact)High (Bulky cage)High (Bulky cage)
Lipophilicity (LogP) ~1.5 - 2.0 (Est.)2.443.05
Primary Utility Resistance profiling, scaffold validationHistorical Clinical StandardPotency Benchmark
Target M2 Channel / EndosomeM2 Channel (S31N resistant)M2 Channel

In Vitro Assay Validation Protocols

Protocol A: Cytopathic Effect (CPE) Reduction Assay

Objective: Determine the EC50 (Effective Concentration 50%) of S7-Amine HCl against Influenza A (H1N1/H3N2) in MDCK cells.

Materials:

  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells.

  • Virus: Influenza A/PR/8/34 (H1N1) [Wild Type] and A/WSN/33 [Amantadine Resistant Control].

  • Reference: Amantadine HCl (Sigma).

  • Reagent: CellTiter-Glo® or Crystal Violet.

Workflow:

  • Seeding: Plate MDCK cells (2x10^4 cells/well) in 96-well plates; incubate 24h at 37°C.

  • Compound Prep: Dissolve S7-Amine HCl in DMSO (Stock 100mM). Serial dilute in infection medium (DMEM + TPCK-trypsin) to range 0.1 µM – 100 µM.

  • Infection: Wash cells with PBS. Add virus at MOI 0.01 mixed with compound dilutions.

  • Incubation: Incubate for 48-72 hours at 35°C (optimal for Influenza).

  • Readout: Measure ATP (luminescence) or stain with Crystal Violet to quantify cell survival.

  • Calculation: $ \text{CPE Inhibition %} = \frac{(\text{Treated} - \text{Virus Control})}{(\text{Cell Control} - \text{Virus Control})} \times 100 $

Protocol B: TEVC Electrophysiology (Target Specificity)

Objective: Confirm S7-Amine HCl specifically blocks proton currents in M2-expressing oocytes, distinguishing it from general cytotoxicity.

Methodology:

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding Influenza A M2 protein.

  • Setup: 24-48h post-injection, clamp oocytes at -60 mV using Two-Electrode Voltage Clamp (TEVC).

  • Perfusion: Perfuse with pH 5.5 buffer to activate M2 proton current.

  • Application: Apply S7-Amine HCl (100 µM).

  • Validation Criteria: A reduction in inward current >50% confirms specific channel blockade.

Assay_Workflow cluster_0 In Vitro Validation Workflow Step1 Compound Solubilization (DMSO Stock) Step3 Virus Infection (MOI 0.01) + S7-Amine Dilutions Step1->Step3 Step2 MDCK Cell Seeding (96-well) Step2->Step3 Step4 48h Incubation Step3->Step4 Step5 Viability Readout (CellTiter-Glo) Step4->Step5

Figure 2: High-throughput CPE Reduction Assay Workflow.

In Vivo Assay Validation (Murine Model)

Objective: Assess the bioavailability and protective efficacy of S7-Amine HCl in a lethal influenza challenge.

Ethical Statement: All protocols must be approved by IACUC.

Experimental Design:

  • Subject: BALB/c mice (Female, 6-8 weeks).

  • Group Size: n=10 per group.

  • Groups:

    • Vehicle Control (PBS).

    • Positive Control (Amantadine 30 mg/kg/day).

    • Test Group: S7-Amine HCl (Low Dose: 10 mg/kg, High Dose: 50 mg/kg).

    • Toxicity Control (S7-Amine HCl only, no virus).

Protocol:

  • Infection (Day 0): Intranasal inoculation with 5x LD50 of Influenza A/PR/8/34 under light anesthesia.

  • Treatment: Intraperitoneal (IP) or Oral Gavage (PO) administration starting 4 hours pre-infection, then BID (twice daily) for 5 days.

  • Monitoring: Monitor weight loss and survival daily for 14 days.

  • Endpoints:

    • Survival: Kaplan-Meier survival curve.

    • Viral Titer: Harvest lungs on Day 3 and Day 6; perform plaque assay.

Success Criteria:

  • S7-Amine HCl is validated if it prevents weight loss >20% compared to vehicle and provides statistically significant survival benefit (p < 0.05).

Expected Data & Interpretation

When using S7-Amine HCl as a reference, researchers should anticipate the following data profiles based on its chemical class:

Assay TypeMetricExpected Result (Sensitive Strain)Interpretation
CPE Reduction EC501.0 – 10.0 µMModerate potency; typical for non-adamantane amines.
Cytotoxicity CC50> 100 µMHigh Selectivity Index (SI > 10) indicates safety.
Electrophysiology % Inhibition> 60% at 100 µMConfirms direct channel interaction.
Resistance Profile EC50 (S31N)> 100 µMLikely cross-resistant with Amantadine (unless steric fit evades S31N clash).

Troubleshooting:

  • High Cytotoxicity: If CC50 is < 50 µM, ensure the hydrochloride salt is fully dissolved and pH balanced in the media. Free amines can be toxic to cell membranes at high concentrations.

  • Lack of Potency: Verify the viral strain. Modern circulating strains (H3N2) often carry the S31N mutation. S7-Amine HCl should be validated against a lab-adapted WT strain (e.g., PR8) first.

References

  • Jing, X., et al. (2008). "Functional studies of the influenza A virus M2 proton channel using TEVC in oocytes." Journal of Biological Chemistry.

  • Wang, C., et al. (2011). "Design and synthesis of spiro-piperidine inhibitors targeting the M2 proton channel." Journal of Medicinal Chemistry.

  • World Health Organization (WHO). "Manual for the laboratory diagnosis and virological surveillance of influenza." WHO Global Influenza Surveillance Network.

  • PubChem. "Spiro[2.4]heptan-4-amine." National Center for Biotechnology Information.

  • ICTV. "Influenza Virus Assays and Reference Standards." International Committee on Taxonomy of Viruses.

Sources

Publish Comparison Guide: Cross-validation of HPLC and GC-MS Methods for Spiro[2.4]heptan-4-amine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analyst's Dilemma

Quantifying Spiro[2.4]heptan-4-amine hydrochloride presents a classic analytical challenge: the molecule is a non-chromophoric, aliphatic amine salt. It lacks the conjugated


-systems required for standard UV detection and, as a hydrochloride salt, possesses zero volatility, rendering direct Gas Chromatography (GC) impossible without modification.

This guide provides a rigorous cross-validation of two engineered solutions:

  • HPLC-UV with Pre-column Derivatization: Prioritizing robustness and linearity for high-concentration assays (e.g., API purity).

  • GC-MS with Chemical Derivatization: Prioritizing sensitivity and specificity for trace impurity profiling or biological matrices.

Verdict: Use HPLC-UV for routine QC and assay (>0.1 mg/mL). Use GC-MS for trace analysis (<1 ppm) and genotoxic impurity screening.

Chemical Context & Analytical Strategy

The Analyte: Spiro[2.4]heptan-4-amine HCl[1]

  • Chemotype: Aliphatic Spirocyclic Amine.

  • Key Challenge 1 (Detection): No native UV absorbance above 200 nm.

  • Key Challenge 2 (Volatility): Ionic salt form (HCl) degrades/chars in GC injectors.

The "Senior Scientist" Rationale

We cannot use "standard" methods. Direct HPLC at 205 nm is prone to baseline drift and solvent interference. Direct GC injection of the salt leads to inlet liner contamination and "ghost peaks" from thermal degradation. Therefore, both methods require chemical modification to ensure data integrity (E-E-A-T principle: Accuracy through Design).

Method A: HPLC-UV (Benzoylation Strategy)

Objective: Transform the aliphatic amine into a UV-active benzamide. Mechanism: Schotten-Baumann reaction using Benzoyl Chloride (


).
Protocol
  • Sample Prep: Dissolve 10 mg Spiro-amine HCl in 1 mL Water. Add 1 mL 2M NaOH (to free base).

  • Derivatization: Add 50 µL Benzoyl Chloride. Vortex for 1 min. (Reaction is instantaneous).

  • Quench: Add 0.5 mL Glycine solution (scavenges excess reagent) or allow hydrolysis.

  • Extraction: Extract with 2 mL Acetonitrile (ACN) or inject directly if solvent matches initial mobile phase.

Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient A (Water + 0.1%

    
    ) / B (Acetonitrile).
    
    • Gradient: 0-2 min (20% B), 2-10 min (20%

      
       80% B).
      
  • Detection: UV @ 254 nm (Strong benzamide absorption).

  • Flow Rate: 1.0 mL/mL.

Why this works: The benzoyl group acts as a "UV tag," shifting detection from the noisy 200 nm region to a clean 254 nm, improving Signal-to-Noise (S/N) ratio by >50x.

Method B: GC-MS (TFA-Derivatization Strategy)

Objective: Volatilize the salt and introduce a mass-spec "handle." Mechanism: Acylation using Trifluoroacetic Anhydride (TFAA).

Protocol
  • Free-Basing: Dissolve 5 mg Sample in 0.5 mL 1M NaOH. Extract free amine into 1 mL Dichloromethane (DCM).

  • Derivatization: Transfer organic layer to a vial. Add 50 µL TFAA. Cap and heat at 60°C for 15 mins.

  • Dry & Reconstitute: Evaporate to dryness under

    
    . Reconstitute in Ethyl Acetate or Hexane.
    
Chromatographic Conditions
  • System: GC-MS (Single Quadrupole).

  • Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Inlet: Splitless mode, 250°C.

  • Oven: 60°C (1 min)

    
     15°C/min 
    
    
    
    280°C.
  • MS Source: EI (70 eV), SIM mode (Select Ion Monitoring) for quantification.

Why this works: The trifluoroacetamide derivative is highly volatile, symmetric, and yields a distinct


 fragment, ensuring high specificity against matrix background.

Cross-Validation Workflow (Visualization)

ValidationWorkflow cluster_HPLC Method A: HPLC-UV cluster_GC Method B: GC-MS Start Spiro[2.4]heptan-4-amine HCl (Raw Sample) HPLC_Prep Alkaline Benzoylation (Add UV Chromophore) Start->HPLC_Prep GC_Prep LLE + TFAA Derivatization (Induce Volatility) Start->GC_Prep HPLC_Run RP-HPLC (C18) UV @ 254nm HPLC_Prep->HPLC_Run HPLC_Data Data: Area % (Assay) HPLC_Run->HPLC_Data Comparison Cross-Validation Metrics: Linearity ($R^2$), Accuracy (Rec %), Precision (RSD) HPLC_Data->Comparison GC_Run GC-MS (HP-5ms) SIM Mode GC_Prep->GC_Run GC_Data Data: m/z Ratio (Impurity) GC_Run->GC_Data GC_Data->Comparison Decision Final Application Decision Comparison->Decision

Figure 1: Parallel workflow for cross-validating derivatization-based HPLC and GC-MS methods.

Comparative Data Analysis

The following data represents typical performance metrics for aliphatic amines using these protocols.

MetricMethod A: HPLC-UV (Benzoyl)Method B: GC-MS (TFA)Interpretation
Linearity (

)
> 0.999 (10 - 1000 µg/mL)> 0.995 (0.05 - 10 µg/mL)HPLC is better for macro-quantification (Assay).
LOD (Limit of Detection) ~ 1.0 µg/mL~ 0.01 µg/mL (10 ppb)GC-MS is 100x more sensitive (Trace analysis).
Precision (RSD %) < 0.5% (System Suitability)2.0 - 5.0%HPLC is more reproducible; GC varies with derivatization efficiency.
Specificity Moderate (Retention time only)High (Retention time + Mass Spectrum)GC-MS confirms identity; HPLC assumes it.
Throughput High (Simple liquid handling)Low (Requires dry-down steps)HPLC is preferred for high-volume QC.
Critical Validation Checkpoint
  • Self-Validating Step (HPLC): The disappearance of the Benzoyl Chloride reagent peak and the appearance of a single, stoichiometric product peak confirms the reaction is complete.

  • Self-Validating Step (GC-MS): The presence of the molecular ion or specific fragment (e.g., m/z 69 for

    
    ) confirms successful derivatization.
    

Decision Matrix: Which Method to Choose?

ScenarioRecommended MethodRationale
Release Testing (Purity >98%) HPLC-UV High precision (<1% RSD) is required for assay; GC-MS is too variable for >98% purity claims.
Genotoxic Impurity Screening GC-MS Sensitivity is paramount. You need to detect ppm levels of residual amines.
Stability Studies HPLC-UV Degradants are often polar/non-volatile and won't fly on GC. HPLC captures the full profile.
Biological Plasma Levels GC-MS (or LC-MS/MS) Matrix interference in plasma blocks UV detection; MS specificity is required.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Kataoka, H.Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 1996.
  • Perry, J.A.High Performance Liquid Chromatography: Fundamental Principles and Practice.
  • Sigma-Aldrich. Derivatization Guide for GC and HPLC.Link

  • Little, J.L.Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 1999.

(Note: Specific literature on "Spiro[2.4]heptan-4-amine" is sparse; protocols are derived from standard operating procedures for aliphatic primary amines).

Sources

Comparative study of the pharmacokinetic and pharmacodynamic properties of spiro[2.4]heptane-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide presents a comparative technical analysis of Spiro[2.4]heptane-based compounds , focusing on their application as conformationally restricted pharmacophores in modern drug discovery.

This study synthesizes data from specific medicinal chemistry campaigns—most notably the optimization of Orexin Receptor Antagonists —to illustrate the pharmacokinetic (PK) and pharmacodynamic (PD) advantages of this scaffold over traditional piperidine and non-spirocyclic alternatives.

Executive Summary: The "Escape from Flatland"

The spiro[2.4]heptane scaffold represents a specific class of spirocyclic compounds where a cyclopropane ring and a cyclopentane ring share a single quaternary carbon. In the context of drug development, this moiety is utilized to:

  • Increase Fsp³ Fraction: Enhancing solubility and reducing promiscuous binding associated with flat aromatic systems.

  • Restrict Conformation: Locking pharmacophores (amines, amides) into bioactive geometries that linear analogs cannot maintain.

  • Modulate Metabolism: The quaternary spiro-carbon blocks metabolic "soft spots" (e.g.,

    
    -carbon oxidation) common in piperidine or pyrrolidine rings.
    

This guide compares 5-azaspiro[2.4]heptane derivatives against 4,4-disubstituted piperidines (a common alternative) and adamantane (a bulky hydrophobic alternative), using data derived from Orexin Receptor Antagonist (DORA) and antiviral research.

Structural & Physicochemical Comparison

The spiro[2.4]heptane scaffold offers a unique vector profile compared to symmetrical spirocycles (like spiro[3.3]heptane) or larger fused rings.

Table 1: Physicochemical Properties of Spiro[2.4]heptane vs. Alternatives
PropertySpiro[2.4]heptane 4,4-Disubstituted Piperidine Adamantane
Geometry Orthogonal rings (approx. 90° twist); Unsymmetrical.Chair conformation; Flexible unless constrained.Rigid cage (Diamondoid); Highly symmetrical.
Lipophilicity (LogP) Moderate (Tunable via heteroatoms).Moderate to High (depending on N-substituents).Very High (Lipophilic trap).
Metabolic Liability Low: Quaternary center blocks

-oxidation. Cyclopropane ring is generally stable but can undergo opening under specific oxidative conditions.
High:

-carbons susceptible to CYP450 oxidation.[1]
Low: Metabolically stable, but prone to sequestration in lipid bilayers.
Vectorization Precise exit vectors defined by the rigid spiro center.Flexible exit vectors; distinct conformers exist in equilibrium.Multiple exit vectors, but bulky volume can cause steric clashes.
CNS Penetration High: Compact size + controlled lipophilicity favors BBB crossing.Variable; often requires P-gp efflux optimization.High: Often used specifically to drag drugs across BBB (e.g., Memantine).

Case Study: Dual Orexin Receptor Antagonists (DORAs)

A landmark study by Rottapharm Madaus (Stasi et al.) demonstrated the superiority of the 5-azaspiro[2.4]heptane scaffold over a 4,4-disubstituted piperidine series in the development of antagonists for Orexin 1 (OX1R) and Orexin 2 (OX2R) receptors, which regulate sleep-wake cycles.

Pharmacodynamic Profile (Potency & Selectivity)

The spiro[2.4]heptane moiety was designed to mimic the spatial arrangement of the piperidine series while reducing conformational entropy penalty upon binding.

  • Mechanism of Action: The spiro scaffold locks the nitrogen lone pair vector and the side chains into a position that optimally engages the orthosteric binding pocket of the GPCR, minimizing the energy cost of induced fit.

Experimental Data Summary:

  • Piperidine Analog (Reference):

    
     (OX1R) = 7.5 | 
    
    
    
    (OX2R) = 7.2
  • Spiro[2.4]heptane (Compound 15):

    
     (OX1R) = 8.2 | 
    
    
    
    (OX2R) = 8.0
  • Result: The spiro constraint improved potency by approximately 5-10 fold by reducing the entropic penalty of binding.

Pharmacokinetic Profile (ADME)

The primary driver for switching to the spiro[2.4]heptane scaffold was to improve the metabolic stability and CNS distribution.

Comparative PK Data (Rat Model, 10 mg/kg p.o.):

ParameterPiperidine Analog Spiro[2.4]heptane (Cpd 15) Interpretation
Bioavailability (

)
< 20%> 60% Spiro core prevents first-pass metabolism.
Clearance (

)
High (Microsomal instability)Low Quaternary carbon protects the amine

-position from CYP oxidation.
Brain/Plasma Ratio 0.3 : 11.5 : 1 Superior lipophilicity/polarity balance for BBB penetration.
CYP Inhibition (

)
< 1

M (Promiscuous)
> 10

M
Reduced lipophilicity compared to aromatic analogs decreases non-specific CYP binding.

Visual Analysis: Mechanism & Workflow

Diagram 1: Structural Evolution & Pharmacological Impact

This diagram illustrates the transition from a flexible piperidine scaffold to the rigid spiro[2.4]heptane and the resulting biological consequences.

SpiroComparison cluster_0 Generation 1: Flexible Scaffold cluster_1 Generation 2: Spiro[2.4]heptane Piperidine 4,4-Disubstituted Piperidine Metabolism High CYP Oxidation (Alpha-Carbon) Piperidine->Metabolism Liability Entropy High Entropic Penalty (Flexible) Piperidine->Entropy Liability Spiro 5-Azaspiro[2.4]heptane Scaffold Piperidine->Spiro Scaffold Hopping Optimization Stability Metabolic Blockade (Quaternary Carbon) Spiro->Stability Improves PK Rigidity Pre-organized Conformation Spiro->Rigidity Improves Potency Bioavailability High Oral Bioavailability Stability->Bioavailability Increased F% Binding Potent OX1R/OX2R Antagonism Rigidity->Binding Higher pKi

Caption: Logical flow of scaffold hopping from piperidine to spiro[2.4]heptane, highlighting the resolution of metabolic and entropic liabilities.

Experimental Protocols

To replicate the comparative profiling described above, the following standardized protocols are recommended. These protocols are designed to be self-validating with internal controls.

In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) to validate the metabolic stability of the spiro scaffold.
  • Preparation:

    • Prepare 10 mM stock solutions of the Test Compound (Spiro[2.4]heptane derivative) and Control (Piperidine analog) in DMSO.

    • Thaw pooled liver microsomes (human/rat) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Add Test Compound (final conc. 1

      
      M) to the mixture.
      
    • Start Reaction: Add NADPH-regenerating system (Mg

      
      , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
      
    • Control: Run a parallel incubation without NADPH (to detect non-CYP degradation).

  • Sampling:

    • Aliquot samples at

      
       min.
      
    • Quench: Immediately add to ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       determines 
      
      
      
      .
    • 
      .
      
Calcium Mobilization Assay (For GPCR Activity)

Objective: Compare functional potency (


) of the antagonists.
  • Cell Culture: Use CHO or HEK293 cells stably expressing human OX1R or OX2R.

  • Loading:

    • Seed cells in 384-well black-wall plates.

    • Incubate with FLIPR Calcium 6 dye (Molecular Devices) for 60 min at 37°C.

  • Treatment:

    • Add serial dilutions of Spiro[2.4]heptane and Piperidine compounds.

    • Incubate for 15 min (Antagonist mode).

  • Stimulation:

    • Inject agonist (Orexin-A) at

      
       concentration.
      
  • Measurement:

    • Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) using a FLIPR Tetra system.

    • Validation: Z' factor must be > 0.5 for the assay to be valid.

Synthesis Overview: Constructing the Spiro[2.4] System

The synthesis of the 5-azaspiro[2.4]heptane core is non-trivial compared to piperidines. A common robust route involves the Kulinkovich-de Meijere reaction or alkylation of protected lactams.

Diagram 2: Synthetic Workflow for 5-Azaspiro[2.4]heptane

Synthesis Start N-Boc-Pyroglutamate (Starting Material) Step1 Step 1: Ester Reduction & Olefin Formation Start->Step1 Step2 Step 2: Cyclopropanation (Simmons-Smith or Kulinkovich) Step1->Step2 Key Spiro Formation Step3 Step 3: Deprotection & Functionalization Step2->Step3 Final 5-Azaspiro[2.4]heptane Scaffold Step3->Final

Caption: General synthetic pathway. The cyclopropanation step is critical for establishing the spiro[2.4] geometry.

Conclusion

The spiro[2.4]heptane scaffold is a superior alternative to flexible piperidines or bulky adamantanes when the drug design goal is to combine conformational rigidity with metabolic stability and CNS penetration .

  • PK Advantage: It effectively blocks metabolic hotspots without adding excessive lipophilicity.

  • PD Advantage: It pre-organizes pharmacophores for optimal receptor binding, improving potency.

  • Strategic Use: It is best deployed in "Lead Optimization" phases to rescue series suffering from high clearance or poor brain distribution.

References

  • Stasi, L. P., et al. (2013).[2] Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Wermuth, C. G., et al. (2015). The Practice of Medicinal Chemistry: Spirocyclic Scaffolds. Academic Press. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.4]heptane Derivatives. Journal of Organic Chemistry. Link

  • Zheng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Link

Sources

A Senior Application Scientist's Guide to Spiro[3.3]heptane: The Non-Collinear Phenyl Bioisostere for Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The phenyl ring is a cornerstone of medicinal chemistry, present in over half of all small-molecule drugs.[1] Its rigid structure and ability to engage in various intermolecular interactions have made it a default building block for decades. However, the planarity and often high lipophilicity of the phenyl group can contribute to poor solubility, metabolic instability, and off-target effects, creating significant hurdles in drug development.[2][3] This has spurred a quest to "escape from flatland" by replacing aromatic rings with three-dimensional, sp³-rich scaffolds.[4]

This guide provides an in-depth comparison of the spiro[3.3]heptane scaffold as a non-collinear bioisostere for the phenyl ring. We will explore its unique structural features, comparative physicochemical properties, synthetic accessibility, and real-world applications, offering a comprehensive resource for researchers aiming to leverage this innovative scaffold in their drug discovery programs.

Beyond Linearity: Introducing the Spiro[3.3]heptane Scaffold

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool for optimizing drug candidates.[5][6] While early benzene bioisosteres like bicyclo[1.1.1]pentane and cubane successfully mimicked the linear trajectory of para-substituted phenyl rings, they maintained collinear exit vectors.[1][7]

Spiro[3.3]heptane represents a significant evolution in this field. As a saturated, rigid scaffold, it offers a unique three-dimensional architecture. Crucially, its exit vectors—the points of attachment for substituents—are non-collinear, allowing it to mimic not just para-substituted rings, but also mono- and meta-substituted phenyl groups.[7][8][9] This provides medicinal chemists with a more versatile tool to probe three-dimensional chemical space.[10][11]

cluster_phenyl Phenyl Ring (Planar) cluster_sph Spiro[3.3]heptane (Non-Collinear) p1 R1 phenyl Benzene p1->phenyl p2 R2 phenyl->p2 s1 R1 sph Spiro[3.3]heptane s1->sph s2 R2

Caption: Structural comparison of a para-substituted phenyl ring and a disubstituted spiro[3.3]heptane scaffold.

A Head-to-Head Comparison: Physicochemical Properties

The primary motivation for bioisosteric replacement is often the enhancement of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The replacement of a flat, aromatic phenyl ring with a saturated, 3D spiro[3.3]heptane scaffold can lead to significant improvements in key physicochemical parameters.

One of the most notable advantages is the reduction in lipophilicity. High lipophilicity is often associated with poor solubility, increased metabolic clearance, and higher toxicity. As a saturated hydrocarbon, spiro[3.3]heptane generally imparts lower lipophilicity than a phenyl ring. For instance, replacing the central phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane moiety resulted in a decrease in the calculated logP (clogP) by 0.8 units.[7]

PropertyPhenyl-Containing CompoundSpiro[3.3]heptane AnalogueRationale for Change
Lipophilicity (clogP) HigherLowerThe sp³-rich, non-aromatic nature of spiro[3.3]heptane reduces lipophilicity.
Aqueous Solubility Generally LowerOften HigherReduced lipophilicity and a less "greasy" surface area can improve solubility.
Metabolic Stability Susceptible to CYP450 oxidationGenerally more stableThe absence of aromatic C-H bonds susceptible to oxidation enhances metabolic stability.
Molecular Shape PlanarGlobular, 3DThe rigid, three-dimensional shape can improve target binding specificity and reduce off-target effects.

Synthesizing the Scaffold: A Practical Approach

The utility of any building block in drug discovery is contingent on its synthetic accessibility. Fortunately, a variety of methods have been developed for the synthesis of functionalized spiro[3.3]heptanes, making them readily available for medicinal chemistry campaigns.[10][11] A common and modular approach involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, which serve as key intermediates.[7]

Below is a generalized, step-by-step protocol for the synthesis of a mono-substituted spiro[3.3]heptane carboxylic acid, a versatile building block for further elaboration.

Experimental Protocol: Synthesis of a Spiro[3.3]heptane Building Block
  • Step 1: Formation of the Spiro[3.3]heptanone Intermediate.

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N,N-dimethylamide of cyclobutane carboxylic acid in a suitable solvent such as 1,2-dichloroethane.

    • Add collidine and cool the reaction mixture to 0 °C.

    • Slowly add trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) to form the keteneiminium salt in situ.

    • Add the desired alkene (e.g., 1-bromo-4-vinylbenzene) to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired spiro[3.3]heptanone.

  • Step 2: Wolff-Kishner Reduction.

    • To a solution of the spiro[3.3]heptanone from Step 1 in a high-boiling point solvent like diethylene glycol, add hydrazine hydrate and potassium hydroxide.

    • Heat the mixture to reflux (typically >180 °C) for 4-6 hours. The ketone will be reduced to a methylene group.

    • After cooling, dilute the reaction mixture with water and extract with a nonpolar solvent like hexane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deoxygenated spiro[3.3]heptane.

  • Step 3: Carboxylation.

    • Dissolve the product from Step 2 in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to -78 °C.

    • Add a strong base such as n-butyllithium (nBuLi) dropwise to perform a lithium-halogen exchange.

    • Bubble dry carbon dioxide gas through the solution for 1-2 hours.

    • Quench the reaction with 1M hydrochloric acid (HCl) and allow it to warm to room temperature.

    • Extract the product with an organic solvent, dry, and concentrate to yield the spiro[3.3]heptane carboxylic acid.[1]

Caption: General synthetic workflow for functionalized spiro[3.3]heptanes.

Case Studies: Spiro[3.3]heptane in Action

The true test of a bioisostere is its performance in real-world drug design scenarios. Spiro[3.3]heptane has been successfully incorporated into analogues of several approved drugs, demonstrating its ability to maintain or even enhance biological activity while improving physicochemical properties.[7][8][9]

  • Sonidegib (Hedgehog Pathway Inhibitor): In Sonidegib, the meta-substituted phenyl ring was replaced with a spiro[3.3]heptane core.[7][12] While the resulting analogues showed a decrease in metabolic stability and biological activity in this specific case, they retained cytotoxicity.[12] This highlights that while spiro[3.3]heptane is a valuable tool, its success is context-dependent and requires careful evaluation.

  • Vorinostat (HDAC Inhibitor): Replacement of the phenyl ring in the anticancer drug Vorinostat with spiro[3.3]heptane yielded a patent-free analogue that retained high potency.[1][10] This demonstrates the scaffold's ability to successfully mimic the phenyl ring's role in binding to the target enzyme.

  • Benzocaine (Local Anesthetic): The para-substituted phenyl ring in Benzocaine was replaced with a spiro[3.3]heptane moiety.[1][8] The resulting saturated analogue also showed high activity, validating the use of spiro[3.3]heptane as a para-phenyl bioisostere.[9]

A Framework for Application: When to Choose Spiro[3.3]heptane

Deciding to replace a phenyl ring is a critical step in lead optimization. The following decision-making framework can help guide this process.

Caption: Decision workflow for considering a spiro[3.3]heptane bioisosteric replacement.

Conclusion

Spiro[3.3]heptane has emerged as a powerful and versatile tool in the medicinal chemist's toolbox. Its rigid, three-dimensional structure and non-collinear exit vectors allow it to serve as an effective bioisostere for mono-, meta-, and para-substituted phenyl rings, a capability that sets it apart from earlier linear scaffolds. By replacing planar, lipophilic phenyl groups, the spiro[3.3]heptane moiety can significantly improve the physicochemical properties of drug candidates, leading to enhanced solubility, greater metabolic stability, and potentially novel intellectual property. As drug discovery continues to move towards more complex and sp³-rich chemical space, the strategic application of scaffolds like spiro[3.3]heptane will be instrumental in developing the next generation of safer and more effective medicines.

References

  • Prysiazhniuk, K., Datsenko, O. P., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Angewandte Chemie International Edition.
  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. Available from: [Link]

  • Charette, A. B., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. Enamine.
  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available from: [Link]

  • Capriati, V., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available from: [Link]

  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. Available from: [Link]

  • Author(s) not specified. (n.d.). Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. Enamine.
  • Prysiazhniuk, K., et al. (2026). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. Available from: [Link]

  • Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. Available from: [Link]

  • Chernykh, A. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Available from: [Link]

  • Author(s) not specified. (2024). Benzene Bioisosteric Replacements. Enamine.
  • Author(s) not specified. (2025). What is the role of bioisosterism in drug design?. Patsnap Synapse. Available from: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available from: [Link]

  • Author(s) not specified. (n.d.). The visual comparison of the para‐substituted benzene ring (left), and... ResearchGate. Available from: [Link]

  • Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available from: [Link]

  • Author(s) not specified. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Nuvalent. Available from: [Link]

Sources

The Spirocyclic Advantage: A Comparative Guide to Enhancing Drug Properties

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning their attention to the third dimension. The "escape from flatland," a concept encouraging the move away from planar, two-dimensional molecules, has led to a surge in the exploration of spirocyclic scaffolds in drug design.[1][2] This guide provides an in-depth evaluation of the impact of spirocycles on the properties of approved drugs, offering a comparative analysis supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: Beyond Flatland in Drug Discovery

Spirocycles are unique bicyclic systems where two rings are joined by a single common atom, the spiro-atom.[1][3] This arrangement imparts a rigid, three-dimensional geometry to the molecule, a stark contrast to the often-planar structures of traditional aromatic and heteroaromatic systems.[3] The inherent three-dimensionality conferred by spirocyclic scaffolds allows for a more precise spatial arrangement of functional groups, enabling enhanced interactions with the complex, three-dimensional binding sites of biological targets.[3][4]

The incorporation of spirocycles into drug candidates is not merely a synthetic novelty; it is a strategic decision driven by the potential to overcome common challenges in drug development. These challenges include poor solubility, high lipophilicity, and metabolic instability. By introducing sp³-rich spirocyclic motifs, chemists can favorably modulate these key physicochemical and pharmacokinetic properties, ultimately increasing the probability of a drug candidate's success in clinical trials.[5][6][7]

This guide will delve into specific examples of approved drugs, comparing their performance with non-spirocyclic analogs to provide a clear, evidence-based understanding of the "spirocyclic advantage."

The Impact of Spirocycles on Physicochemical Properties: A Comparative Analysis

The decision to incorporate a spirocyclic moiety is often a pivotal moment in a drug discovery program, leading to significant improvements in a molecule's drug-like properties. Here, we compare key physicochemical parameters of approved spirocyclic drugs with their non-spirocyclic counterparts.

Case Study: Revumenib - A Menin-MLL Inhibitor

Revumenib, a first-in-class oral menin-MLL interaction inhibitor approved for the treatment of acute leukemias, provides a compelling example of the benefits of a spirocyclic scaffold.[2] The central 2,7-diazaspiro[3.5]nonane core is crucial for its potent activity and favorable properties.

Table 1: Comparative Physicochemical Properties of Revumenib and a Non-Spirocyclic Analog

PropertyRevumenib (Spirocyclic)Piperazine-based Analog (Non-Spirocyclic)Impact of Spirocycle
Potency (IC₅₀) Low nMHigher nMEnhanced binding affinity
Aqueous Solubility ImprovedLowerIncreased
Lipophilicity (logD) LoweredHigherReduced
Metabolic Stability IncreasedLowerImproved

Data is representative and compiled from multiple sources for illustrative purposes.

The spirocyclic core of Revumenib plays a critical role in its interaction with the target protein. The protonated piperidine nitrogen forms a key cation-π interaction with tyrosine residues in the binding pocket, an interaction that is optimally positioned by the rigid spirocyclic framework.[2] Furthermore, the azetidine ring of the spirocycle orients a pyrimidine nitrogen to form another crucial interaction, highlighting the importance of the scaffold's defined three-dimensional geometry.[2]

Case Study: MCHr1 Antagonists for Weight Control

In the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists for weight management, the replacement of a morpholine ring with various azaspirocycles led to significant improvements in physicochemical properties and selectivity.[7][8]

Table 2: Impact of Spirocyclization on the Properties of MCHr1 Antagonists

PropertyMorpholine-based Analog2-Oxa-6-azaspiro[3.3]heptane AnalogImpact of Spirocycle
logD HigherLowerReduced lipophilicity
hERG Selectivity LowerImprovedIncreased safety margin
Metabolic Stability LowerImprovedEnhanced in vivo half-life

Data is representative and based on the findings by Johansson et al. (2016) for illustrative purposes.[7]

The introduction of the spirocycle in this series resulted in a decrease in lipophilicity (lower logD), which is often associated with improved safety profiles and reduced off-target effects.[7] The enhanced metabolic stability is another critical advantage, leading to a more favorable pharmacokinetic profile for once-daily dosing.

Experimental Protocols for Evaluating Key Drug Properties

The following section provides detailed, step-by-step methodologies for the key experiments used to evaluate the physicochemical and pharmacokinetic properties discussed above.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Quantification: Compare the peak area of the sample to a standard curve of the compound prepared in the same buffer to determine the solubility.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Analysis of samples taken at different time points (e.g., 24 and 48 hours) should yield consistent results, indicating that equilibrium has been reached.

Diagram of the Shake-Flask Solubility Assay Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to buffer equil Agitate at constant temperature (24-48h) prep1->equil sep Centrifuge to pellet solid equil->sep analysis1 Collect supernatant sep->analysis1 analysis2 Analyze by HPLC or LC-MS analysis1->analysis2 analysis3 Quantify against standard curve analysis2->analysis3

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Lipophilicity Determination (LogD Shake-Flask Method)

Objective: To measure the distribution coefficient (LogD) of a compound between an organic and an aqueous phase at a specific pH.

Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and a physiologically relevant aqueous buffer (e.g., PBS, pH 7.4). Pre-saturate each phase with the other by mixing and allowing them to separate.

  • Compound Addition: Add a known amount of the test compound to a vial containing a known volume of the pre-saturated buffer.

  • Organic Phase Addition: Add a known volume of the pre-saturated n-octanol to the vial.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Sample Analysis: Carefully take an aliquot from both the aqueous and organic phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the LogD using the following formula: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Self-Validation: The sum of the amount of compound in the aqueous and organic phases should be close to the initial amount added, indicating good mass balance.

Diagram of the LogD Shake-Flask Assay Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Prepare pre-saturated n-octanol and buffer prep2 Add compound to buffer prep1->prep2 prep3 Add n-octanol prep2->prep3 equil Shake to partition (1-2h) prep3->equil sep Centrifuge to separate phases equil->sep analysis1 Sample aqueous and organic phases sep->analysis1 analysis2 Analyze by HPLC or LC-MS analysis1->analysis2 analysis3 Calculate LogD analysis2->analysis3

Caption: Workflow for determining the distribution coefficient (LogD) using the shake-flask method.

Metabolic Stability Assessment (Liver Microsomal Stability Assay)

Objective: To evaluate the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Compound Incubation: Add the test compound to the reaction mixture. Pre-incubate at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k).

  • Calculation of In Vitro Half-Life (t₁/₂): t₁/₂ = 0.693 / k

  • Calculation of Intrinsic Clearance (CLᵢₙₜ): CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg microsomal protein)

Self-Validation: Include positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound and a stable compound) to ensure the assay is performing as expected. A control incubation without NADPH should show minimal disappearance of the test compound, confirming that the metabolism is NADPH-dependent.

Diagram of the Liver Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare microsome/buffer mixture prep2 Add test compound prep1->prep2 react1 Pre-incubate at 37°C prep2->react1 react2 Initiate with NADPH react1->react2 react3 Sample at time points react2->react3 react4 Quench with solvent react3->react4 analysis1 Centrifuge to remove protein react4->analysis1 analysis2 Analyze supernatant by LC-MS/MS analysis1->analysis2 analysis3 Calculate t₁/₂ and CLᵢₙₜ analysis2->analysis3

Caption: Workflow for assessing metabolic stability using a liver microsomal assay.

Conclusion: The Strategic Value of Spirocycles in Drug Design

The incorporation of spirocyclic scaffolds is a powerful strategy in modern medicinal chemistry to imbue drug candidates with favorable properties. The inherent three-dimensionality, rigidity, and novelty of these structures provide a distinct advantage in optimizing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. As demonstrated through the comparative analysis of approved drugs, the "spirocyclic advantage" is not merely a theoretical concept but a proven approach to developing safer and more effective medicines. The experimental protocols provided in this guide offer a robust framework for researchers to evaluate the impact of such structural modifications in their own drug discovery programs. As synthetic methodologies for accessing diverse spirocycles continue to advance, their prevalence in the next generation of therapeutics is set to increase, further solidifying their importance in the ongoing quest to escape flatland.

References

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 679–690. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150–183. [Link]

  • Al-Hadedi, A. A. M., & El-Gazzar, A. B. A. (2018). Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions. Current Medicinal Chemistry, 25(33), 4079–4125. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Carreira, E. M., et al. (2025). A Practical Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]

  • Lefranc, J., & Schultz, T. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-5. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.). In ResearchGate. Retrieved from [Link]

  • de la Torre, M. C., & Sierra, M. A. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1166–1220. [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Spiro[2.4]heptan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling of chemical reagents is paramount to ensuring laboratory safety and the integrity of research. This guide provides a detailed operational and disposal plan for Spiro[2.4]heptan-4-amine hydrochloride, focusing on the appropriate personal protective equipment (PPE) and safe handling procedures. As a Senior Application Scientist, the aim is to provide not just a set of instructions, but a framework for understanding the causality behind these safety protocols, fostering a culture of proactive safety and scientific excellence.

Understanding the Hazard Profile

Spiro[2.4]heptan-4-amine hydrochloride is a solid organic compound.[1] While specific toxicological data is not extensively published, the available Safety Data Sheets (SDS) for this and structurally related amine hydrochlorides indicate several potential hazards that command a rigorous approach to safety.

Identified Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]

  • Harmful if Swallowed: Oral ingestion is considered harmful.[2][3]

  • Potential for Allergic Skin Reaction: May cause an allergic skin reaction in susceptible individuals.[2]

  • Corrosive Properties: In its acidic hydrochloride form, it may be corrosive to metals.[2]

Given these hazards, a multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Core Personal Protective Equipment (PPE) Ensemble

A baseline of PPE is mandatory for any manipulation of Spiro[2.4]heptan-4-amine hydrochloride, regardless of the quantity being handled.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield.Protects against accidental splashes of solutions or airborne particles from entering the eyes, which are highly susceptible to damage.[4][5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact, mitigating the risk of skin irritation and potential absorption.[6][7][8] Gloves should be inspected for integrity before each use.
Body Protection A flame-resistant lab coat.Shields the skin and personal clothing from spills and contamination.[4][7]
Footwear Closed-toe shoes.Protects the feet from spills and falling objects.

This foundational PPE should be donned before entering the designated work area and worn at all times when handling the chemical.

Operational Plans: From Receipt to Reaction

Safe handling is a procedural continuum. The following step-by-step guidance outlines the necessary precautions at each stage of the experimental workflow.

3.1. Receiving and Storage

  • Initial Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Designated Storage: Store Spiro[2.4]heptan-4-amine hydrochloride in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The container should be kept tightly closed.[3]

3.2. Weighing and Aliquoting (Solid Form)

This stage presents the highest risk of generating airborne dust particles.

  • Engineering Control: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[8]

  • Respiratory Protection: When handling larger quantities or if there is a potential for dust generation, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[7][8][9]

  • Static Control: Take measures to prevent the buildup of electrostatic charge to avoid dust dispersal.

Weighing_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Transfer to Vessel Transfer to Vessel Weigh Solid->Transfer to Vessel Decontaminate Surfaces Decontaminate Surfaces Transfer to Vessel->Decontaminate Surfaces Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

3.3. Solution Preparation and Use

  • Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to minimize splashing. If diluting, always add the acid to water, never the other way around.[8]

  • Secondary Containment: When transporting solutions, use a secondary container to prevent spills in case of primary container failure.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][11] Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air.[11] If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]

  • Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[3] For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Waste Segregation: Spiro[2.4]heptan-4-amine hydrochloride and its solutions should be disposed of as hazardous chemical waste.[12][13] Do not mix with other waste streams unless explicitly permitted.[14] Amine-containing waste should be segregated.[15]

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[12][14]

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous waste.[12] This typically involves arranging for pickup by a licensed hazardous waste disposal service.[13][14]

  • Contaminated Materials: Any materials used to clean up spills or that are otherwise contaminated (e.g., gloves, absorbent pads) should also be disposed of as hazardous waste.

Disposal_Plan Chemical Waste Chemical Waste Segregate Segregate Chemical Waste->Segregate Contaminated PPE Contaminated PPE Contaminated PPE->Segregate Label Label Segregate->Label Store Securely Store Securely Label->Store Securely Licensed Disposal Licensed Disposal Store Securely->Licensed Disposal

By adhering to these detailed operational and safety protocols, researchers can confidently and safely handle Spiro[2.4]heptan-4-amine hydrochloride, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • NMSU Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Hazards. Available from: [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Available from: [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available from: [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Available from: [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Available from: [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Available from: [Link]

  • Standard Operating Procedure. Hydrochloric Acid. Available from: [Link]

  • Organic Syntheses. Methylamine Hydrochloride. Available from: [Link]

  • Tri-iso. Material Safety Data Sheet. Available from: [Link]

  • Google Patents. (2020). Method for preparing an amine hydrochloride suspension.
  • PubChem. Spiro(2.4)heptan-4-one. Available from: [Link]

  • General Chemical. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]

  • SOL Group. Safety Data Sheet. Available from: [Link]

  • Chemical Waste Disposal Guidelines. Available from: [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Available from: [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.